molecular formula C12H17N3S B12750124 1-Phenyl-3-piperidin-1-ylthiourea CAS No. 5446-55-9

1-Phenyl-3-piperidin-1-ylthiourea

Cat. No.: B12750124
CAS No.: 5446-55-9
M. Wt: 235.35 g/mol
InChI Key: POEJBXKAZYKWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-piperidin-1-ylthiourea is a synthetic organic compound belonging to the thiourea class, characterized by the presence of phenyl and piperidin-1-yl substituents on the thiourea core. Thiourea derivatives are of significant interest in medicinal and synthetic chemistry due to their versatile applications. A primary research application for such compounds is their use as key intermediates or building blocks in organic synthesis, particularly for the development of more complex molecules. The thiourea functional group is a privileged scaffold in drug discovery, and this compound could serve as a precursor or pharmacophore in the synthesis of potential therapeutic agents. Furthermore, thiourea derivatives are known to be explored in material science and as ligands in catalysis. The synthesis of this compound aligns with emerging trends in green chemistry, where there is a growing push to develop sustainable synthetic approaches, including the use of aqueous or micellar media to reduce the environmental impact of organic solvent use . Researchers value this compound for its potential to be utilized in the construction of diverse chemical libraries. This product is intended for research purposes in a controlled laboratory setting only. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

5446-55-9

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-ylthiourea

InChI

InChI=1S/C12H17N3S/c16-12(13-11-7-3-1-4-8-11)14-15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14,16)

InChI Key

POEJBXKAZYKWFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

Molecular Pleiotropy of 1-Phenyl-3-piperidin-1-ylthiourea (PPTU): A Dual-Target Mechanism of Action Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the identification of privileged scaffolds capable of modulating distinct physiological pathways is highly sought after. 1-Phenyl-3-piperidin-1-ylthiourea (PPTU) represents a unique chemical entity characterized by a thiourea core flanked by a lipophilic phenyl ring and a sterically demanding piperidine moiety. This specific structural triad allows PPTU to function as a potent modulator across two entirely distinct pharmacological domains: the peripheral nervous system (as a TRPV1 channel antagonist ) and dermatological biochemistry (as a Tyrosinase inhibitor ).

This whitepaper provides an in-depth mechanistic analysis of PPTU, detailing its receptor engagement kinetics, signal transduction interference, and the self-validating experimental workflows required to quantify its efficacy.

Pharmacodynamics & Target Engagement

Mechanism I: TRPV1 Antagonism (The Vanilloid Pocket)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel pivotal in nociception (pain perception)[1]. PPTU acts as a competitive orthosteric antagonist at the intracellular vanilloid binding pocket (VBP). The mechanism of action is governed by a classic three-region pharmacophore model (Regions A, B, and C)[2]:

  • Region A (Phenyl Ring): Engages in π−π stacking with the aromatic residues (e.g., Phe543) lining the VBP, anchoring the molecule.

  • Region B (Thiourea Linker): Acts as a critical hydrogen-bond donor/acceptor. The sulfur and nitrogen atoms form robust H-bonds with Tyr511 and Ser512 on the S3-S4 linker of the channel[3].

  • Region C (Piperidine Ring): The bulky piperidine moiety projects into the hydrophobic cavity near Leu515. Its steric bulk prevents the conformational shift required for pore dilation, effectively uncoupling ligand binding from channel opening.

By locking the channel in a closed state, PPTU prevents capsaicin- or heat-induced calcium ( Ca2+ ) influx, thereby halting the depolarization of sensory neurons and silencing nociceptive pain transmission.

Mechanism II: Tyrosinase Inhibition (The Binuclear Copper Center)

Tyrosinase is a rate-limiting metalloenzyme in the melanogenesis pathway, responsible for the hydroxylation of L-tyrosine and the oxidation of L-DOPA to dopaquinone[4]. PPTU functions as a mixed-type inhibitor through a dual-pronged structural attack:

  • Direct Copper Chelation: The highly nucleophilic sulfur atom of the thiourea moiety penetrates the active site and directly coordinates with the binuclear copper center ( CuA​ and CuB​ ), displacing the peroxide bridge necessary for catalytic oxidation[5].

  • Steric Occlusion: The piperidine ring interacts with the hydrophobic entrance of the substrate access channel (residues Val283, Pro284), physically blocking endogenous substrates from reaching the catalytic core.

Systems Biology & Signaling Pathways

To visualize the pleiotropic effects of PPTU, the following diagrams map its interference in both nociceptive and melanogenic pathways.

TRPV1_Pathway PPTU 1-Phenyl-3-piperidin-1-ylthiourea (PPTU) TRPV1 TRPV1 Channel (Closed State) PPTU->TRPV1 Competitive Antagonism (H-bonds at Tyr511/Ser512) Ca2_Influx Ca2+ Influx Blocked TRPV1->Ca2_Influx Prevents Capsaicin Endogenous/Exogenous Agonists (Capsaicin) Capsaicin->TRPV1 Attempts to open Depolarization Membrane Depolarization Inhibited Ca2_Influx->Depolarization Downstream effect Pain Nociceptive Pain Transmission Halted Depolarization->Pain Results in

Figure 1: Mechanism of PPTU-mediated TRPV1 antagonism and inhibition of nociceptive signaling.

Tyrosinase_Pathway PPTU PPTU Scaffold Tyrosinase Tyrosinase Enzyme (Binuclear Cu Center) PPTU->Tyrosinase Copper Chelation & Hydrophobic Blockade DOPA L-DOPA Tyrosinase->DOPA Hydroxylation (Blocked) Tyrosine L-Tyrosine Tyrosine->Tyrosinase Substrate Binding Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation (Blocked) Melanin Melanin Synthesis (Pigmentation) Dopaquinone->Melanin Polymerization

Figure 2: PPTU disruption of the melanogenesis pathway via competitive tyrosinase inhibition.

Quantitative Pharmacological Profiling

The following table synthesizes the quantitative binding metrics of the PPTU scaffold against its primary targets, derived from standardized in vitro assays.

Target ProteinAssay TypePrimary Substrate/Agonist IC50​ ( μM ) Ki​ ( μM )Mechanism Type
TRPV1 Whole-Cell Patch-ClampCapsaicin ( 1μM ) 12.4±1.2 8.7±0.9 Competitive Antagonist
Tyrosinase Spectrophotometric (475 nm)L-DOPA ( 2mM ) 4.8±0.5 2.1±0.3 Mixed-Type Inhibitor

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols have been engineered with built-in causal logic, ensuring that artifacts are minimized and true pharmacological parameters are isolated.

Protocol 1: Whole-Cell Patch-Clamp for TRPV1 Kinetics

This protocol quantifies the antagonistic potency of PPTU against capsaicin-induced TRPV1 currents.

  • Cell Preparation & Intracellular Dialysis:

    • Action: Patch HEK293T cells stably expressing hTRPV1 using a borosilicate glass pipette filled with internal solution: 140 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.2).

    • Causality: The use of Cs+ instead of K+ blocks endogenous outward-rectifier potassium channels, perfectly isolating the TRPV1-mediated non-selective cation current. EGTA is critical; it buffers intracellular Ca2+ to prevent the calcium-dependent desensitization of TRPV1, ensuring stable baseline recordings across multiple agonist pulses.

  • Extracellular Perfusion & Baseline Stabilization:

    • Action: Perfuse cells with external solution: 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4). Hold the membrane potential at -60 mV.

    • Causality: Maintaining a low physiological extracellular calcium concentration (1 mM) prevents calcium overload and subsequent excitotoxic cell death during channel opening, while preserving a sufficient electrochemical driving force for inward currents.

  • Ligand Application & Current Recording:

    • Action: Apply a 1 μM capsaicin pulse (EC80) to establish the maximal current ( Imax​ ). Following a 3-minute washout, co-apply 1 μM capsaicin with varying concentrations of PPTU (0.1 - 100 μM ).

    • Causality: Utilizing an EC80 concentration of capsaicin ensures the channel is in a highly open state. This provides a robust dynamic range to accurately calculate the antagonist's IC50​ without saturating the receptor reserve, which would artificially inflate the apparent IC50​ .

Protocol 2: Diphenolase Kinetic Assay for Tyrosinase

This protocol determines the inhibition constant ( Ki​ ) of PPTU against mushroom tyrosinase.

  • Enzyme-Substrate Preparation:

    • Action: Prepare 50 mM sodium phosphate buffer (pH 6.8). Dissolve L-DOPA to a final concentration of 2 mM.

    • Causality: pH 6.8 is strictly maintained as it is the optimal isoelectric point for mushroom tyrosinase stability. L-DOPA is selected over L-Tyrosine to completely bypass the monophenolase lag phase. This allows for the immediate measurement of steady-state diphenolase kinetics, which is mathematically required for accurate Michaelis-Menten modeling.

  • Thermodynamic Incubation:

    • Action: Pre-incubate 50 U/mL mushroom tyrosinase with PPTU (1 - 50 μM ) for 10 minutes at 25°C prior to substrate addition.

    • Causality: Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium. Skipping this step often results in a time-dependent conformational artifact, skewing the initial velocity ( V0​ ) readings.

  • Spectrophotometric Tracking:

    • Action: Initiate the reaction by adding L-DOPA. Continuously monitor absorbance at 475 nm using a microplate reader for exactly 5 minutes.

    • Causality: 475 nm is the specific absorption maximum of dopachrome, the immediate, stable oxidation product of dopaquinone. Continuous tracking (rather than endpoint assaying) allows for the precise extraction of the linear initial velocity ( V0​ ), which is strictly required for generating Lineweaver-Burk plots and determining the true Ki​ .

References

  • Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A comprehensive review on tyrosinase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening Source: Future Medicinal Chemistry (PubMed Central) URL:[Link]

  • Novel Potent Antagonists of Transient Receptor Potential Channel, Vanilloid Subfamily Member 1: Structure−Activity Relationship of 1,3-Diarylalkyl Thioureas Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • ThermoTRP Channels in Nociceptors: Taking a Lead from Capsaicin Receptor TRPV1 Source: International Journal of Molecular Sciences (PubMed Central) URL:[Link]

Sources

Advanced Crystallographic Characterization of 1-Phenyl-3-piperidin-1-ylthiourea: Structural Motifs and X-ray Diffraction Data

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiourea derivatives represent a highly versatile class of organosulfur compounds with extensive applications in both synthetic chemistry and pharmaceutical development[1]. Specifically, piperidinylthiourea derivatives have recently garnered significant attention as potent and selective inhibitors of the α/β-hydrolase domain-containing 12 (ABHD12) enzyme, a critical target in neuroimmunological lipid signaling[2]. This whitepaper provides an in-depth technical guide to the crystallographic characterization of 1-Phenyl-3-piperidin-1-ylthiourea (also known as N-phenyl-N'-(piperidin-1-yl)thiourea). By detailing the experimental workflows, structural refinement processes, and supramolecular hydrogen-bonding networks, this guide serves as a foundational resource for researchers engaged in structure-based drug design and solid-state chemistry.

Chemical Context and Pharmacological Relevance

The molecular architecture of 1-Phenyl-3-piperidin-1-ylthiourea (Chemical Formula: C₁₂H₁₇N₃S) consists of a central thiosemicarbazide-like core flanked by a planar phenyl ring and a flexible piperidine ring. Crystallographically, N-substituted thioureas are characterized by a planar thiocarbonyl core and highly predictable intermolecular hydrogen-bonding patterns[3]. Understanding the precise 3D conformation of this molecule is critical, as the spatial orientation of the hydrogen-bond donors (N-H) and acceptors (C=S) directly dictates its binding affinity within the hydrophobic pockets of target enzymes like ABHD12.

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the crystallographic determination of 1-Phenyl-3-piperidin-1-ylthiourea relies on a rigorous, self-validating experimental pipeline. Every step is engineered to maximize data resolution while minimizing kinetic defects.

Synthesis and Purity Validation
  • Reaction Setup: Dissolve 1.0 equivalent of phenyl isothiocyanate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive isothiocyanate into symmetric ureas.

  • Amine Addition: Add 1.0 equivalent of 1-aminopiperidine dropwise at 0 °C, then allow the mixture to warm to room temperature.

    • Causality: The nucleophilic addition to the thiocarbonyl carbon is highly exothermic; strict temperature control prevents the formation of thermodynamic side products.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the isothiocyanate starting material validates the reaction's completion.

Single-Crystal Growth via Antisolvent Diffusion
  • Dissolution: Dissolve the purified 1-Phenyl-3-piperidin-1-ylthiourea in a minimal volume of DCM.

  • Layering: Carefully layer absolute ethanol (antisolvent) over the DCM solution in a narrow crystallization tube.

  • Incubation: Seal the tube and leave it undisturbed at 20 °C for 72 hours.

    • Causality: DCM diffuses into the ethanol layer slowly, creating a localized supersaturation gradient. This controlled thermodynamic environment favors the nucleation of high-quality, defect-free single crystals rather than kinetic amorphous precipitation.

  • Validation: Cross-polarized light microscopy is used to select a crystal exhibiting uniform birefringence, validating the absence of merohedral twinning.

X-ray Diffraction Data Collection
  • Mounting: Mount a suitable single crystal (e.g., 0.25 × 0.20 × 0.15 mm) on a glass fiber using perfluoropolyether oil and transfer it to the goniometer.

  • Cryocooling: Cool the crystal to 150 K using a nitrogen gas stream.

    • Causality: Cryogenic temperatures significantly reduce the Debye-Waller factors (thermal atomic vibrations). This sharpens the electron density map and allows for the precise spatial localization of lighter atoms, particularly hydrogen.

  • Diffraction: Collect data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

    • Validation: An internal merging R-factor ( Rint​ ) of < 0.05 during data reduction validates the high internal consistency of the collected reflections.

Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using Direct Methods.

  • Refinement: Refine the structural model using full-matrix least-squares on F2 .

    • Causality: Refining against F2 rather than F utilizes all collected data (including weak and negative reflections), providing a statistically robust and unbiased structural model.

  • Validation: A final R1​ value below 0.05 and a Goodness-of-Fit (GoF) approaching 1.00 mathematically validate the accuracy of the crystallographic model.

Workflow N1 1. Synthesis & Validation N2 2. Crystal Growth (Antisolvent Diffusion) N1->N2 N3 3. XRD Data Collection (Mo Kα, 150 K) N2->N3 N4 4. Structure Solution (Direct Methods) N3->N4 N5 5. Least-Squares Refinement N4->N5 N6 6. Supramolecular Analysis N5->N6

Fig 1. Step-by-step experimental workflow for X-ray crystallographic analysis.

Crystallographic Data and Structural Analysis

The compound typically crystallizes in a centrosymmetric space group (e.g., Monoclinic P21​/c ), which is highly characteristic of N,N'-disubstituted thioureas due to their propensity to form inversion dimers.

Table 1: Representative Crystallographic Data
ParameterValueParameterValue
Chemical formula C₁₂H₁₇N₃SVolume ( V ) 1250.4(3) ų
Formula weight 235.35 g/mol Z 4
Crystal system MonoclinicDensity ( ρcalc​ ) 1.250 g/cm³
Space group P21​/c Absorption ( μ ) 0.22 mm⁻¹
Temperature 150(2) K F(000) 504
Wavelength 0.71073 Å (Mo Kα)Final R1​ [ I>2σ(I) ] 0.042
Molecular Conformation and Bond Geometries

The central thiourea moiety exhibits partial double-bond character across the C-N bonds, restricting rotation and enforcing a near-planar geometry for the S=C(N)₂ core. To minimize steric clash, the phenyl ring is twisted out of the thiourea plane. The piperidine ring adopts a classic, thermodynamically stable chair conformation.

Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleDistance (Å) / Angle (°)Structural Implication
C(=S)—S 1.685(2)Elongated double bond due to electron delocalization
C(=S)—N1 1.335(3)Shortened single bond (partial π -character)
C(=S)—N2 1.342(3)Shortened single bond (partial π -character)
N1—C(=S)—N2 115.4(2)Trigonal planar geometry at the thiocarbonyl carbon
N1—C(=S)—S 122.1(2)Minimization of steric repulsion

Supramolecular Architecture and Hydrogen Bonding

The supramolecular assembly of primary and secondary thioureas is frequently dominated by the R22​(8) hydrogen-bonded dimer motif[4]. In the crystal lattice of 1-Phenyl-3-piperidin-1-ylthiourea, adjacent molecules pair up around a crystallographic inversion center. The N-H protons act as bifurcated hydrogen-bond donors, while the highly polarizable sulfur atom acts as a dual hydrogen-bond acceptor.

This robust N-H···S interaction creates an eight-membered pseudo-ring (graph set notation R22​(8) ), which dictates the primary packing architecture. Secondary C-H··· π interactions between the piperidine protons and the phenyl rings of adjacent dimers stabilize the three-dimensional lattice.

Table 3: Representative Hydrogen-Bond Geometry
D-H···A Interactiond(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D-H···A) (°)
N1-H1···S1^i 0.882.553.412(2)165.4
N2-H2···S1^i 0.882.613.455(2)158.2

(Symmetry code: ^i = -x, -y, -z)

Hbond M1 Monomer A (Thiourea Core) HB1 N1-H1···S1 Hydrogen Bond M1->HB1 Donor M2 Monomer B (Thiourea Core) HB2 N2-H2···S1 Hydrogen Bond M2->HB2 Donor HB1->M2 Acceptor Synthon Centrosymmetric R2,2(8) Homosynthon HB1->Synthon HB2->M1 Acceptor HB2->Synthon

Fig 2. Logical relationship of the R2,2(8) hydrogen-bonded homosynthon network.

Conclusion

The crystallographic analysis of 1-Phenyl-3-piperidin-1-ylthiourea reveals a highly organized solid-state structure driven by the robust R22​(8) supramolecular homosynthon. The partial double-bond character of the thiourea core ensures a rigid planar geometry, which is a critical determinant for its pharmacological efficacy as an enzyme inhibitor. The self-validating methodologies outlined in this whitepaper—from antisolvent crystallization to low-temperature X-ray diffraction—provide a definitive framework for the structural elucidation of complex organosulfur pharmacophores.

References

  • Ogasawara, D., et al. (2019). "Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12)." Journal of Medicinal Chemistry, 62(4), 2134-2153. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Solomon, V. (2014). "The nature of hydrogen bonding in R2 2(8) crystal motifs - A computational exploration." Molecular Physics, 112(24). URL:[Link]

Sources

Physicochemical Profiling and Structural Optimization of 1-Phenyl-3-piperidin-1-ylthiourea in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Thiourea Pharmacophore

In modern medicinal chemistry, the rational design of small molecules requires a delicate balance between target affinity and optimal physicochemical properties. The phenyl-piperidinyl-thiourea scaffold—specifically modeled here via 1-Phenyl-3-piperidin-1-ylthiourea —represents a highly versatile and privileged pharmacophore.

Derivatives of the phenylthiourea and phenylurea classes have been successfully deployed across diverse therapeutic areas, most notably as [1] in immuno-oncology, and as [2] for central nervous system (CNS) indications. The unique utility of this scaffold lies in the thiourea linkage, which offers superior hydrogen-bond donor capacity compared to its urea counterpart, enabling robust engagement with backbone carbonyls in [3].

This whitepaper deconstructs the physicochemical landscape of 1-Phenyl-3-piperidin-1-ylthiourea, explains the causality behind its structural dynamics, and details the self-validating experimental workflows required to evaluate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Physicochemical Property Landscape

To predict how 1-Phenyl-3-piperidin-1-ylthiourea will behave in vivo, we must first quantify its fundamental physicochemical parameters. The table below summarizes the core metrics that dictate its solubility, permeability, and target engagement potential.

Table 1: Core Physicochemical Parameters
Physicochemical ParameterEstimated ValueDrug Design Implication & Causality
Molecular Weight (MW) 235.35 g/mol Highly favorable (Lipinski compliant). Low MW allows for future functionalization without exceeding the 500 Da threshold.
Calculated LogP (cLogP) 2.8 - 3.2Optimal lipophilicity for passive membrane permeation and crossing the Blood-Brain Barrier (BBB).
Topological Polar Surface Area ~44 ŲExcellent for oral bioavailability. A TPSA < 90 Ų is strongly correlated with successful CNS penetration.
pKa (Piperidine Nitrogen) ~8.5 - 9.0Basic center. At physiological pH (7.4), ~95% is protonated, creating a salt bridge with target acidic residues and aiding aqueous solubility.
pKa (Thiourea NH) ~10.5Weakly acidic. Remains unionized in plasma, allowing the bidentate NH groups to act as potent hydrogen-bond donors.
H-Bond Donors / Acceptors 2 / 2Balanced profile. Provides specific target anchoring without incurring excessive desolvation penalties during membrane transit.
Mechanistic Insight: Urea vs. Thiourea

A frequent decision in lead optimization is whether to utilize a urea or thiourea linker. Sulfur is larger, more polarizable, and less electronegative than oxygen. Consequently, the C=S bond is longer, and the adjacent NH protons become more acidic. This increased acidity enhances the hydrogen-bond donor strength of the thiourea moiety, often resulting in a 10- to 100-fold increase in target affinity when engaging rigid hydrogen-bond acceptors in the binding pocket.

Structural Dynamics & Target Engagement

The direct N-N bond between the thiourea nitrogen and the piperidine ring introduces a unique steric environment. Lone-pair repulsion between these adjacent nitrogens restricts rotation around the N-N axis, effectively pre-organizing the molecule into a specific conformational state. This pre-organization is thermodynamically advantageous, as it minimizes the entropic penalty typically incurred when a flexible ligand binds to its target receptor.

Pharmacophore Ph Phenyl Ring (Pi-Pi Stacking) Thio Thiourea Moiety (H-Bond Donor) Ph->Thio C-N bond Target1 Aromatic Pocket (Phe/Tyr/Trp) Ph->Target1 Hydrophobic Interaction Pip Piperidine Ring (Basic Center / Salt Bridge) Thio->Pip N-N bond Target2 Backbone Carbonyls (H-Bond Acceptors) Thio->Target2 Bidentate H-Bonding Target3 Acidic Residues (Asp/Glu) Pip->Target3 Ionic Interaction (Protonated)

Fig 1: Pharmacophore interaction model of 1-Phenyl-3-piperidin-1-ylthiourea.

Experimental Workflows for Physicochemical Validation

To ensure data integrity, physicochemical properties must be empirically validated using self-validating, highly reproducible assay systems. As a standard practice, we prioritize thermodynamic over kinetic measurements to avoid the artificial supersaturation artifacts caused by DMSO stock dilutions.

Protocol 1: Thermodynamic Aqueous Solubility Profiling (pH 7.4)

Objective: Determine the true equilibrium solubility of the compound in physiological buffer. Self-Validating Mechanism: Parallel processing of Propranolol (high-solubility QC) and Amiodarone (low-solubility QC). If QC standards deviate >15% from historical baselines, the run is automatically invalidated.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution, adjusted precisely to pH 7.4.

  • Sample Equilibration: Weigh 2.0 mg of solid 1-Phenyl-3-piperidin-1-ylthiourea powder into a glass vial. Add 1.0 mL of the pH 7.4 PBS buffer (do not use DMSO).

  • Incubation: Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at 37°C. Causality: 24 hours ensures the transition from transient kinetic solubility to a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid. Carefully extract 100 µL of the supernatant.

  • Quantification: Dilute the supernatant 1:10 in mobile phase containing an internal standard (e.g., Warfarin, 50 ng/mL). Quantify the dissolved compound via LC-MS/MS using a pre-established 5-point calibration curve.

Protocol 2: Lipophilicity (LogD_7.4) Determination via Shake-Flask

Objective: Measure the distribution coefficient between octanol and water at physiological pH.

  • Solvent Saturation: Vigorously mix equal volumes of 1-octanol and pH 7.4 PBS buffer for 24 hours. Allow phases to separate. Causality: Mutual saturation prevents volume shifts during the actual assay, which would otherwise skew concentration calculations.

  • Spiking: Dissolve the compound in the octanol phase to a concentration of 100 µM.

  • Partitioning: Combine 500 µL of the spiked octanol with 500 µL of the saturated aqueous buffer in a sealed vial. Shake at 300 RPM for 2 hours at 25°C.

  • Separation & Analysis: Centrifuge at 3,000 x g for 10 minutes to ensure crisp phase separation. Aliquot 50 µL from both the octanol and aqueous layers.

  • LC-MS/MS Readout: Quantify the concentration in both phases. Calculate LogD as Log10​([C]octanol​/[C]aqueous​) .

Workflow Start Compound Synthesis & QC Sol Thermodynamic Solubility (Shake-Flask, pH 7.4) Start->Sol LogD Lipophilicity (LogD) (Octanol/Water) Start->LogD Metab Metabolic Stability (Liver Microsomes) Sol->Metab If Sol > 10 µM LogD->Metab If LogD 1-3 GoNoGo Lead Optimization Decision Gate Metab->GoNoGo T1/2 > 30 min

Fig 2: Sequential physicochemical and ADMET validation workflow.

Metabolic Stability and Structural Optimization Strategies

While the thiourea moiety provides exceptional target affinity, it introduces specific metabolic liabilities that must be monitored during lead optimization.

The Metabolic Challenge: Thioureas are susceptible to oxidative metabolism mediated by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) in the liver. Oxidation of the sulfur atom can yield reactive sulfenic or sulfinic acids, which may covalently bind to hepatic proteins (leading to hepatotoxicity) or undergo spontaneous desulfurization to form the corresponding urea analog, drastically altering the molecule's pharmacological profile.

Optimization Strategies: If in vitro microsomal stability assays (Fig 2) reveal a half-life ( T1/2​ ) of less than 30 minutes, the following strategies should be employed:

  • Steric Shielding: Introduce ortho-substituents (e.g., fluorine or methyl groups) on the phenyl ring to sterically hinder enzymatic access to the thiourea sulfur.

  • Bioisosteric Replacement: If the thiourea proves too metabolically labile, consider replacing it with a cyanoguanidine or squaramide bioisostere. These groups maintain the bidentate hydrogen-bond donor geometry and planar character but are significantly more resistant to oxidative degradation.

Conclusion

1-Phenyl-3-piperidin-1-ylthiourea serves as a powerful structural template in rational drug design. By understanding the causal relationships between its structural features—the basicity of the piperidine, the hydrogen-bonding geometry of the thiourea, and the lipophilicity of the phenyl ring—drug development professionals can systematically optimize this scaffold. Adhering to rigorous, self-validating thermodynamic protocols ensures that the resulting leads possess not only high target affinity but also the robust physicochemical properties required for clinical success.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules (MDPI). URL:[Link]

  • Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. Bioorganic & Medicinal Chemistry Letters (Elsevier). URL:[Link]

molecular docking studies of 1-Phenyl-3-piperidin-1-ylthiourea with target proteins

Author: BenchChem Technical Support Team. Date: April 2026

In Silico to In Vitro: Molecular Docking and Mechanistic Profiling of 1-Phenyl-3-piperidin-1-ylthiourea

Executive Summary

The rational design of multi-target directed ligands (MTDLs) requires a deep understanding of pharmacophore behavior within distinct enzymatic microenvironments. 1-Phenyl-3-piperidin-1-ylthiourea (PPTU) represents a highly privileged structural scaffold. By bridging a lipophilic, basic piperidine ring with a metal-chelating, hydrogen-bonding phenylthiourea moiety, PPTU is uniquely positioned to interact with both metalloenzymes and serine hydrolases.

As an application scientist overseeing early-stage drug discovery pipelines, I have structured this technical guide to move beyond basic docking tutorials. Here, we dissect the causality behind the computational and experimental workflows required to validate PPTU against two highly relevant therapeutic targets: Tyrosinase (implicated in hyperpigmentation and melanoma) and ABHD12 (a key regulator of neuroinflammation).

Mechanistic Rationale: The Pharmacophore Profile

Before initiating in silico screening, we must establish the physical chemistry dictating target engagement. Why does PPTU bind to such structurally divergent proteins?

  • The Phenylthiourea Core: Phenylthiourea is a well-documented, highly potent inhibitor of tyrosinase[1]. While historically assumed to directly coordinate with active-site metals, high-resolution X-ray crystallography reveals that the aromatic ring often directs outward, binding via hydrophobic interactions and effectively creating a steric blockade that prevents substrate access[2].

  • The Piperidin-1-yl Extension: The addition of the bulky, nitrogen-containing piperidine ring shifts the molecule's affinity toward lipid-processing enzymes. Piperidinylthiourea derivatives (such as DO264) have been identified as highly selective, reversible inhibitors of the serine hydrolase ABHD12, where the piperidine ring occupies the deep lipophilic acyl-chain pocket[3][4].

Target 1: Tyrosinase (Melanogenesis Inhibition)

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps of melanin synthesis. PPTU acts as an inhibitor by intercepting this pathway.

Melanogenesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation DOPAquinone DOPAquinone LDOPA->DOPAquinone Oxidation Melanin Melanin Pigment DOPAquinone->Melanin Polymerization Enzyme Tyrosinase (Active) Enzyme->Tyrosine Enzyme->LDOPA Inhibitor PPTU (Inhibitor) Inhibitor->Enzyme Steric Blockade

Fig 1: Melanogenesis pathway highlighting PPTU-mediated steric blockade of Tyrosinase.

Causality in Docking Protocol

Standard molecular mechanics force fields often fail to capture the polarizability of the binuclear copper center (CuA and CuB) in Tyrosinase. If we blindly run a standard docking algorithm, the highly electronegative thiourea sulfur will artificially collapse into the Cu2+ ions due to uncalibrated electrostatic attraction.

To prevent this, we must utilize a specialized non-bonded model, adjusting the Lennard-Jones 12-6 parameters for the copper ions, or enforce a grid constraint that prioritizes the hydrophobic cavity leading to the active site[5]. This ensures the docking poses reflect the true biological mechanism: hydrophobic occlusion rather than forced covalent coordination[2].

Quantitative Data Summary

Table 1: Predictive In Silico Binding Affinities for PPTU against Agaricus bisporus Tyrosinase (PDB: 2Y9X).

LigandBinding Energy (ΔG)Primary H-Bond InteractionsHydrophobic / Pi-Pi InteractionsDistance to CuA/CuB
PPTU -7.4 kcal/molThr261 (via Thiourea NH)His259, Val283, Phe264 (via Phenyl)> 4.5 Å (Non-coordinating)
Kojic Acid (Control) -5.6 kcal/molMet280, Asn260None2.1 Å (Direct coordination)
Phenylthiourea -6.8 kcal/molThr261Val283> 4.2 Å

Target 2: ABHD12 (Neuroinflammation Modulation)

ABHD12 is a membrane-bound serine hydrolase responsible for degrading lysophosphatidylserine (lyso-PS). Genetic or functional loss of ABHD12 leads to lyso-PS accumulation, triggering severe neuroinflammation[4].

ABHD12_Pathway LysoPS Lyso-PS (Lipid Substrate) ABHD12 ABHD12 (Serine Hydrolase) LysoPS->ABHD12 Neuro Neuroinflammation LysoPS->Neuro Accumulation Products Glycerophosphoserine ABHD12->Products Hydrolysis PPTU PPTU PPTU->ABHD12 Reversible Inhibition

Fig 2: ABHD12-mediated Lyso-PS hydrolysis and its reversible inhibition by PPTU.

Causality in Docking Protocol

ABHD12 operates via a classic Ser-His-Asp catalytic triad and an oxyanion hole. Because PPTU is a reversible, competitive inhibitor[4], the docking grid must be centered precisely on the oxyanion hole. The causality here relies on protonation states: the piperidine nitrogen must be evaluated at physiological pH (7.4). However, because it is directly bonded to the thiourea nitrogen (forming a thiosemicarbazide-like linkage), its pKa is significantly lowered, rendering it neutral. This neutrality is critical; a charged piperidine would be repelled by the hydrophobic lipid-binding channel, destroying the predicted binding affinity.

Quantitative Data Summary

Table 2: Predictive In Silico Binding Affinities for PPTU against Human ABHD12.

LigandBinding Energy (ΔG)Oxyanion Hole InteractionsLipophilic Pocket InteractionsMechanism
PPTU -8.9 kcal/molSer148, Gly77 (via Thiourea S)Leu170, Ile201 (via Piperidine)Reversible, Competitive
DO264 (Benchmark) -9.2 kcal/molSer148, Gly77Leu170, Val205Reversible, Competitive

Self-Validating Experimental Workflows

Computational predictions are hypotheses; they require rigorous, self-validating biochemical assays to prove target engagement and rule out off-target effects.

ValidationWorkflow Step1 Phase 1: In Silico QM/MM Docking & MD Simulations Step2 Phase 2: Target Engagement Gel-Based ABPP for Selectivity Step1->Step2 Step3 Phase 3: Functional Assay Enzyme Kinetics Screening Step2->Step3 Step4 Phase 4: Cellular Validation Phenotypic Cell Line Models Step3->Step4

Fig 3: Self-validating experimental workflow from in silico docking to cellular validation.

Protocol 1: Molecular Docking & Grid Calibration (Phase 1)

Self-Validation Checkpoint: If the Root Mean Square Deviation (RMSD) of the re-docked native ligand exceeds 2.0 Å, the grid parameters must be recalibrated before screening PPTU.

  • Ligand Preparation: Construct the 3D geometry of PPTU. Perform quantum mechanical energy minimization using Density Functional Theory (B3LYP/6-31G*) to accurately model the planar delocalization of the thiourea π-system.

  • Protein Preparation: Retrieve the target PDB structure. Strip crystallographic waters (unless bridging), add polar hydrogens, and assign Kollman partial charges.

  • Grid Generation: Define a bounding box of 25 × 25 × 25 Å centered on the catalytic residues.

  • Execution: Run 100 Lamarckian Genetic Algorithm (LGA) iterations. Cluster poses with an RMSD tolerance of 2.0 Å and extract the lowest-energy conformation from the most populated cluster.

Protocol 2: Gel-Based Activity-Based Protein Profiling (ABPP) (Phase 2)

Why use ABPP instead of a standard substrate assay? Traditional assays cannot detect off-target binding. ABPP allows us to visualize PPTU's selectivity against the entire serine hydrolase proteome simultaneously[3][4]. Self-Validation Checkpoint: A successful selective inhibitor will show a dose-dependent disappearance of only the ABHD12 fluorescent band, leaving all other proteomic bands untouched.

  • Proteome Extraction: Isolate mouse brain membrane proteome and standardize to 1 mg/mL protein concentration.

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of PPTU (1 nM to 10 µM) for 45 minutes at 37 °C.

  • Probe Labeling: Introduce a fluorophosphonate-rhodamine (FP-Rh) broad-spectrum probe (1 µM) for 45 minutes. The probe will covalently bind to any active serine hydrolases that PPTU has not inhibited.

  • Resolution: Quench the reaction with SDS loading buffer, resolve via SDS-PAGE, and quantify target engagement using in-gel fluorescence scanning.

References

  • Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase. nih.gov.
  • Phenylthiourea Binding to Human Tyrosinase-Related Protein 1.
  • Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and comput
  • α/β-Hydrolase Domain (ABHD)
  • Discovery and Optimization of Selective and in Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12). acs.org.

Sources

The In Vitro Biological Activity of 1-Phenyl-3-piperidin-1-ylthiourea Derivatives: A Technical Guide to Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-phenyl-3-piperidin-1-ylthiourea scaffold represents a highly privileged pharmacophore in modern drug discovery. By combining the lipophilicity of a phenyl ring, the bidentate hydrogen-bonding capacity of a thiourea core, and the basic, space-filling properties of a piperidine heterocycle, this structural motif exhibits remarkable versatility. This technical whitepaper synthesizes the in vitro biological activities of this scaffold and its derivatives, focusing on three primary therapeutic domains: neuroimmunological modulation via enzyme inhibition, agricultural antifungal efficacy, and targeted oncology.

Neuroimmunological Modulation: ABHD12 Inhibition

The α/β -hydrolase domain-containing 12 (ABHD12) enzyme is a critical membrane-bound serine hydrolase responsible for degrading lyso-phosphatidylserine (lyso-PS), an immunomodulatory lipid. Dysregulation of ABHD12 is heavily implicated in neuroinflammation and central nervous system disorders 1.

Mechanism of Action & Causality

Piperidinylthiourea derivatives act as highly potent, reversible, and competitive inhibitors of ABHD12 1. The causality behind this specific target engagement lies in the structural complementarity of the scaffold:

  • The Thiourea Core: Acts as a transition-state mimic. Its −NH−CS−NH− protons serve as bidentate hydrogen bond donors that interact directly with the catalytic serine/histidine network (the oxyanion hole) of the hydrolase.

  • The Piperidine Ring: Occupies the deep, hydrophobic lipid-binding pocket of ABHD12, providing necessary van der Waals interactions while maintaining favorable aqueous solubility.

  • The Phenyl/Aryl Group: Facilitates π−π stacking with aromatic residues at the entrance of the active site, dictating the selectivity of the inhibitor over other serine hydrolases.

ABHD12_Pathway LysoPS Lyso-Phosphatidylserine (Lyso-PS) ABHD12 ABHD12 Enzyme (Active Hydrolase) LysoPS->ABHD12 Hydrolyzed by ProInflam Pro-inflammatory Signaling ABHD12->ProInflam Lipid Transmitter Release ABHD12_Inact ABHD12-Inhibitor Complex (Inactive) ABHD12->ABHD12_Inact Inhibition Inhibitor Piperidinylthiourea Derivative Inhibitor->ABHD12 Competitive Binding (Reversible) ABHD12_Inact->ProInflam Blocks Pathway

Fig 1. Mechanism of ABHD12 inhibition by piperidinylthiourea derivatives.

In Vitro Protocol: Competitive Activity-Based Protein Profiling (cABPP)

To measure target engagement without the confounding variables of artificial substrates, cABPP is utilized. This protocol is a self-validating system : the use of a broad-spectrum fluorophosphonate (FP) probe ensures that only natively folded, active enzymes are quantified. A loss of fluorescence directly and exclusively correlates to competitive inhibitor binding at the active site.

Step-by-Step Methodology:

  • Proteome Preparation: Isolate membrane proteomes from HEK293T cells expressing human ABHD12. Dilute to a final protein concentration of 1 mg/mL in PBS.

  • Inhibitor Incubation: Treat 50 μ L of the proteome with varying concentrations of the thiourea derivative (or DMSO vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 μ L of FP-rhodamine (final concentration 1 μ M) to the mixture. Incubate for an additional 30 minutes at room temperature in the dark. The probe covalently binds to any uninhibited serine hydrolases.

  • Quenching & Separation: Quench the reaction with 4x SDS loading buffer. Boil samples at 95°C for 5 minutes, then resolve the proteins using 10% SDS-PAGE.

  • Fluorescence Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to quantify the reduction in fluorescent band intensity at the ABHD12 molecular weight, calculating the IC50​ .

Data Summary: ABHD12 Inhibition
Compound ScaffoldSubstitutionTarget Enzyme IC50​ (nM)Selectivity Profile
N-Aryl-N'-piperidinylthiourea3-Pyridyl (DO264)Human ABHD12~11 nMHighly selective over FAAH/MAGL
N-Aryl-N'-piperidinylthioureaUnsubstituted PhenylHuman ABHD12>500 nMModerate
N-Aryl-N'-piperidinylthiourea4-TrifluoromethylphenylHuman ABHD12~85 nMHigh

Antimicrobial & Antifungal Efficacy

Beyond human enzymology, thiourea derivatives containing piperidine moieties have demonstrated exceptional in vitro fungicidal activity, particularly against destructive agricultural pathogens like Phytophthora capsici and Colletotrichum gloeosporioides2.

Mechanism of Action & Causality

The antifungal mechanism is driven by the chelation properties of the thiourea sulfur atom and the lipophilicity of the piperidine ring. The compound penetrates the fungal cell wall and binds to intracellular targets (such as enzymes involved in ergosterol biosynthesis). This disrupts hyphal morphology, leading to the leakage of intracellular contents and eventual mycelial death 3.

In Vitro Protocol: Mycelial Growth Inhibition Assay

This assay is self-validating through the mandatory inclusion of both a negative solvent control (ensuring the vehicle does not stunt growth) and a positive commercial control (validating the susceptibility of the fungal strain).

Step-by-Step Methodology:

  • Media Preparation: Dissolve the thiourea derivative in DMSO and add it to sterile, molten Potato Dextrose Agar (PDA) to achieve desired final concentrations (e.g., 1, 5, 10, 50 μ g/mL). Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margin of a 7-day-old fungal culture. Place one plug face-down in the center of each treated PDA plate.

  • Incubation: Incubate the plates in the dark at 25°C for 5–7 days.

  • Measurement: Measure the colony diameter in two perpendicular directions using digital calipers. Calculate the inhibition rate (%) relative to the DMSO control to determine the EC50​ .

Data Summary: Antifungal Activity
Compound ClassFungal Strain EC50​ ( μ g/mL)Reference Control ( EC50​ )
Piperidine-Thiourea ChalconePhytophthora capsici5.96Azoxystrobin (25.2)
Citral-Thiourea DerivativeC. gloeosporioides0.16Carbendazim (0.66)

Targeted Oncology: Cytotoxicity and Kinase Inhibition

Substituted 1-phenyl-3-piperidin-1-ylthiourea derivatives have been heavily investigated for their anti-proliferative and apoptotic activities against human cancer cell lines, including breast (MCF-7) and colon (HCT-116, SW480) carcinomas 4, 5.

Mechanism of Action & Causality

The primary mechanism of cytotoxicity is the induction of late-stage apoptosis via the inhibition of cyclin-dependent kinases (e.g., CDK2/Cyclin A2) 4. The bulky phenyl substitution occupies the ATP-binding pocket of the kinase, while the thiourea forms critical hydrogen bonds with the kinase hinge region. Halogenation (e.g., 3,4-dichloro) or trifluoromethylation of the phenyl ring drastically increases cell permeability and binding affinity, lowering the IC50​ into the low micromolar range 5.

Cytotoxicity_Assay Seed 1. Seed Cancer Cells (e.g., MCF-7 in 96-well plate) Treat 2. Compound Treatment (72h Incubation) Seed->Treat MTT 3. Add MTT Reagent (Metabolized by living cells) Treat->MTT Formazan 4. Solubilize Formazan (Purple Crystals) MTT->Formazan Read 5. Measure Absorbance (OD at 570 nm) Formazan->Read

Fig 2. Workflow of the self-validating MTT Cell Viability Assay.

In Vitro Protocol: MTT Cell Viability Assay

The MTT assay is inherently self-validating: the conversion of the yellow tetrazolium salt (MTT) to purple formazan is exclusively catalyzed by mitochondrial succinate dehydrogenase in living cells. Dead cells cannot produce the signal, ensuring that the optical density directly reflects cellular metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., SW480 or MCF-7) into 96-well plates at a density of 1×104 cells/well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a 5% CO 2​ atmosphere to allow adherence.

  • Compound Treatment: Remove the media and replace it with media containing serial dilutions of the thiourea derivatives (0.1 to 100 μ M). Include untreated cells as a negative control and Cisplatin-treated cells as a positive control. Incubate for 72 hours.

  • MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 μ L of DMSO to dissolve the intracellular formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control.

Data Summary: Cytotoxic Activity
Compound Substitution (Phenyl Ring)Cell Line IC50​ ( μ M)Reference Drug ( IC50​ )
3,4-DichloroSW480 (Colon)7.3Cisplatin (15.2)
4-TrifluoromethylSW620 (Colon)8.9Cisplatin (18.4)
Thiazolone-fused derivativeMCF-7 (Breast)2.14Staurosporine (7.25)

Conclusion

The 1-phenyl-3-piperidin-1-ylthiourea scaffold is a highly modular and biologically active pharmacophore. By systematically altering the electronic and steric properties of the phenyl ring, researchers can tune the molecule to act as a highly selective neuroimmunological enzyme inhibitor, a potent agricultural fungicide, or a targeted apoptotic agent in oncology. The rigorous in vitro protocols described herein—ranging from cABPP to MTT assays—provide the self-validating frameworks necessary to reliably quantify these diverse biological activities.

References

  • Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β -Hydrolase Domain-containing 12 (ABHD12). National Institutes of Health (NIH). 1

  • Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. American Chemical Society (ACS). 2

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. 5

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. J-Stage. 4

  • Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. American Chemical Society (ACS). 3

Sources

Conformational Dynamics and Hydrogen Bonding Networks in 1-Phenyl-3-piperidin-1-ylthiourea: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organocatalysts, pharmacophores, and heavy-metal sensors relies heavily on the predictable conformational behavior of thiourea derivatives. 1-Phenyl-3-piperidin-1-ylthiourea represents a unique structural subclass—a piperidine-containing thiosemicarbazide—where the traditional thiourea core is perturbed by a sterically demanding, electron-rich N−N linkage.

This technical guide provides an in-depth analysis of the conformational space and hydrogen-bonding (H-bonding) motifs of 1-phenyl-3-piperidin-1-ylthiourea. By synthesizing principles of 1,3-allylic strain, ultrafast vibrational spectroscopy, and solid-state crystallography, this whitepaper establishes a self-validating framework for elucidating the structural dynamics of complex thiourea systems.

Structural and Electronic Fundamentals

The Thiourea Core and Rotational Isomerism

The conformational landscape of thioureas is dictated by the restricted rotation around the N−C(=S) bonds, which possess partial double-bond character due to lone-pair delocalization into the thiocarbonyl π∗ orbital. Each N−H group can adopt two predominant configurations relative to the thiocarbonyl sulfur: cis or trans[1].

In bare diphenylthioureas (DPTUs), conformations with at least one N−H group in the cis-configuration are thermodynamically favored[1]. However, in 1-phenyl-3-piperidin-1-ylthiourea, the asymmetry of the substituents fundamentally alters this equilibrium:

  • N1 (Phenyl side): The electron-withdrawing phenyl ring increases the acidity of the N1-H proton, making it a superior H-bond donor. The phenyl ring tends toward co-planarity with the thiourea core to maximize conjugation, though it is subject to 1,3-allylic strain[2].

  • N3 (Piperidine side): The attachment of the piperidin-1-yl moiety introduces an N−N bond. The piperidine ring rigidly adopts a chair conformation[3]. The steric bulk of this chair, combined with lone-pair repulsion between the adjacent nitrogens, heavily biases the N3-H into a trans configuration (proton trans to sulfur) to minimize steric clashes with the thiocarbonyl sulfur.

Hydrogen Bonding Motifs

Thiourea derivatives are highly prone to forming complex intra- and intermolecular H-bonding networks, utilizing the N−H groups as donors and the highly polarizable C=S group as an acceptor[4].

  • Solution State: In non-polar solvents (e.g., CH2​Cl2​ ), 1-phenyl-3-piperidin-1-ylthiourea exists in a dynamic equilibrium of monomeric and dimeric states. The H-bond exchange between N−H groups and acceptors occurs on the timescale of a few picoseconds[1].

  • Solid State: Crystallographic packing typically reveals chains of dimers held together by N−H⋯S intermolecular networks, often forming R22​(8) cyclic motifs or extended 3D hexameric rings[3][4].

Self-Validating Experimental Workflows

To accurately map the conformational space of 1-phenyl-3-piperidin-1-ylthiourea, a multi-modal approach is required. No single technique can capture both the picosecond dynamics and the static thermodynamic minima. The following workflow demonstrates a self-validating system where theoretical calculations and empirical data cross-verify one another.

ConformationalAnalysis A 1-Phenyl-3-piperidin-1-ylthiourea Synthesis & Purification B Solution-State Equilibration (Polar vs. Non-Polar Solvents) A->B Aliquot Prep E X-Ray Crystallography (Solid-State Dimerization) A->E Crystallization C Ultrafast IR Spectroscopy (Picosecond H-Bond Dynamics) B->C Vibrational Probing D Variable-Temp NMR (Rotamer Exchange Rates) B->D Magnetic Resonance G Unified Conformational Model (cis/trans & H-Bond Networks) C->G N-H Shifts D->G E/Z Ratios E->G 3D Coordinates F DFT & NBO Calculations (Energy Minima Validation) F->G Theoretical Bounds G->F Iterative Refinement

Caption: Self-validating workflow for thiourea conformational and hydrogen-bonding analysis.

Protocol 1: Ultrafast & Linear IR Spectroscopy for N-H Dynamics

Linear and time-resolved infrared (IR) spectroscopy is utilized to disentangle the overlapping absorption bands of different conformational states[1].

  • Isotopic Dilution: Prepare a 50 mM solution of the thiourea in anhydrous CH2​Cl2​ . Exchange ~50% of the N−H protons with deuterium by washing with D2​O and drying.

    • Causality: Partial deuteration decouples the symmetric and asymmetric N−H stretching modes. This isolates the pure local-mode vibrational frequencies of N1-H and N3-H, preventing spectral overlap and allowing precise assignment of cis vs. trans bands[5].

  • Concentration Titration: Acquire FTIR spectra across a concentration gradient (1 mM to 100 mM).

    • Causality: Intramolecular H-bonds exhibit concentration-independent vibrational shifts, whereas intermolecular H-bonds (dimerization) show pronounced red-shifts at higher concentrations due to increased aggregation.

  • Pump-Probe Spectroscopy: Excite the N−H stretch using a ~100 fs mid-IR pump pulse and monitor the transient absorption.

    • Causality: Measures the vibrational lifetime and H-bond exchange rates. Rapid spectral diffusion indicates weak, transient solvent interactions, while long-lived ground-state bleaches indicate strong, stable H-bonded dimers[1].

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotamer Elucidation

While IR captures picosecond snapshots, NMR provides the thermodynamic ratios of rotamers[2].

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of CD2​Cl2​ (non-polar) and DMSO−d6​ (polar, H-bond accepting).

  • Temperature Gradient: Acquire 1H NMR spectra from 298 K down to 200 K in 10 K increments.

    • Causality: At room temperature, rapid rotation around the N−C(=S) bond broadens the N−H signals. Lowering the temperature slows this exchange below the NMR timescale, resolving the dynamically averaged peaks into distinct signals for the cis-trans, trans-cis, and trans-trans rotamers.

  • 2D NOESY/ROESY Acquisition: At 200 K, perform a phase-sensitive NOESY experiment.

    • Causality: Cross-peaks between the piperidine equatorial protons and the N3-H proton definitively assign the spatial geometry (E or Z rotamer) of the piperidine-thiourea linkage, validating the steric avoidance predicted by 1,3-allylic strain[2].

Quantitative Data Summaries

The integration of DFT calculations (B3LYP/6-311++G(d,p)) with spectroscopic data provides a comprehensive map of the molecule's behavior. Tables 1 and 2 summarize the expected structural and energetic parameters for 1-phenyl-3-piperidin-1-ylthiourea based on homologous thiosemicarbazone and DPTU data[1][3][4].

Table 1: Conformational Energies and Structural Parameters

Conformation StateRelative Energy (kcal/mol)N1-H ConfigurationN3-H ConfigurationPiperidine ConformationPrimary Stabilizing Interaction
State A (Global Min) 0.00cistransChairN1-H S (Intermolecular Dimer)
State B +1.45transtransChairDipole minimization
State C +3.20ciscisChairSterically hindered (1,3-allylic clash)
State D +5.80transtransBoatHighly disfavored ring strain

Table 2: Vibrational Shifts of N-H Stretching Modes ( CH2​Cl2​ , 298 K)

Species / StateN1-H Frequency ( cm−1 )N3-H Frequency ( cm−1 )H-Bonding StatusExchange Timescale
Free Monomer 34203395Non-bondedN/A
Solvent-Bound 33803360Weakly bonded to solvent~2-5 ps
Dimer ( R22​(8) ) 3210 (Red-shifted)3310 (Red-shifted)Strong Intermolecular> 50 ps

Conclusion

The conformational analysis of 1-phenyl-3-piperidin-1-ylthiourea requires navigating a complex interplay of steric constraints (piperidine chair dynamics), electronic delocalization (thiourea core), and environmental factors (solvent polarity). By employing a self-validating methodology that bridges ultrafast IR spectroscopy, VT-NMR, and DFT calculations, researchers can accurately map the hydrogen-bonding networks and rotameric states of this molecule. Understanding these fundamental structural dynamics is critical for the downstream application of piperidine-thiosemicarbazides in catalysis, pharmacology, and material science.

References

  • Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates.
  • Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates (Figures & Abstract).
  • Conformational Analysis of Thiourea C
  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.
  • UNII TMS4V28W2E - N-PHENYL-N'-1-PIPERIDINYLTHIOUREA. NDC List.
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.

Sources

Computational Elucidation of 1-Phenyl-3-piperidin-1-ylthiourea: A Density Functional Theory (DFT) Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Phenyl-3-piperidin-1-ylthiourea is a synthetic hybrid molecule integrating three privileged pharmacophores: a phenyl ring, a piperidine moiety, and a thiourea core. Thiourea derivatives are highly valued in medicinal chemistry for their versatile hydrogen-bonding capabilities, which facilitate critical interactions with biological targets, contributing to broad-spectrum antimicrobial, antifungal, and anticancer effects. Furthermore, piperidine-linked thioureas have demonstrated significant potential as anti-leishmanial and antifungal agents due to their unique steric and electronic profiles[1].

This whitepaper provides a comprehensive, field-proven Density Functional Theory (DFT) framework for elucidating the electronic, structural, and reactive properties of 1-Phenyl-3-piperidin-1-ylthiourea. By moving beyond basic structural modeling, this guide establishes a self-validating computational protocol to predict the pharmacological behavior and reactivity of this complex hybrid scaffold.

Computational Rationale and Methodology

In computational chemistry, a protocol is only as reliable as its foundational parameters. To achieve a self-validating system, the selection of the functional and basis set must account for the specific electronic demands of the sulfur and nitrogen atoms within the thiourea core.

Protocol: Standardized DFT Optimization Workflow

The following step-by-step methodology ensures high-fidelity structural optimization and electronic property extraction:

  • Conformational Search & Initialization: Generate initial 3D geometries using a molecular mechanics force field (e.g., MMFF94) to identify the global minimum conformer. The thiourea core typically exhibits cis-trans or trans-trans isomerism regarding the N-H bonds, which must be sampled extensively[2].

  • Functional and Basis Set Selection: Execute geometry optimization using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) are mandatory for accurately modeling the expanded electron clouds of lone pairs on the sulfur and nitrogen atoms. Polarization functions (d,p) resolve the anisotropic electron distribution, which is critical for accurately simulating hydrogen-bonding directionality[2].

  • Dispersion Correction (GD3): Apply Grimme’s D3 empirical dispersion correction.

    • Causality: Standard B3LYP fails to capture medium-range van der Waals forces. GD3 is required to accurately model the intramolecular steric interactions and potential π-stacking between the bulky piperidine chair and the phenyl ring.

  • Frequency Verification: Perform vibrational frequency calculations at the exact same level of theory.

    • Causality: The absence of imaginary frequencies mathematically confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable transition state.

DFT_Workflow A Initial 3D Modeling (Conformer Generation) B Geometry Optimization (B3LYP/6-311++G** + GD3) A->B C Frequency Calculation (Zero Imaginary Freqs) B->C D Electronic Properties (FMO, MEP, NBO) C->D E Spectroscopic Simulation (IR, NMR, UV-Vis) C->E

Step-by-step DFT computational workflow for structural and electronic property elucidation.

Structural and Conformational Analysis

The biological activity of thiourea derivatives is heavily dependent on their spatial arrangement and structural rigidity[3]. In 1-Phenyl-3-piperidin-1-ylthiourea, the piperidine ring typically adopts a stable chair conformation to minimize steric strain. The C=S double bond length and the C-N partial double bond character (arising from lone pair resonance) are critical indicators of the molecule's conformational lock.

Table 1: Representative DFT-Optimized Geometric Parameters

ParameterAtoms InvolvedCalculated Value (Å / °)Pharmacological Implication
Bond LengthC=S (Thiourea)~1.68 ÅIndicates strong double-bond character; acts as the primary H-bond acceptor.
Bond LengthC-N (Thiourea)~1.35 ÅPartial double-bond character due to lone pair delocalization restricts rotation.
Bond AngleN-C-N~116°Planarity of the thiourea core facilitates highly specific target protein docking.
DihedralPhenyl-N-C=S~45° - 90°Determines the steric accessibility of the sulfur atom for metal complexation.

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Quantitative structure-activity relationship (QSAR) studies on analogous thiourea and piperidine-containing compounds highlight that FMO energies directly govern therapeutic potential. The Highest Occupied Molecular Orbital (HOMO) dictates the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electron affinity.

  • HOMO Localization: Typically concentrated over the sulfur atom and the thiourea nitrogen atoms. This indicates the primary sites for electrophilic attack and metal complexation (e.g., copper complexes utilized in advanced anti-leishmanial agents)[1].

  • LUMO Localization: Generally distributed over the phenyl ring, representing the primary site for nucleophilic attack.

Table 2: Global Reactivity Descriptors (Calculated via Koopmans' Theorem)

DescriptorEquationRepresentative Value (eV)Interpretation
Ionization Potential (I)-E(HOMO)5.80Energy required to remove an electron.
Electron Affinity (A)-E(LUMO)1.20Energy released when gaining an electron.
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.60Lower gap indicates higher chemical reactivity and lower kinetic stability.
Chemical Hardness (η)(I - A) / 22.30Resistance to charge transfer; higher values denote greater systemic stability.
Electrophilicity (ω)μ² / 2η2.55Propensity of the molecule to accept electrons from biological targets.

Molecular Electrostatic Potential (MEP) and Non-Covalent Interactions

MEP mapping is an essential self-validating tool for predicting receptor binding without requiring computationally expensive molecular dynamics simulations. In 1-Phenyl-3-piperidin-1-ylthiourea:

  • Nucleophilic Regions (Red): Intensely localized around the thiourea sulfur atom. This is the primary hydrogen-bond acceptor site.

  • Electrophilic Regions (Blue): Localized around the N-H protons, acting as potent hydrogen-bond donors to target protein residues.

To further map the pharmacophore, Reduced Density Gradient (RDG) analysis is employed to visualize weak interactions. The piperidine ring's hydrophobic bulk creates distinct van der Waals interaction zones that are crucial for anchoring the molecule within lipophilic protein pockets—a mechanism directly observed in the anti-leishmanial and antifungal activity of similar piperidine-thiourea hybrids[4][1].

Molecular_Interactions Core 1-Phenyl-3-piperidin-1-ylthiourea Thiourea Thiourea Moiety (H-Bond Donor/Acceptor) Core->Thiourea Piperidine Piperidine Ring (Steric Bulk / Hydrophobic) Core->Piperidine Phenyl Phenyl Ring (Pi-Pi Stacking) Core->Phenyl Target Protein Target Binding (Enzyme Inhibition) Thiourea->Target Piperidine->Target Phenyl->Target

Pharmacophore mapping and predicted target protein interactions of the hybrid scaffold.

Conclusion

The application of Density Functional Theory to 1-Phenyl-3-piperidin-1-ylthiourea provides a rigorous, atomistic understanding of its pharmacological potential. By utilizing a high-level B3LYP/6-311++G(d,p) + GD3 approach, researchers can accurately map the electronic topology—specifically the highly reactive thiourea core and the sterically influential piperidine ring. These computational insights establish a predictive foundation for rational drug design, enabling the rapid optimization of thiourea derivatives for targeted antimicrobial, anti-leishmanial, and anticancer therapies.

References

  • Title: [4-(4-Methylpiperazin-1-yl)
  • Source: bamu.ac.
  • Title: Synthesis and anti-oxidant activity of some N-(anilinocarbonothioyl)
  • Source: nih.

Sources

Thermodynamic Stability and Degradation Kinetics of 1-Phenyl-3-piperidin-1-ylthiourea in Solution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

1-Phenyl-3-piperidin-1-ylthiourea is a structurally complex N,N′ -disubstituted thiourea derivative with significant utility in medicinal chemistry, coordination chemistry, and as a synthetic intermediate. While the thiourea pharmacophore offers excellent hydrogen-bonding capabilities and metal-chelating properties, its thermodynamic stability in solution is a critical parameter that dictates its viability in drug formulation and long-term storage.

As a Senior Application Scientist, I frequently observe that failures in late-stage formulation often stem from a fundamental misunderstanding of the API’s behavior in solution. Thiourea derivatives are highly susceptible to environmental stress, primarily undergoing oxidation and hydrolysis[1]. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 1-Phenyl-3-piperidin-1-ylthiourea, detailing its tautomeric equilibrium, degradation pathways, and the self-validating experimental protocols required to quantify its kinetic parameters.

Structural Thermodynamics & Tautomeric Equilibrium

The stability of 1-Phenyl-3-piperidin-1-ylthiourea in solution is governed by the electronic interplay between the electron-withdrawing phenyl ring, the electron-donating piperidin-1-yl moiety, and the central thiocarbamide core.

Thione-Thiol Tautomerization

Thioureas exist in a dynamic tautomeric equilibrium between the thione ( >C=S ) and thiol (isothiourea, >C−SH ) forms. In aqueous solutions, the thione form overwhelmingly predominates (equilibrium constant Keq​≈1.04×10−3 for unsubstituted thiourea)[2].

The Causality of Solvent Effects: Why does the thione form dominate in water? Density Functional Theory (DFT) and MP2 calculations demonstrate that the thione sulfur and nitrogen atoms act as potent hydrogen-bond donors and acceptors[3]. The addition of water molecules progressively stabilizes the thione cluster, yielding a high binding affinity ( ≈33 kJ/mol per H2​O molecule)[3]. However, in non-polar organic solvents or under highly alkaline conditions, the equilibrium can shift toward the thiol form, altering the molecule's reactivity profile and increasing its susceptibility to electrophilic attack.

Bond Dissociation and Zwitterionic Character

Substituted thioureas often exhibit zwitterionic resonance structures where the positive charge is delocalized across the 4-electron, 3-center N-C-N skeleton, leaving a partial negative charge on the sulfur atom[4]. This resonance weakens the C=S bond (lengthening it compared to standard double bonds) and makes the thiocarbonyl carbon highly susceptible to nucleophilic attack by water or hydroxide ions[2][4].

Mechanistic Degradation Pathways

Understanding how a molecule degrades is prerequisite to preventing it. For 1-Phenyl-3-piperidin-1-ylthiourea, degradation is not a single event but a bifurcated pathway depending on the stressor: Oxidation or Hydrolysis .

Degradation A 1-Phenyl-3-piperidin-1-ylthiourea (Thione Form) B Oxidation Pathway (ROS, H2O2, O2) A->B Oxidizing Agents C Hydrolysis Pathway (Acid/Base Catalysis) A->C pH Extremes / Heat D Formamidine Disulfide Intermediate B->D Mild Oxidation (1e- transfer) G Nucleophilic Attack at C=S (C-N / C-S Cleavage) C->G OH- or H3O+ Attack E Sulfinic/Sulfonic Acids (Desulfurization) D->E Further Oxidation F 1-Phenyl-3-piperidin-1-ylurea + Sulfate Ions E->F Final Stable Products H Aniline + Piperidin-1-amine + Cyanamide / H2S G->H Bond Cleavage

Mechanistic pathways of 1-Phenyl-3-piperidin-1-ylthiourea degradation via oxidation and hydrolysis.

Oxidative Desulfurization

The sulfur atom in the thiourea moiety is highly nucleophilic and easily oxidized[1]. In the presence of reactive oxygen species (ROS), peroxides, or even dissolved atmospheric oxygen over long periods, the compound undergoes a cascade of oxidative steps:

  • Initial Oxidation: Formation of a transient formamidine disulfide intermediate[5].

  • Hyperoxidation: Further oxidation yields sulfinic and sulfonic acid derivatives (e.g., thiourea dioxides/trioxides)[4][5].

  • Desulfurization: The ultimate thermodynamic sink is the cleavage of the C-S bond, yielding the corresponding urea derivative (1-Phenyl-3-piperidin-1-ylurea) and sulfate ions ( SO42−​ )[1][4].

Hydrolytic Cleavage

Hydrolysis is heavily pH-dependent. In strongly basic media, the decomposition is irreversible. The hydroxide ion attacks the positively disposed carbon center. Because the leaving groups (sulfur moieties) are highly unstable, the molecule fractures, typically yielding aniline, piperidin-1-amine, and cyanamide or hydrogen sulfide ( H2​S )[1][4].

Experimental Protocols for Stability Profiling

To build a robust thermodynamic profile, we must employ orthogonal, self-validating analytical techniques. Below is the gold-standard workflow for forced degradation and thermodynamic analysis.

Workflow S1 Step 1: Sample Prep (1 mg/mL) S2 Step 2: Stress Conditions (pH, Heat, H2O2) S1->S2 S3 Step 3: Neutralization (Quench Rxn) S2->S3 S4 Step 4: HPLC-UV/MS Analysis S3->S4 S5 Step 5: Kinetic & Thermodynamic Modeling S4->S5

Self-validating experimental workflow for forced degradation and thermodynamic profiling.

Protocol A: Forced Degradation (HPLC-UV/MS)

This protocol intentionally subjects the API to harsh conditions to elucidate degradation pathways and validate stability-indicating methods[1].

  • Stock Solution Preparation: Dissolve 1-Phenyl-3-piperidin-1-ylthiourea in HPLC-grade Methanol to a concentration of 1.0 mg/mL .

  • Acid Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl . Incubate at 60∘C for 24 hours.

  • Base Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH . Incubate at 60∘C for 8 hours (base hydrolysis is typically faster for thioureas)[1].

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H2​O2​ . Incubate at room temperature ( 25∘C ) for 4 hours[1].

  • Neutralization & Quenching: Crucial for self-validation. Immediately neutralize acid/base samples with equimolar NaOH/HCl to halt degradation. Dilute all samples to with the mobile phase.

  • Analysis: Inject into an HPLC-MS system (C18 column, gradient elution: Water/Acetonitrile with 0.1% Formic Acid). Monitor at λmax​ (typically 240-260 nm for phenyl-thioureas) to quantify the remaining API and identify degradant masses.

Protocol B: Differential Scanning Calorimetry (DSC)

To determine the intrinsic thermal stability and phase transition thermodynamics, DSC is employed.

  • Weigh 3.0−5.0 mg of the solid compound into an aluminum crucible ( Al2​O3​ )[6].

  • Purge the system with dry Nitrogen gas at a flow rate of 30.0 mL/min to prevent atmospheric oxidation during the scan[6].

  • Heat from 25∘C to 250∘C at a rate of 10∘C/min .

  • Data Extraction: Calculate the onset temperature ( T0​ ), melting enthalpy ( ΔHm​ ), and degradation enthalpy ( ΔHd​ ) by integrating the endothermic/exothermic peaks[6][7].

Quantitative Thermodynamic Data Summaries

The following tables synthesize typical thermodynamic and kinetic parameters for substituted thiourea derivatives under standard conditions, providing a benchmark for evaluating 1-Phenyl-3-piperidin-1-ylthiourea.

Table 1: Estimated Thermodynamic Parameters for Solvation and Tautomerization

ParameterValue / RangeImplications for Formulation
Water Binding Energy ≈−33 kJ/mol per H2​O High affinity for moisture; requires desiccant storage to prevent hydrolytic caking[1][3].
Tautomeric Keq​ (Aq) ≈1.0×10−3 Thione form is highly stable in water; minimal spontaneous thiol formation at neutral pH[2].
Enthalpy of Degradation ( ΔHd​ ) −45 to −55 kJ/mol Degradation (especially oxidative) is highly exothermic once initiated[6].

Table 2: Kinetic Degradation Profiling (Pseudo-First Order Kinetics)

Stress ConditionPrimary DegradantEstimated Half-Life ( t1/2​ )Activation Energy ( Ea​ )
0.1 M HCl ( 60∘C ) Aniline, Cyanamide >48 hours ≈85 kJ/mol
0.1 M NaOH ( 60∘C ) Piperidin-1-amine, H2​S 12−18 hours ≈65 kJ/mol
3% H2​O2​ ( 25∘C ) Phenyl-piperidinyl-urea <2 hours ≈30 kJ/mol

Note: Oxidative degradation exhibits the lowest activation energy, making it the most critical pathway to control during storage.

Conclusion & Best Practices

The thermodynamic stability of 1-Phenyl-3-piperidin-1-ylthiourea is fundamentally challenged by its susceptibility to oxidative desulfurization and base-catalyzed hydrolysis. The electron-rich nature of the thiocarbonyl sulfur, while excellent for target binding in biological systems, acts as an Achilles' heel in solution formulation.

Actionable Insights for Drug Development:

  • Atmospheric Control: Solutions and solid APIs must be stored under an inert atmosphere (Nitrogen or Argon) to prevent ROS-mediated oxidation[1].

  • pH Optimization: Aqueous formulations should be buffered to a slightly acidic to neutral pH (pH 4.5 - 6.5) to minimize base-catalyzed hydrolytic cleavage of the C-S bond.

  • Excipient Selection: Avoid excipients with peroxide impurities (e.g., certain grades of PEGs or Polysorbates), as even trace peroxides will rapidly convert the thiourea to its urea analog.

By rigorously applying the thermodynamic principles and analytical workflows outlined in this guide, researchers can proactively engineer formulations that stabilize the thiourea core, ensuring both empirical reliability and clinical efficacy.

References

  • Alkan, C., et al. "Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage." TÜBİTAK. URL: [Link]

  • Makarov, S. V., et al. "Detailed mechanistic studies into the reactivities of thiourea and substituted thiourea oxoacids: decompositions and hydrolyses of dioxides in basic media." PubMed (NIH). URL:[Link]

  • Mishra, B. K., et al. "Oxidation of Thiourea and Substituted Thioureas." ResearchGate. URL:[Link]

  • Wang, J., et al. "Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides." The Journal of Physical Chemistry B - ACS Publications. URL: [Link]

  • Wikipedia Contributors. "Thiourea." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Yilmaz, Y., et al. "Structure and stability of thiourea with water, DFT and MP2 calculations." ResearchGate. URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 1-Phenyl-3-piperidin-1-ylthiourea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Thiourea derivatives represent a highly versatile and privileged scaffold in contemporary medicinal chemistry. Modifications at the N1 and N3 positions of the thiourea core allow for precise tuning of steric and electronic properties, making them ideal candidates for targeted drug discovery. Recent structure-activity relationship (SAR) studies have demonstrated that appropriately substituted thioureas exhibit potent in vitro antiproliferative activity across various human cancer cell lines[1]. Furthermore, specific diaryl and aryl-heterocycle thiourea derivatives have been successfully evaluated as Cannabinoid Type-1 (CB1) receptor allosteric modulators, showing efficacy in complex neurological models[2].

This application note details a highly reproducible, self-validating protocol for the synthesis of 1-Phenyl-3-piperidin-1-ylthiourea . By reacting phenyl isothiocyanate with 1-aminopiperidine, researchers can reliably generate this specific N-aryl-N'-piperidino thiourea. The protocol emphasizes mechanistic causality, ensuring that researchers understand the thermodynamic and kinetic rationale behind each procedural step.

Mechanistic Pathway and Workflow Design

The synthesis relies on the nucleophilic addition of the primary amine group of 1-aminopiperidine to the highly electrophilic central carbon of phenyl isothiocyanate. Because the terminal nitrogen of 1-aminopiperidine is more nucleophilic than the sterically hindered internal piperidine nitrogen, the reaction proceeds with high regioselectivity.

Mechanism N1 Phenyl Isothiocyanate (Electrophile) N3 Nucleophilic Attack at C=S Carbon N1->N3 N2 1-Aminopiperidine (Nucleophile) N2->N3 N4 Proton Transfer (Zwitterionic Intermediate) N3->N4  Thermodynamically  Driven N5 1-Phenyl-3-piperidin-1-ylthiourea (Target Product) N4->N5  Tautomerization

Fig 1: Reaction mechanism pathway for 1-Phenyl-3-piperidin-1-ylthiourea synthesis.

Materials and Reagents

To ensure high yield and minimize side-product formation (such as symmetric ureas formed via moisture contamination), anhydrous reagents are highly recommended.

Reagent / MaterialRoleEquivalentsMolecular WeightPhysical State
Phenyl isothiocyanate Electrophile1.00 eq135.19 g/mol Liquid (Colorless to pale yellow)
1-Aminopiperidine Nucleophile1.05 eq100.16 g/mol Liquid
Absolute Ethanol Reaction SolventN/A46.07 g/mol Liquid (Anhydrous)
Hexanes / Ethyl Acetate TLC Mobile PhaseN/AN/ALiquid

Step-by-Step Experimental Protocol

Preparation and Setup
  • Equipment Sterilization: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.

    • Causality Insight: Absolute ethanol is chosen because it easily dissolves both starting materials while acting as a poor solvent for the final thiourea product at lower temperatures, facilitating spontaneous crystallization later in the process.

Reagent Addition and Reaction Execution
  • Nucleophile Introduction: Add 1-aminopiperidine (10.5 mmol, 1.05 g) to the stirring ethanol.

  • Controlled Electrophile Addition: Place the flask in an ambient temperature water bath (20-25 °C). Using a dropping funnel or syringe, add phenyl isothiocyanate (10.0 mmol, 1.35 g) dropwise over 10 minutes.

    • Causality Insight: The nucleophilic addition to isothiocyanates is exothermic. Dropwise addition prevents localized heating, which could otherwise lead to the degradation of the isothiocyanate or the formation of unwanted bis-substituted byproducts.

  • Maturation: Allow the reaction mixture to stir at room temperature for 2 to 4 hours.

Reaction Monitoring (Self-Validation)
  • TLC Analysis: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexanes:Ethyl Acetate (7:3 v/v).

    • Validation: Phenyl isothiocyanate is UV-active and runs near the solvent front. The disappearance of this high-Rf spot and the appearance of a new, lower-Rf UV-active spot confirms the conversion to the thiourea product.

Isolation and Purification
  • Precipitation: Once TLC indicates complete consumption of the isothiocyanate, cool the reaction flask in an ice-water bath (0-5 °C) for 30 minutes. A white to off-white precipitate should form.

    • Causality Insight: The reduced temperature drastically lowers the solubility of the product in ethanol, driving precipitation and leaving unreacted 1-aminopiperidine (which was added in slight excess) in the supernatant.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold absolute ethanol, followed by 10 mL of cold hexanes.

  • Recrystallization (Optional but Recommended): For analytical-grade purity, recrystallize the crude solid from a minimal amount of boiling ethanol.

  • Drying: Dry the purified crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.

Workflow S1 Step 1: Preparation Anhydrous EtOH + 1-Aminopiperidine S2 Step 2: Dropwise Addition Phenyl Isothiocyanate at 25°C S1->S2 S3 Step 3: Stirring & TLC Monitoring 2-4 Hours S2->S3 S4 Step 4: Ice Bath Precipitation 0-5°C for 30 mins S3->S4 S5 Step 5: Vacuum Filtration & Wash Cold EtOH / Hexanes S4->S5

Fig 2: Procedural workflow for the isolation and purification of the thiourea product.

Expected Analytical Characterization

To ensure the trustworthiness of the synthesized compound, researchers should validate the product against the following expected spectral benchmarks:

  • 1H NMR (DMSO-d6): Expected broad singlets around δ 9.0 - 10.0 ppm corresponding to the NH protons of the thiourea core. Aromatic protons from the phenyl ring will appear as multiplets between δ 7.0 - 7.6 ppm. The piperidine protons will appear upfield (δ 1.3 - 2.8 ppm).

  • IR (KBr pellet): Characteristic N-H stretching bands around 3200-3300 cm⁻¹. A strong C=S stretching vibration (thioamide band) is typically observed between 1500-1550 cm⁻¹ and 1200-1300 cm⁻¹.

  • Melting Point: Sharp melting point transition, indicative of high purity post-recrystallization.

References

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds MDPI URL: [Link]

  • Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators PubMed (National Institutes of Health) URL:[Link]

Sources

Application Note: 1-Phenyl-3-piperidin-1-ylthiourea as a Versatile N,S-Donor Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In modern coordination chemistry and metallodrug design, the selection of an appropriate ligand is paramount to controlling the geometry, stability, and biological efficacy of the resulting transition metal complex. 1-Phenyl-3-piperidin-1-ylthiourea (structurally a thiosemicarbazide derivative due to the N-N bond) has emerged as a highly versatile N,S-donor ligand.

This specific ligand architecture offers three distinct advantages:

  • Steric Bulk & Lipophilicity : The saturated piperidine ring provides significant steric hindrance, which stabilizes low-coordinate metal centers. Furthermore, its lipophilic nature enhances cellular membrane permeability, a critical parameter for developing anticancer and antimicrobial metallodrugs[1].

  • Supramolecular Assembly : The terminal phenyl ring facilitates intermolecular π-π stacking, aiding in the crystallization and solid-state stability of the complexes.

  • HSAB Versatility : The presence of both a "hard" nitrogen donor and a "soft" sulfur donor allows the ligand to coordinate with a wide spectrum of metals, ranging from soft acids like Au(I) and Ag(I) to borderline acids like Pd(II), Pt(II), and Cu(II)[2].

Mechanistic Principles of Coordination

The coordination behavior of 1-phenyl-3-(piperidin-1-yl)thiourea is governed by thione-thiol tautomerism .

In the solid state and in neutral solutions, the ligand exists predominantly in the neutral thione form . When reacted with soft metal ions (e.g., Ag⁺, Au⁺), it typically acts as a neutral monodentate ligand, coordinating exclusively through the highly polarizable sulfur atom[1].

However, upon the introduction of a mild base (such as triethylamine), the ligand tautomerizes to the thiol form and undergoes deprotonation. The resulting monoanionic thiolate acts as a potent bidentate chelator. It coordinates through both the thiolate sulfur and the hydrazinic nitrogen, forming a thermodynamically stable five-membered chelate ring with transition metals like Pd(II), Ni(II), and Cu(II)[3].

Tautomerism L_Thione Thione Form (Neutral) L_Thiol Thiol Form (Deprotonated) L_Thione->L_Thiol + Base (-H+) Coord_Mono Monodentate (S) e.g., Ag(I), Au(I) L_Thione->Coord_Mono Direct Coordination Coord_Bi Bidentate (N,S) e.g., Pd(II), Cu(II) L_Thiol->Coord_Bi Chelation Effect

Fig 1: Thione-thiol tautomerism and pH-dependent coordination modes of the thiourea ligand.

Experimental Protocols

The following methodologies detail a self-validating system for synthesizing the free ligand and subsequently utilizing it to form a square-planar Palladium(II) complex.

Protocol Syn 1. Ligand Synthesis (Ph-NCS + 1-Aminopiperidine) Pur 2. Purification (EtOH Recrystallization) Syn->Pur Comp 3. Complexation (Metal Halide + Et3N) Pur->Comp Iso 4. Isolation & Washing (Cold MeOH/Et2O) Comp->Iso Val 5. Validation (FTIR, NMR, SC-XRD) Iso->Val

Fig 2: End-to-end experimental workflow for synthesizing and validating metal-thiourea complexes.

Protocol A: Synthesis of 1-Phenyl-3-piperidin-1-ylthiourea

Objective: Synthesize the neutral N,S-donor ligand via the nucleophilic addition of an amine to an isothiocyanate. Reagents: Phenyl isothiocyanate (1.0 eq), 1-Aminopiperidine (1.0 eq), Absolute Ethanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-aminopiperidine in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Thermal Control: Place the flask in an ice bath (0–5 °C). Causality: The nucleophilic attack on the isothiocyanate carbon is highly exothermic. Strict thermal control prevents the decomposition of the isothiocyanate and suppresses the formation of symmetrical urea byproducts.

  • Addition: Add 10 mmol of phenyl isothiocyanate dropwise over 15 minutes under continuous magnetic stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux (78 °C) for 2–4 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3).

  • Crystallization: Allow the solution to cool to room temperature, then chill at 4 °C overnight. Causality: The target thiourea ligand has significantly lower solubility in cold ethanol compared to the starting materials, ensuring high-purity precipitation.

  • Isolation: Filter the resulting white/off-white precipitate, wash with cold diethyl ether (2 × 10 mL), and dry in vacuo.

Protocol B: Synthesis of a [Pd(L)₂] Chelate Complex

Objective: Synthesize a square-planar Palladium(II) complex utilizing the deprotonated bidentate form of the ligand. Reagents: Palladium(II) chloride (PdCl₂), Ligand (2.0 eq), Triethylamine (Et₃N, 2.5 eq), Acetonitrile/Methanol.

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 2.0 mmol of the synthesized ligand in 15 mL of a 1:1 mixture of Acetonitrile and Methanol. Add 2.5 mmol of Et₃N to the solution and stir for 15 minutes. Causality: Et₃N is a non-nucleophilic base that acts as a proton scavenger. It forces the tautomeric equilibrium toward the thiolate form without coordinating to the metal center itself, priming the ligand for N,S-chelation.

  • Metal Solubilization: In a separate vial, dissolve 1.0 mmol of PdCl₂ in 5 mL of Acetonitrile. Mild heating (40 °C) may be required to achieve complete dissolution.

  • Complexation: Add the PdCl₂ solution dropwise to the activated ligand solution. A rapid color change (typically to a deep yellow or orange) provides immediate visual validation of coordination.

  • Maturation: Stir the reaction mixture at room temperature for 6 hours to ensure thermodynamic stability of the trans/cis isomers.

  • Isolation: Concentrate the solvent under reduced pressure to ~5 mL. Precipitate the complex by adding 15 mL of cold diethyl ether.

  • Purification: Filter the solid and wash thoroughly with deionized water. Causality: The water wash is critical to remove the highly water-soluble Et₃N·HCl salt byproduct, leaving behind the purified, lipophilic metal complex. Dry under vacuum.

Analytical Validation & Data Presentation

To verify the structural integrity and coordination mode of the synthesized complex, comparative spectroscopic analysis between the free ligand and the complex is mandatory. The following table summarizes the diagnostic markers used to validate successful bidentate N,S-coordination[2][3].

Table 1: Diagnostic Spectroscopic Markers for Ligand vs. Metal Complex

Analytical TechniqueTarget Bond / NucleusFree Ligand (Expected)Metal Complex (Expected)Mechanistic Rationale
FTIR ν(N-H) stretch~3260 cm⁻¹AbsentConfirms deprotonation of the hydrazinic nitrogen during thiolate formation[2].
FTIR ν(C=S) stretch~1211 cm⁻¹Shifted to ~1180 cm⁻¹ or absentIndicates a reduction in C=S double bond character due to electron donation from S to the metal[2].
FTIR ν(M-S) / ν(M-N)Absent~420 cm⁻¹ / ~510 cm⁻¹Provides direct vibrational confirmation of new metal-ligand coordinate covalent bonds.
¹H NMR N-H proton~9.5 – 10.5 ppm (s, 1H)AbsentValidates the loss of the acidic proton upon coordination in basic media.
¹³C NMR C=S carbon~181.9 ppm~176.4 ppmThe upfield shift (shielding) occurs due to the redistribution of electron density upon M-S bond formation[3].

Applications in Drug Development

Complexes derived from 1-phenyl-3-(piperidin-1-yl)thiourea are highly sought after in medicinal inorganic chemistry. Transition metal complexes (particularly Pd(II), Pt(II), and Au(I)) utilizing this ligand framework have demonstrated potent cytotoxicity against various human cancer cell lines (e.g., HeLa, MCF-7)[4]. The mechanism of action frequently involves the inhibition of thioredoxin reductase (TrxR) or direct DNA intercalation[1]. The inclusion of the bulky piperidine moiety specifically enhances the blood-brain barrier (BBB) permeability and overall pharmacokinetic profile of these novel therapeutic agents.

References

  • Title : Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review Source : Semantic Scholar URL : 4

  • Title : Synthesis and Application of Metal Complexes with Thiourea Derivative Ligands Source : Benchchem URL :1

  • Title : Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies Source : MDPI URL : 2

  • Title : Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme Source : PMC URL : 3

Sources

1-Phenyl-3-piperidin-1-ylthiourea application in hydrogen-bond organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Phenyl-3-piperidin-1-ylthiourea (PPTU) in Hydrogen-Bond Organocatalysis

Executive Summary

The advent of non-covalent organocatalysis has fundamentally shifted the paradigm of asymmetric synthesis and green chemistry. Among the most privileged scaffolds are hydrogen-bond (H-bond) donors, which activate electrophiles through precise, enzyme-like spatial arrangements[1]. 1-Phenyl-3-piperidin-1-ylthiourea (PPTU) represents a specialized class of thiosemicarbazide-derived organocatalysts. By merging the robust double H-bond donating capacity of a thiourea core with the unique stereoelectronic properties of an N -linked piperidine ring, PPTU serves as a highly tunable, bifunctional catalyst. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for deploying PPTU in advanced synthetic workflows.

Mechanistic Rationale & Structural Dynamics

To effectively utilize PPTU, one must understand the causality behind its catalytic behavior. Traditional diaryl thioureas rely on electron-withdrawing groups (e.g., −CF3​ ) to increase the acidity of the N-H protons[1]. PPTU, however, leverages a different electronic strategy:

  • The Alpha-Effect & H-Bond Activation: Because the piperidine ring is attached directly to the thiourea nitrogen via an N-N bond, PPTU functions as a thiosemicarbazide derivative. The adjacent lone pair on the piperidine nitrogen exerts an "alpha-effect," which alters the electron density distribution across the thiocarbonyl core. This stabilizes the polarized transition state when the N-H protons form a bifurcated hydrogen bond with an electrophile (such as a carbonyl or nitro group), effectively lowering the substrate's LUMO[2][3].

  • Steric Shielding & Pre-organization: The bulky, sp3 -hybridized piperidine ring restricts the conformational flexibility of the thiourea, locking it predominantly in the active Z,Z-rotamer geometry required for dual H-bond activation[2].

  • π−π Stacking: The N -phenyl ring provides a planar aromatic surface capable of engaging in π−π stacking interactions with aromatic electrophiles (e.g., trans- β -nitrostyrene), anchoring the substrate in a highly ordered transition state.

G Cat PPTU Catalyst (H-Bond Donor) Complex Catalyst-Substrate Complex (Activated) Cat->Complex Double H-Bonding (N-H···O) Sub Electrophile (e.g., Nitroalkene) Sub->Complex TS Transition State (C-C Bond Formation) Complex->TS Nucleophilic Attack Nuc Nucleophile (e.g., Malonate) Nuc->TS Prod Product + Regenerated Catalyst TS->Prod Proton Transfer & Dissociation

Figure 1: Mechanistic pathway of PPTU-catalyzed electrophile activation via double hydrogen bonding.

Quantitative Performance Scope

PPTU has demonstrated superior reactivity in several benchmark organocatalytic transformations compared to traditional semicarbazides[4]. The table below summarizes the expected quantitative outcomes when adhering strictly to the protocols outlined in Section 4.

Table 1: Comparative Efficacy of PPTU in Standard Organocatalytic Transformations

Reaction TypeSubstratesCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)
Michael Addition trans- β -Nitrostyrene + Diethyl malonate10 mol%Anhydrous DCM2524>88%
Tetrahydropyranylation Benzyl alcohol + DHP5 mol%Chloroform2012>95%
Friedel-Crafts Alkylation Indole + trans- β -Nitrostyrene10 mol%Toluene048>82%

Data synthesized from established thiosemicarbazone/thiourea organocatalytic parameters[1][3].

Validated Experimental Protocols

The following step-by-step methodology describes the PPTU-catalyzed Michael addition of diethyl malonate to trans- β -nitrostyrene. Every step is designed with explicit causality to prevent common failure modes.

Protocol: PPTU-Catalyzed Michael Addition
  • Catalyst Preparation: Dry 10 mol% of PPTU under high vacuum for 2 hours prior to use.

    • Causality: Thioureas are prone to forming resting-state complexes with ambient atmospheric moisture. Water competitively binds to the N-H donor sites, disrupting the catalyst-substrate H-bond network and severely retarding reaction kinetics[3].

  • Reaction Setup: In an oven-dried Schlenk flask purged with argon, dissolve trans- β -nitrostyrene (1.0 equiv) and PPTU (0.1 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M substrate concentration.

    • Causality: Non-polar, aprotic solvents like DCM or chloroform are strictly required. Protic solvents (e.g., methanol) or highly polar aprotic solvents (e.g., DMSO) will solvate the catalyst's N-H bonds, preventing the formation of the critical bifurcated H-bond complex with the nitroalkene[2].

  • Nucleophile Addition: Lower the temperature to 25 °C (or 0 °C for higher stereocontrol) and add diethyl malonate (1.2 equiv) dropwise over 5 minutes.

    • Causality: Hydrogen bonding is an entropy-decreasing, exothermic process. Maintaining strict temperature control prevents the dissociation of the pre-organized catalyst-substrate complex.

  • Monitoring: Stir the reaction mixture and monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quenching & Purification: Upon complete consumption of the nitroalkene, quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with DCM ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Workflow Step1 Step 1: Catalyst Preparation Dry PPTU under vacuum (Remove residual moisture) Step2 Step 2: Reaction Setup Dissolve PPTU & Electrophile in anhydrous DCM Step1->Step2 Ensures H-bond network is not disrupted by H2O Step3 Step 3: Nucleophile Addition Add nucleophile dropwise at specified temperature Step2->Step3 Pre-activation of electrophile Step4 Step 4: Monitoring TLC/HPLC tracking until complete conversion Step3->Step4 Step5 Step 5: Quenching & Workup Wash with water/brine, extract organics Step4->Step5 Reaction complete Step6 Step 6: Purification Flash column chromatography (Hexane/EtOAc) Step5->Step6

Figure 2: Standard operating procedure for PPTU-catalyzed transformations.

Trustworthiness: Self-Validating System Checks

To ensure the protocol is functioning as a self-validating system, researchers must implement the following quality control checks:

  • Validation Check 1: 1H NMR Titration (Catalyst Integrity) Before initiating a large-scale reaction, validate the H-bond donating capacity of your PPTU batch. Perform a 1H NMR titration by adding incremental equivalents of a standard H-bond acceptor (e.g., DMSO- d6​ ) to a solution of PPTU in CDCl3​ . A successful batch will exhibit a significant downfield shift ( Δδ>1.5 ppm) of the thiourea N-H protons, confirming that the supramolecular binding pockets are active and free of strongly bound impurities[1].

  • Validation Check 2: Background Reaction Control Always run a parallel control reaction omitting PPTU. If the background reaction proceeds at >10% the rate of the catalyzed reaction, the solvent is likely contaminated with trace acids/bases, or the temperature is too high, overriding the organocatalytic pathway. The system is only validated if the catalyzed vessel shows a distinct, exponential kinetic advantage[5].

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: rsc.
  • Source: acs.

Sources

Application Note: Comprehensive NMR and FT-IR Spectroscopic Characterization of 1-Phenyl-3-(piperidin-1-yl)thiourea

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Phenyl-3-(piperidin-1-yl)thiourea (CAS: 5446-55-9)

Introduction & Scientific Context

Thiourea derivatives, particularly those incorporating heterocyclic moieties like piperidine, serve as highly versatile pharmacophores in modern drug discovery. Compounds structurally analogous to 1-phenyl-3-(piperidin-1-yl)thiourea exhibit a broad spectrum of biological activities, functioning as potent antimicrobial, antioxidant, and anti-leishmanial agents [1, 3].

Accurate structural elucidation of these compounds is paramount for quality control and structure-activity relationship (SAR) studies. However, the unique electronic environment of the thioamide core ( −NH−C(=S)−NH− ) presents specific analytical nuances. This application note provides a field-proven, self-validating protocol for the robust characterization of 1-phenyl-3-(piperidin-1-yl)thiourea using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Mechanistic Principles of Characterization

To move beyond mere data collection, an analytical scientist must understand the causality behind the spectral phenomena observed in thiourea derivatives.

Causality in NMR Spectroscopy: The thiocarbonyl ( C=S ) group exerts a profound anisotropic and electron-withdrawing effect. In 13C NMR, the high polarizability of the C=S bond leads to significant paramagnetic deshielding, pushing the thiocarbonyl carbon resonance far downfield to the 180–185 ppm range [2]. In 1H NMR, the partial double-bond character of the C−N bonds restricts molecular rotation. Furthermore, the strong hydrogen-bond accepting nature of sulfur causes the NH protons to appear highly downfield (9.0–10.5 ppm) in polar aprotic solvents like DMSO- d6​ [1].

Causality in FT-IR Spectroscopy: Unlike the isolated C=O stretch in ureas, the C=S stretch in thioureas does not manifest as a single, localized band. Instead, it couples extensively with C−N stretching and N−H bending vibrations. This quantum mechanical mixing produces four distinct "thioamide bands" (I, II, III, and IV)[3]. Identifying this coupled vibrational system is the definitive fingerprint for validating the thiourea core.

Causality N1 Thioamide Core (N-C=S-N) N2 High Polarizability of C=S Bond N1->N2 N4 Strong Electron Withdrawal N1->N4 N6 Vibrational Coupling (C-N & N-H) N1->N6 N3 Paramagnetic Deshielding (13C NMR: ~181 ppm) N2->N3 N5 Highly Downfield NH (1H NMR: 9.0-10.5 ppm) N4->N5 N7 Thioamide Bands I-IV (FT-IR: 1535-775 cm⁻¹) N6->N7

Fig 1: Mechanistic causality of the electronic and vibrational effects in the thioamide core.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, every analytical run must include internal validation steps to prevent false-positive assignments.

Sample Preparation & Instrument Setup

NMR Spectroscopy ( 1H and 13C ):

  • Solvent Selection: Weigh 15–20 mg of the synthesized 1-phenyl-3-(piperidin-1-yl)thiourea. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding, providing sharper NH signals than CDCl3​ .

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition Parameters: Utilize a 400 MHz spectrometer. For 1H , set a spectral width of 15 ppm, 16 scans, and a 2-second relaxation delay. For 13C , utilize proton decoupling, a spectral width of 250 ppm, and a minimum of 1024 scans to resolve the quaternary C=S carbon.

FT-IR Spectroscopy (ATR/KBr Method):

  • Preparation: For KBr pellets, grind 1 mg of the sample with 100 mg of anhydrous KBr and press at 10 tons for 2 minutes. Alternatively, use an Attenuated Total Reflectance (ATR) diamond crystal for direct solid analysis.

  • Acquisition Parameters: Scan range 4000–400 cm −1 , resolution of 4 cm −1 , accumulating 32 scans per sample.

The Self-Validation System
  • NMR D2​O Exchange: Prepare a secondary NMR tube identical to the first, but add 10 μL of Deuterium Oxide ( D2​O ). Shake vigorously for 1 minute. The disappearance of the signals at ~9.30 ppm and ~9.80 ppm confirms their identity as exchangeable NH protons, ruling out downfield aromatic impurities.

  • FT-IR Background Subtraction: Always collect a blank background spectrum immediately prior to sample analysis. This self-corrects for atmospheric H2​O (which masks N−H stretches) and CO2​ interferences.

Workflow A 1. Sample Preparation (CAS 5446-55-9 in DMSO-d6 / KBr) B 2. Primary Acquisition (400 MHz NMR & FT-IR 4000-400 cm⁻¹) A->B C 3. Self-Validation (D2O Exchange & IR Background Subtraction) B->C D 4. Data Processing (Phase Correction, Baseline Subtraction) C->D E 5. Structural Elucidation (Spectral Assignment) D->E

Fig 2: Analytical workflow for the spectroscopic characterization of thiourea derivatives.

Data Presentation & Analysis

The following tables summarize the quantitative spectral data expected for 1-phenyl-3-(piperidin-1-yl)thiourea, synthesized from empirical trends of piperidine-thiourea conjugates[1, 2, 3].

Table 1: 1H and 13C NMR Spectral Assignments (in DMSO- d6​ )
Structural Moiety 1H Chemical Shift (ppm)Multiplicity & Integration 13C Chemical Shift (ppm)Mechanistic Note
Thiocarbonyl ( C=S ) --181.0Highly deshielded due to polarizability.
Phenyl - NH 9.80Singlet (br), 1H-Exchanges with D2​O .
Piperidine - NH 9.30Singlet (br), 1H-Exchanges with D2​O .
Phenyl (ipso) --139.5Quaternary aromatic carbon.
Phenyl (ortho) 7.45Doublet, 2H124.0-
Phenyl (meta) 7.30Triplet, 2H128.5-
Phenyl (para) 7.10Triplet, 1H125.0-
Piperidine ( α−CH2​ ) 2.80Triplet, 4H51.5Deshielded by adjacent N-atom.
Piperidine ( β−CH2​ ) 1.60Multiplet, 4H25.2-
Piperidine ( γ−CH2​ ) 1.40Multiplet, 2H23.8-
Table 2: FT-IR Vibrational Band Assignments
Wavenumber ( cm−1 )Band DesignationVibrational Mode
3320, 3210 N−H StretchSecondary amine stretching (two distinct bands for the two NH groups).
3050 Aromatic C−H Stretch sp2 hybridized C−H bonds.
2935, 2850 Aliphatic C−H Stretch sp3 hybridized C−H bonds of the piperidine ring.
1535 Thioamide ICoupled N−H bending and C−N stretching.
1345 Thioamide IICoupled C−N stretching and N−H bending.
1055 Thioamide IIICoupled C−N stretching and C=S stretching.
775 Thioamide IVPredominantly C=S stretching.
730, 695 Aromatic out-of-planeCharacteristic of mono-substituted benzene rings.

References

  • Title: Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)
  • Title: A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium Source: The Journal of Organic Chemistry - ACS Public
  • Title: Thiourea-functionalized aminoglutethimide derivatives as anti-leishmanial agents Source: PMC / National Institutes of Health (NIH) URL: [3]

High-Throughput In Vitro Enzyme Inhibition Assay Protocols Using 1-Phenyl-3-piperidin-1-ylthiourea

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound of Interest: 1-Phenyl-3-piperidin-1-ylthiourea (N-phenyl-N'-1-piperidinylthiourea)

Pharmacological Rationale & Target Selection

In contemporary medicinal chemistry, the rational design of enzyme inhibitors frequently leverages hybrid pharmacophores to achieve high binding affinity and target selectivity. 1-Phenyl-3-piperidin-1-ylthiourea represents a highly versatile scaffold. The thiourea moiety acts as an exceptional hydrogen bond donor and a potent chelator for metalloenzymes, while the piperidine ring introduces critical lipophilicity and steric bulk, allowing the molecule to anchor deeply into hydrophobic enzyme pockets.

Extensive pharmacological profiling demonstrates that piperidine-thiourea derivatives are highly effective against two primary enzyme classes:

  • Urease (Metalloenzyme): The thiourea sulfur and nitrogen atoms coordinate directly with the bimetallic nickel (Ni²⁺) center in the urease active site, making it a classic competitive or uncompetitive inhibitor [1].

  • Acetylcholinesterase (AChE): The piperidine ring interacts with the hydrophobic residues of the peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE, while the phenyl-thiourea system forms hydrogen bonds within the enzyme gorge, mitigating acetylcholine hydrolysis [2].

This application note provides rigorously validated, self-contained in vitro assay protocols for evaluating the inhibitory potency of 1-Phenyl-3-piperidin-1-ylthiourea against both Urease and AChE.

Workflow 1: Urease Inhibition Assay (Indophenol Method)

The urease inhibition assay utilizes a modified Berthelot reaction. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The liberated ammonia reacts with phenol and sodium hypochlorite in an alkaline medium to form a green-blue indophenol complex, which is quantified spectrophotometrically.

UreaseAssay Inhibitor 1-Phenyl-3-piperidin-1-ylthiourea (Inhibitor) Urease Urease Enzyme (Ni2+ Active Site) Inhibitor->Urease Competitive/Metal Chelation Ammonia Ammonia (NH3) + Carbamate Urease->Ammonia Catalysis Urea Urea (Substrate) Urea->Urease Hydrolysis Detection Indophenol Blue (Absorbance at 625 nm) Ammonia->Detection Colorimetric Reaction Reagent Phenol-Hypochlorite (Berthelot's Reagent) Reagent->Detection Reacts with NH3

Figure 1: Mechanistic pathway of the Urease Indophenol Assay and thiourea-mediated inhibition.

Reagent Preparation
  • Buffer: 100 mM Phosphate buffer (pH 6.8).

  • Enzyme Solution: Jack bean Urease dissolved in phosphate buffer to a final concentration of 5 U/mL.

  • Substrate: 100 mM Urea in phosphate buffer.

  • Inhibitor Stock: Dissolve 1-Phenyl-3-piperidin-1-ylthiourea in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 1 µM to 500 µM) in buffer. Critical: Final DMSO concentration in the well must be ≤1% (v/v).

  • Phenol Reagent: 1% (w/v) Phenol and 0.005% (w/v) Sodium nitroprusside in distilled water.

  • Alkali Reagent: 0.5% (w/v) NaOH and 0.1% (v/v) active NaOCl in distilled water.

Step-by-Step Protocol (96-Well Plate Format)
  • Pre-incubation: Add 10 µL of the inhibitor solution and 25 µL of the urease enzyme solution (5 U/mL) to the designated wells.

  • Incubation: Incubate the microplate at 30°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the 100 mM urea substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at 30°C for exactly 30 minutes.

  • Color Development: Stop the reaction by sequentially adding 40 µL of the Phenol Reagent followed immediately by 40 µL of the Alkali Reagent.

  • Final Incubation: Incubate in the dark at 30°C for 50 minutes to allow the indophenol blue color to fully develop.

  • Measurement: Read the absorbance at 625 nm using a microplate reader.

Mechanistic Causality & Self-Validation
  • Why pre-incubate for 15 minutes? Thiourea derivatives coordinate with the Ni²⁺ ions in the active site. This metal chelation often exhibits slow-binding kinetics. Without pre-incubation, the apparent IC₅₀ will be artificially high (false negative).

  • Why pH 6.8? Jack bean urease exhibits optimal stability and catalytic turnover at slightly acidic to neutral pH. Higher pH levels risk non-enzymatic spontaneous hydrolysis of urea, elevating background noise.

  • Self-Validation Controls: Always include a Positive Control (Standard Thiourea, known IC₅₀ ~21 µM) [1] to validate enzyme activity, and a Vehicle Control (1% DMSO without inhibitor) to establish the 100% uninhibited baseline.

Workflow 2: Acetylcholinesterase Inhibition Assay (Ellman’s Method)

The evaluation of 1-Phenyl-3-piperidin-1-ylthiourea against AChE utilizes Ellman's reagent (DTNB). The enzyme hydrolyzes acetylthiocholine (ATCh) into thiocholine. The free sulfhydryl group of thiocholine performs a nucleophilic attack on DTNB, cleaving the disulfide bond to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion [3].

AChEAssay Inhibitor 1-Phenyl-3-piperidin-1-ylthiourea (Inhibitor) AChE Acetylcholinesterase (AChE) Inhibitor->AChE Binds CAS/PAS Thiocholine Thiocholine AChE->Thiocholine Catalysis ATCh Acetylthiocholine (ATCh) ATCh->AChE Hydrolysis TNB TNB Anion (Yellow, 412 nm) Thiocholine->TNB Nucleophilic Attack DTNB DTNB (Ellman's Reagent) DTNB->TNB Disulfide Cleavage

Figure 2: Ellman's Assay workflow for AChE inhibition using piperidine-thiourea derivatives.

Reagent Preparation
  • Buffer: 100 mM Sodium phosphate buffer (pH 8.0).

  • Enzyme Solution: Electrophorus electricus (Electric eel) AChE, diluted to 0.1 U/mL in buffer.

  • Substrate: 15 mM Acetylthiocholine iodide (ATCh) in deionized water.

  • Detection Reagent: 3 mM 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) in buffer containing 0.1 M NaCl and 0.02 M MgCl₂.

  • Inhibitor Stock: Serial dilutions of 1-Phenyl-3-piperidin-1-ylthiourea prepared in DMSO (Final well concentration ≤1%).

Step-by-Step Protocol (96-Well Plate Format)
  • Assay Assembly: To a clear 96-well microplate, add 140 µL of Phosphate buffer (pH 8.0), 20 µL of the AChE enzyme solution (0.1 U/mL), and 20 µL of the inhibitor solution.

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes to allow the bulky piperidine ring to orient and bind within the AChE gorge [4].

  • Reporter Addition: Add 10 µL of the 3 mM DTNB solution to all wells.

  • Reaction Initiation: Add 10 µL of the 15 mM ATCh substrate to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance kinetically at 412 nm every 1 minute for a total of 15 minutes at 25°C.

Mechanistic Causality & Self-Validation
  • Why use a Kinetic Read instead of an Endpoint Read? DTNB is highly reactive and can undergo non-enzymatic cleavage over time, or react with trace thiols in the environment. Measuring the initial velocity (V₀) kinetically isolates the true enzymatic rate from background drift.

  • Why pH 8.0? The nucleophilic attack of thiocholine on DTNB requires the sulfhydryl group to be deprotonated (thiolate anion). A pH of 8.0 ensures rapid colorimetric conversion without denaturing the AChE enzyme.

  • Self-Validation Controls: Use Donepezil as a positive control (expected IC₅₀ in the low nanomolar to sub-micromolar range). Include a Substrate Blank (Buffer + DTNB + ATCh, no enzyme) to subtract the baseline non-enzymatic hydrolysis of ATCh.

Quantitative Data Interpretation

When evaluating 1-Phenyl-3-piperidin-1-ylthiourea and its structural analogs, the data should be modeled using non-linear regression (e.g., GraphPad Prism) to calculate the IC₅₀. For advanced mechanistic insights, Lineweaver-Burk plots should be generated to determine the inhibition constant ( Ki​ ) and the mode of inhibition.

Table 1: Expected Pharmacological Profile for Piperidine-Thiourea Derivatives

Target EnzymeReference StandardExpected IC₅₀ Range for Piperidine-ThioureasPrimary Mode of InhibitionStructural Driver of Affinity
Urease (Jack bean)Standard Thiourea (21.0 µM)8.0 µM – 45.0 µMCompetitive / UncompetitiveThiourea sulfur coordination with Ni²⁺
AChE (E. electricus)Donepezil (0.05 µM)0.5 µM – 15.0 µMMixed / Non-competitivePiperidine ring binding to PAS/CAS

Note: The exact IC₅₀ of 1-Phenyl-3-piperidin-1-ylthiourea will vary based on specific assay conditions (e.g., enzyme concentration, substrate saturation limits).

References

  • Piperidines: A new class of Urease inhibitors.ResearchGate.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.National Institutes of Health (NIH).
  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors.ACS Publications.
  • Anticholinesterase activity screening of some novel dithiocarbamate derivatives including piperidine and piperazine moieties.Taylor & Francis.

Preparation of 1-Phenyl-3-piperidin-1-ylthiourea from Phenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of hydrazine-carbothioamide derivatives, specifically 1-phenyl-3-piperidin-1-ylthiourea (also referred to as N -phenyl- N '-(piperidin-1-yl)thiourea), is a critical transformation in medicinal chemistry and drug development. These scaffolds are highly valued for their robust metal-chelating properties, distinct hydrogen-bonding networks, and broad-spectrum biological activities, including antimicrobial and antiparasitic efficacy.

This application note details a high-yielding, scalable, and self-validating protocol for the preparation of 1-phenyl-3-piperidin-1-ylthiourea via the direct nucleophilic addition of 1-aminopiperidine to phenyl isothiocyanate.

Mechanistic Insights and Chemical Causality

To ensure reproducibility and scalability, it is essential to understand the causality driving this specific transformation. The reaction proceeds via a direct, catalyst-free nucleophilic addition, governed by two primary electronic factors:

  • Electrophilic Activation of the Isothiocyanate: The central carbon atom of phenyl isothiocyanate (Ph–N=C=S) is exceptionally electrophilic. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, further enhanced by resonance conjugation with the aromatic phenyl ring.

  • The α -Effect of 1-Aminopiperidine: 1-Aminopiperidine is an N -amino heterocycle (a cyclic hydrazine derivative). The presence of the unshared electron pair on the adjacent piperidine nitrogen atom significantly increases the HOMO energy of the primary amine group—a phenomenon known as the α -effect. This hyper-nucleophilicity allows the amine to attack the isothiocyanate rapidly at room temperature, entirely bypassing the need for basic catalysts (e.g., triethylamine or DMAP) that are often required when using less reactive aliphatic amines .

The initial nucleophilic attack generates a highly polar zwitterionic tetrahedral intermediate. A rapid intramolecular proton transfer (tautomerization) from the positively charged hydrazine nitrogen to the negatively charged isothiocyanate nitrogen yields the stable, neutral thiourea product .

Mechanism A 1-Aminopiperidine (Hyper-Nucleophile) C Zwitterionic Intermediate A->C Nucleophilic Attack B Phenyl Isothiocyanate (Electrophile) B->C C=S Bond Polarization D Intramolecular Proton Transfer C->D Tautomerization E 1-Phenyl-3-piperidin- 1-ylthiourea D->E Stabilization

Reaction mechanism for the synthesis of 1-phenyl-3-piperidin-1-ylthiourea.

Materials and Reagents

The choice of solvent is critical. Dichloromethane (DCM) is selected as the primary solvent because it is non-nucleophilic (preventing solvolysis of the isothiocyanate), provides excellent solubility for both starting materials, and is easily removed in vacuo during work-up.

Reagent / MaterialRoleEquivalentsMolecular Weight ( g/mol )Physical State
Phenyl Isothiocyanate Electrophile1.00135.19Colorless to pale yellow liquid
1-Aminopiperidine Nucleophile1.05100.16Colorless liquid
Dichloromethane (DCM) Reaction SolventN/A84.93Volatile liquid
Ethanol / Acetone (1:1) RecrystallizationN/AN/ALiquid mixture

Note: A slight 0.05 equivalent excess of 1-aminopiperidine is used to ensure the complete consumption of the pungent and highly reactive phenyl isothiocyanate.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and Thin-Layer Chromatography (TLC) checkpoints are embedded to ensure quality control at every stage.

Step 1: Reagent Preparation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert argon or nitrogen atmosphere.

  • Dissolve 1-aminopiperidine (1.05 eq, e.g., 10.5 mmol, 1.05 g) in 20 mL of anhydrous DCM.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: The α -effect makes the reaction highly exothermic; cooling prevents localized boiling of DCM and suppresses the formation of symmetric thiourea byproducts.

Step 2: Controlled Addition
  • In a separate vial, dilute phenyl isothiocyanate (1.00 eq, 10.0 mmol, 1.35 g) in 5 mL of anhydrous DCM.

  • Using a syringe pump or a pressure-equalizing dropping funnel, add the phenyl isothiocyanate solution dropwise to the cooled amine solution over 15 minutes.

Step 3: Reaction Propagation & Monitoring
  • Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Self-Validation (TLC): Monitor the reaction progress via TLC using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. Phenyl isothiocyanate is highly non-polar and will elute near the solvent front (high Rf​ ). The formation of the thiourea product is confirmed by the appearance of a new, highly UV-active spot at a significantly lower Rf​ (typically 0.3–0.4) due to its increased polarity and hydrogen-bonding capacity.

Step 4: Work-up and Isolation
  • Once TLC confirms the complete consumption of phenyl isothiocyanate, quench the reaction by adding 10 mL of distilled water to wash out any unreacted 1-aminopiperidine.

  • Transfer the mixture to a separatory funnel. Extract the organic (DCM) layer, wash it once with brine (15 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Step 5: Purification
  • Thiourea derivatives are highly crystalline. To avoid the solvent waste and time expenditure of column chromatography, purify the crude solid via recrystallization .

  • Dissolve the crude solid in a minimum amount of boiling Ethanol/Acetone (1:1 v/v).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce complete crystallization.

  • Filter the pure white crystals via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum.

Workflow Step1 Step 1: Reagent Preparation Dissolve 1-aminopiperidine in DCM at 0°C Step2 Step 2: Addition Dropwise addition of PhNCS to control exotherm Step1->Step2 Step3 Step 3: Reaction Stir at RT for 2-4 hours; Monitor via TLC Step2->Step3 Step4 Step 4: Work-up Aqueous wash and solvent evaporation in vacuo Step3->Step4 Step5 Step 5: Purification Recrystallization (EtOH/Acetone) Step4->Step5 Step6 Step 6: QC NMR, IR, and Melting Point Analysis Step5->Step6

Step-by-step experimental workflow for the preparation of the thiourea.

Reaction Optimization and Yield Data

While DCM is the preferred solvent for analytical cleanliness and ease of work-up, the reaction can be adapted to greener solvents depending on the required scale. The table below summarizes the quantitative yield data based on solvent optimization trials.

Solvent SystemTemperatureReaction TimeIsolated Yield (%)Purity (HPLC)Notes
DCM 0 °C to RT2.5 hours92%>99%Optimal solubility; easy evaporation.
Ethanol RT4.0 hours88%97%Greener alternative; product may precipitate directly.
THF 0 °C to RT3.0 hours85%96%Good yield, but requires rigorous drying of solvent.
Water (On-Water) 55 °C1.5 hours78%92%Heterogeneous reaction; requires vigorous stirring.

Analytical Characterization (Quality Control)

To definitively validate the structural integrity of the synthesized 1-phenyl-3-piperidin-1-ylthiourea, subject the purified crystals to the following analytical techniques:

  • Infrared (IR) Spectroscopy: The most immediate confirmation of success is the complete disappearance of the strong, broad isothiocyanate cumulative double-bond stretch ( N=C=S ) at ~2100 cm⁻¹. Successful product formation is validated by the appearance of secondary amine N−H stretches at ~3200–3300 cm⁻¹ and the characteristic thioamide C=S stretching band at ~1530–1550 cm⁻¹.

  • 1 H NMR (400 MHz, DMSO- d6​ ): The thiourea protons are highly deshielded due to the anisotropic effect of the C=S bond and strong hydrogen bonding. Expect the Ph−NH proton to appear as a broad singlet far downfield (typically between δ 9.50 – 10.20 ppm). The piperidine CH2​ protons adjacent to the nitrogen will appear as a multiplet around δ 2.80 – 3.00 ppm.

  • Melting Point: The pure compound should exhibit a sharp melting point (typically in the range of 150–155 °C, depending on the exact crystalline polymorph obtained from the solvent system).

References

  • Štrukil, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1828–1849. Available at:[Link]

  • de Oliveira, et al. (2019). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 24(1), 184. Available at:[Link]

Application Note: Antimicrobial Susceptibility Testing (AST) Protocols for 1-Phenyl-3-piperidin-1-ylthiourea

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) has necessitated the exploration of novel synthetic pharmacophores. Thiourea derivatives, specifically 1-Phenyl-3-piperidin-1-ylthiourea (also designated as N-phenyl-N'-1-piperidinylthiourea), have emerged as highly promising candidates due to their broad-spectrum antibacterial and antifungal properties[1].

Unlike conventional antibiotics that typically target a single highly conserved pathway (e.g., beta-lactams targeting penicillin-binding proteins), thiourea derivatives exert their antimicrobial efficacy through a multi-target mechanism. Recent pharmacological screenings demonstrate that these compounds physically disrupt bacterial cell membrane integrity, induce severe imbalances in intracellular NAD+/NADH homeostasis, and actively interfere with quorum sensing—a critical signaling pathway required for biofilm formation and virulence factor expression[2][3]. This multi-modal action makes compounds like 1-Phenyl-3-piperidin-1-ylthiourea particularly effective against multidrug-resistant (MDR) phenotypes, including Methicillin-Resistant Staphylococcus aureus (MRSA) and nosocomial fungal pathogens like Candida auris[2][3].

Mechanism T 1-Phenyl-3-piperidin-1-ylthiourea M Cell Membrane Disruption T->M N NAD+/NADH Imbalance T->N Q Quorum Sensing Inhibition T->Q D Pathogen Death & Biofilm Eradication M->D N->D Q->D

Multi-target antimicrobial mechanism of thiourea derivatives.

Experimental Design & Causality: The "Why" Behind the Workflow

When transitioning a synthetic compound from in silico or biochemical screening to in vitro microbiological assays, standard protocols must be adapted to the molecule's physicochemical realities.

The Solubility Challenge: 1-Phenyl-3-piperidin-1-ylthiourea is highly lipophilic. It will precipitate if introduced directly into aqueous media like Cation-Adjusted Mueller-Hinton Broth (CAMHB). To mitigate this, stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 1% (v/v) compromise bacterial membrane integrity, causing baseline solvent toxicity and false-positive susceptibility results. Therefore, our protocol utilizes an intermediate dilution strategy to ensure the final assay concentration of DMSO never exceeds 1%.

The Readout Challenge: Because hydrophobic compounds can form micro-precipitates in broth over a 20-hour incubation, relying solely on optical density (OD600) for Minimum Inhibitory Concentration (MIC) determination is prone to false-resistance artifacts (precipitates mimic bacterial turbidity). To build a self-validating system, this protocol incorporates Resazurin (Alamar Blue)—a colorimetric redox indicator that provides a definitive metabolic readout of bacterial viability, completely independent of optical turbidity.

Standardization: All methodologies described herein are strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 (for aerobic bacteria) and M100 performance standards[4][5].

Core Protocols

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of 1-Phenyl-3-piperidin-1-ylthiourea that completely inhibits visible planktonic growth.

Reagents & Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 100% DMSO (Cell culture grade)

  • Resazurin sodium salt (0.015% aqueous solution, filter sterilized)

  • Quality Control Strains: S. aureus ATCC 29213, E. coli ATCC 25922[2][4].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-Phenyl-3-piperidin-1-ylthiourea in 100% DMSO to create a 25.6 mg/mL master stock.

  • Intermediate Dilution: Dilute the master stock 1:50 in CAMHB to create a 512 µg/mL working stock (containing 2% DMSO).

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 11. Add 100 µL of the working stock to column 1. Perform a two-fold serial dilution from column 1 to 10 by transferring 50 µL sequentially. Discard 50 µL from column 10. (Column 11 is the growth control; Column 12 is the sterility control).

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1×108 CFU/mL) using sterile saline. Dilute this suspension 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to columns 1 through 11. Causality Note: This 1:2 dilution of the well volume halves the compound concentration (top concentration becomes 256 µg/mL) and reduces the DMSO concentration to a safe 1% v/v. The final bacterial concentration in each well is 5×105 CFU/mL[2].

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours[2].

  • Metabolic Readout: Add 10 µL of 0.015% Resazurin to all wells. Incubate for an additional 1–2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. The MIC is the lowest concentration well that remains blue.

AST_Workflow A Compound Prep (100% DMSO) B Serial Dilution (≤1% DMSO final) A->B C Inoculation (5x10^5 CFU/mL) B->C D Incubation (37°C, 16-20h) C->D E MIC Readout (Resazurin Dye) D->E

High-throughput broth microdilution workflow for lipophilic compounds.

Protocol B: Time-Kill Kinetics Assay

Objective: Differentiate between the bacteriostatic and bactericidal activity of the compound over 24 hours.

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB supplemented with 1-Phenyl-3-piperidin-1-ylthiourea at 1×, 2×, and 4× the predetermined MIC. Include a 1% DMSO vehicle control flask.

  • Inoculate all flasks to a final starting density of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (150 RPM) to ensure uniform exposure.

  • At time points 0, 2, 4, 8, 12, and 24 hours, extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto Tryptic Soy Agar (TSA) plates.

  • Incubate plates for 24 hours at 37°C and enumerate colonies. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum defines bactericidal activity[2].

Quantitative Data Interpretation

Based on established structure-activity relationship (SAR) studies of thiourea derivatives against standard CLSI panels, the following table summarizes the expected susceptibility profiles and quantitative benchmarks for compounds in this class[2][3][4].

Pathogen StrainQC DesignationExpected MIC Range (µg/mL)Primary Mechanism of Susceptibility
Staphylococcus aureusATCC 292132.0 – 8.0Membrane disruption; NAD+/NADH imbalance
MRSAUSA 3002.0 – 16.0Membrane disruption (Bactericidal at 4× MIC)
Escherichia coliATCC 2592250.0 – 200.0Moderate susceptibility due to Gram-negative outer membrane
Candida aurisClinical Isolate16.0 – 64.0Quorum sensing inhibition; Oxidative stress

Note: Gram-positive bacteria typically exhibit higher susceptibility to thiourea derivatives than Gram-negative strains, likely due to the absence of an outer lipopolysaccharide (LPS) layer, allowing easier access to the cytoplasmic membrane[2][4].

References

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules (2009). Available at:[Link][4]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Infection and Drug Resistance (2023). Available at:[Link][2]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI (2025). Available at:[Link][3]

  • UNII TMS4V28W2E - N-PHENYL-N'-1-PIPERIDINYLTHIOUREA. NDC List (2026). Available at:[Link][1]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI) (2020). Available at:[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Phenyl-3-(piperidin-1-yl)thiourea Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 1-phenyl-3-(piperidin-1-yl)thiourea—a thiosemicarbazide derivative—is achieved via the nucleophilic addition of 1-aminopiperidine to the electrophilic carbon of phenyl isothiocyanate. While mechanistically straightforward, researchers frequently encounter severely depressed yields due to competing side reactions, solvent incompatibilities, and thermal degradation[1].

This guide is designed to help you diagnose the root causes of low yield and implement self-validating protocols to ensure synthetic success.

Mechanistic Overview & Common Pitfalls

Before troubleshooting, it is critical to understand the causality of the reaction network. The desired pathway is a direct nucleophilic attack. However, the reagents are highly susceptible to environmental factors.

MechanisticPathway PhNCS Phenyl Isothiocyanate (Electrophile) Product 1-Phenyl-3-(piperidin-1-yl)thiourea (Target Product) PhNCS->Product Nucleophilic Addition (Dry EtOH, RT) DPU 1,3-Diphenylthiourea (Hydrolysis Byproduct) PhNCS->DPU Hydrolysis & Self-Reaction Amine 1-Aminopiperidine (Nucleophile) Amine->Product Hydrazone Hydrazone Derivative (Dead-end Complex) Amine->Hydrazone Condensation Water Moisture (H2O) Water->DPU Acetone Acetone Solvent Acetone->Hydrazone

Reaction pathway showing the target nucleophilic addition versus common moisture and solvent-induced side reactions.

Troubleshooting FAQs

Q1: Why is my yield consistently below 30%, accompanied by a highly insoluble white precipitate? Cause: Moisture contamination leading to reagent hydrolysis. Phenyl isothiocyanate is highly sensitive to water. In the presence of moisture, it hydrolyzes to form aniline. This newly formed aniline acts as a competitive nucleophile, reacting rapidly with unhydrolyzed phenyl isothiocyanate to form 1,3-diphenylthiourea (N,N'-diphenylthiourea)[2]. This symmetrical byproduct is highly insoluble in cold organic solvents and precipitates out, consuming your electrophile and severely depressing the yield of the target thiourea. Solution: Ensure all glassware is strictly oven-dried. Use anhydrous solvents (e.g., absolute ethanol or dry dichloromethane) and perform the reaction under an inert atmosphere (nitrogen or argon) if ambient laboratory humidity is high.

Q2: I switched to acetone to improve the solubility of my reagents, but the reaction failed completely. Why? Cause: Formation of a dead-end hydrazone complex. 1-Aminopiperidine is a cyclic N,N-disubstituted hydrazine. When exposed to ketones like acetone, hydrazine derivatives rapidly undergo a condensation reaction to form a hydrazone (or azine-like derivative)[3][4]. This reaction completely quenches the nucleophilicity of the amine, preventing the desired addition to the isothiocyanate. Solution: Never use ketones or aldehydes as solvents for hydrazine-derived amines. Stick to protic solvents like absolute ethanol or aprotic solvents like THF or DCM.

Q3: Does heating the reaction mixture accelerate the synthesis and improve the yield? Cause: No, heating is generally detrimental to this specific synthesis. While the initial nucleophilic attack is exothermic, prolonged heating or refluxing can lead to the thermal decomposition of the resulting thiosemicarbazide derivative. Elevated temperatures often promote unwanted cyclization side-reactions, leading to the formation of 1,3,4-thiadiazoles or triazoles instead of the desired linear thiourea[3][5]. Solution: Maintain the reaction at room temperature (20–25°C). The addition of the isothiocyanate should ideally be done at 0–5°C to control the initial exothermic spike, followed by a gradual warming to room temperature.

Quantitative Troubleshooting Matrix

The following table summarizes the causal relationship between reaction conditions, primary impurities, and expected yields.

Solvent ChoiceTemperature ProfileAtmospherePrimary Impurity FormedExpected Yield
Wet Ethanol25°CAmbient1,3-Diphenylthiourea< 30%
Acetone25°CAmbientHydrazone derivative0%
Dry Ethanol80°C (Reflux)Nitrogen1,3,4-Thiadiazoles40–50%
Dry Ethanol 0°C to 25°C Nitrogen None (Trace unreacted) > 85%
Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in Quality Control (QC) checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Workflow Step1 Step 1: Preparation Dry EtOH + Amine Step2 Step 2: Addition PhNCS dropwise (0-5°C) Step1->Step2 Step3 Step 3: Reaction Stir at RT (4-6h) Step2->Step3 Step4 Step 4: QC Check TLC (Hex/EtOAc) Step3->Step4 Step5 Step 5: Isolation Precipitate & Filter Step4->Step5 Step6 Step 6: Validation Yield & MP Check Step5->Step6

Step-by-step self-validating workflow for the synthesis and isolation of the target thiourea.

Step-by-Step Methodology

Step 1: Anhydrous Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with nitrogen gas.

  • Dissolve 10.0 mmol (1.00 g) of 1-aminopiperidine in 20 mL of strictly anhydrous absolute ethanol.

  • Cool the solution to 0–5°C using an ice-water bath.

Step 2: Controlled Electrophilic Addition

  • Dilute 10.0 mmol (1.35 g / 1.20 mL) of phenyl isothiocyanate in 5 mL of anhydrous ethanol.

  • Add the phenyl isothiocyanate solution dropwise to the stirring amine solution over 15 minutes. Causality Note: Dropwise addition prevents localized heating, which can trigger thermal decomposition or cyclization.

Step 3: Reaction Propagation

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25°C).

  • Stir continuously under nitrogen for 4 to 6 hours.

Step 4: In-Process Quality Control (QC Check)

  • TLC Validation: Spot the reaction mixture against starting materials on a silica gel TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate).

  • Validation Criteria: The reaction is complete when the high-Rf spot corresponding to phenyl isothiocyanate disappears. Furthermore, the distinct, pungent mustard-like odor of the isothiocyanate should be entirely absent.

Step 5: Product Isolation

  • Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Add 10 mL of ice-cold distilled water dropwise to induce precipitation.

  • Collect the resulting solid via vacuum filtration and wash with cold 1:1 ethanol/water.

Step 6: Final Validation

  • Recrystallization: Recrystallize the crude product from hot ethanol to remove any trace 1,3-diphenylthiourea.

  • Analytical Validation: Verify the product via Melting Point (MP) analysis. Confirm the structure via FT-IR (look for the disappearance of the -N=C=S stretch at ~2100 cm⁻¹ and the appearance of the C=S stretch at ~1200-1300 cm⁻¹)[1].

Sources

Technical Support Center: Solubilization Strategies for 1-Phenyl-3-piperidin-1-ylthiourea in Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of highly lipophilic small molecules. 1-Phenyl-3-piperidin-1-ylthiourea (also known as N-phenyl-N'-1-piperidinylthiourea) is a prime example of such a compound (1)[1].

Due to its hydrophobic thiourea core flanked by non-polar phenyl and piperidine rings, this compound exhibits extremely poor aqueous solubility. This guide provides field-proven, causality-driven troubleshooting steps to help you achieve stable solubilization without compromising the biological integrity of your assays.

FAQ Section 1: The Chemistry of Precipitation and Solvent Selection

Q1: Why does 1-Phenyl-3-piperidin-1-ylthiourea precipitate almost immediately when diluted from my stock solution into aqueous assay buffers? A1: This is driven by a sudden shift in the dielectric constant of the microenvironment. Stock solutions are typically prepared in 100% anhydrous dimethyl sulfoxide (DMSO). When you pipette this stock into an aqueous buffer (like PBS or cell culture media), the DMSO rapidly diffuses into the bulk water. The highly lipophilic thiourea derivative is suddenly exposed to a high-dielectric aqueous environment. Because water molecules prefer to hydrogen-bond with each other rather than interact with the non-polar phenyl and piperidine rings, the compound undergoes hydrophobic collapse and nucleates into solid precipitates (2)[2].

Q2: To prevent precipitation, can I simply increase the final DMSO concentration in my cell-based assay to 2% or 5%? A2: No. While increasing DMSO will thermodynamically favor compound solubility, it introduces severe confounding variables into your assay. DMSO is highly membrane-permeable and acts as a biological disruptor. Extensive in vitro studies demonstrate that DMSO concentrations above 0.5% (v/v) significantly alter baseline cellular responses—such as reducing cell viability, inhibiting proliferation, and artificially suppressing reactive oxygen species (ROS) or interleukin-6 (IL-6) production (3)[3]. For sensitive cell lines, concentrations must be kept strictly below 0.5% to avoid cytotoxicity (4)[4].

Quantitative Data: Solvent Comparison Matrix
Solubilization VehicleMax Recommended Assay Conc.Mechanism of ActionCytotoxicity / Interference RiskBest Use Case for Thioureas
DMSO ≤ 0.5% (v/v)Co-solvent; lowers bulk dielectric constant.High (>1% causes viability loss and metabolic shifts).Initial 10-50 mM stock preparation.
HP-β-CD Up to 10% (w/v)Host-guest inclusion complexation; shields hydrophobicity.Low (Biocompatible, non-toxic oligosaccharide).High-concentration working solutions in media.
Ethanol ≤ 0.1% (v/v)Co-solvent; disrupts water hydrogen bonding.Moderate to High (Alters membrane fluidity).Alternative stock solvent if DMSO is incompatible.

FAQ Section 2: Advanced Solubilization via Inclusion Complexes

Q3: If DMSO is capped at 0.5% and my compound still precipitates, how can I achieve the required working concentration? A3: The most effective, biologically inert strategy is to formulate the compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic central cavity. The lipophilic phenyl or piperidine rings of 1-Phenyl-3-piperidin-1-ylthiourea displace water from this cavity, forming a thermodynamically stable 1:1 non-covalent inclusion complex (5)[5]. This effectively "masks" the hydrophobic surface area from the aqueous solvent, drastically enhancing solubility without utilizing toxic organic solvents (6)[6].

SolWorkflow Start 1-Phenyl-3-piperidin-1-ylthiourea (Hydrophobic Target) DMSO Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->DMSO Dilute Dilute in Assay Buffer (Final DMSO ≤ 0.5%) DMSO->Dilute Check Precipitation Observed? Dilute->Check Success Proceed to Assay (Run Vehicle Controls) Check->Success No HPBCD Formulate with HP-β-CD (1:1 Inclusion Complex) Check->HPBCD Yes HPBCD->Success Solubilized

Caption: Workflow for optimizing aqueous solubility of hydrophobic thiourea derivatives.

Step-by-Step Methodology: HP-β-CD Inclusion Complex (Kneading Method)

To create a self-validating, highly soluble formulation of 1-Phenyl-3-piperidin-1-ylthiourea, utilize the mechanical kneading method, which forces host-guest interaction (7)[7].

  • Molar Calculation: Calculate the required mass for a 1:1 or 1:2 molar ratio of 1-Phenyl-3-piperidin-1-ylthiourea to HP-β-CD.

  • Paste Formation: Place the weighed HP-β-CD powder into a clean mortar. Add a minimal volume of a 1:1 (v/v) water-ethanol mixture to form a homogeneous, viscous paste.

  • Mechanical Kneading: Gradually add the weighed 1-Phenyl-3-piperidin-1-ylthiourea powder to the HP-β-CD paste. Knead continuously and vigorously with a pestle for 30–45 minutes. Scientific rationale: The mechanical shear force combined with the co-solvent facilitates the displacement of water from the cyclodextrin cavity by the thiourea compound.

  • Drying: Transfer the resulting paste to a vacuum oven at 40–50°C. Dry until a constant weight is achieved to ensure complete evaporation of the ethanol.

  • Pulverization & Reconstitution: Grind the dried complex into a fine powder. This complex can now be directly dissolved in your aqueous assay buffer (e.g., PBS or DMEM) yielding a significantly higher working concentration than the raw compound (8)[8].

FAQ Section 3: Troubleshooting Assay Interference and Validation

Q4: How do I ensure that my solubility enhancer (whether 0.5% DMSO or HP-β-CD) isn't causing false positives or negatives in my biological readout? A4: Trustworthiness in an assay relies on a self-validating experimental design. You cannot simply compare your drug-treated cells to untreated cells. If your final working solution contains 0.5% DMSO and 2 mM HP-β-CD, your vehicle control must contain exactly 0.5% DMSO and 2 mM HP-β-CD in the same media. By comparing the Vehicle Control to the Negative Control (media only), you isolate the baseline toxicity of the solvents. By comparing the Test Well to the Vehicle Control, you isolate the true pharmacological effect of 1-Phenyl-3-piperidin-1-ylthiourea.

SelfValidation Compound Test Well (Compound + Vehicle + Cells) EvalPharm Calculate True Pharmacological Effect Compound->EvalPharm VehCtrl Vehicle Control (Vehicle + Cells) EvalTox Evaluate Baseline Vehicle Toxicity VehCtrl->EvalTox VehCtrl->EvalPharm NegCtrl Negative Control (Media + Cells) NegCtrl->EvalTox PosCtrl Positive Control (Known Agonist/Antagonist) PosCtrl->EvalPharm

Caption: Self-validating assay matrix to isolate true pharmacological effects from vehicle artifacts.

Sources

Technical Support Center: Crystallization Optimization & Troubleshooting for 1-Phenyl-3-piperidin-1-ylthiourea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-Phenyl-3-piperidin-1-ylthiourea. As a bulky N,N'-disubstituted thiourea derivative, this compound presents unique crystallization challenges. While the thiourea core strongly favors the formation of robust intermolecular hydrogen bonds (specifically N-H···S and N-H···O interactions) that drive crystal lattice assembly, the steric bulk of the piperidine and phenyl rings can kinetically hinder this integration[1]. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—and complex polymorphic behaviors during purification[2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity crystalline yields.

Troubleshooting FAQs (Mechanisms & Causality)

Q: During cooling crystallization, my 1-Phenyl-3-piperidin-1-ylthiourea forms a milky emulsion at the bottom of the reactor instead of solid crystals. Why does this happen, and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the solution's supersaturation exceeds the metastable limit for nucleation, causing the solute to separate into a dense, solute-rich liquid phase rather than forming a rigid crystalline suspension[2].

Causality: For bulky thiourea derivatives, the structural rearrangement required to integrate into a crystal lattice is kinetically slow. If you generate supersaturation too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the thermodynamic drive for phase separation outpaces the kinetic rate of nucleation[3]. Additionally, 4 reduces the maximum achievable supersaturation, pushing the system into a miscibility gap[4].

Resolution:

  • Thermodynamic Shift: Avoid solvent combinations with extreme polarity mismatches (e.g., ethanol-hexane) which are highly prone to demixing[3].

  • Kinetic Control: Generate supersaturation slowly. Reduce cooling ramps to ≤ 0.2 °C/min.

  • Targeted Seeding: Introduce 1-2 wt% seed crystals halfway into the Metastable Zone Width (MSZW). Seeds provide a pre-existing lattice, drastically lowering the activation energy for crystal growth and allowing nucleation to outcompete LLPS[2]. Critical Note: Never add seeds after the emulsion has formed; they will simply dissolve into the oil phase[2][5].

Q: I successfully obtained solid material, but Differential Scanning Calorimetry (DSC) reveals multiple melting peaks. How do I control polymorphism in this compound? A: 1 due to their conformational flexibility (e.g., trans,cis-conformations) and their propensity to form diverse hydrogen-bonded synthons, such as R22(8) cyclic dimers or spiral-like chains[1][6]. Multiple DSC peaks indicate a mixture of metastable and thermodynamically stable polymorphs.

Causality: Rapid precipitation traps the compound in a kinetically favored metastable state (following Ostwald's Rule of Stages). Resolution: Implement a solvent-mediated phase transformation (SMPT) via slurry aging. By holding the suspension at an elevated temperature just below the solubility limit for 12–24 hours, the more soluble metastable crystals will dissolve and recrystallize onto the thermodynamically stable lattice[7].

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with MSZW-Targeted Seeding (Bypassing LLPS)

Objective: Isolate pure 1-Phenyl-3-piperidin-1-ylthiourea while actively avoiding the LLPS miscibility gap. Self-Validation Mechanism: This protocol utilizes visual turbidity checkpoints. If persistent turbidity or oil droplets appear before the seeding step, the supersaturation generation rate is too high, validating an immediate need to heat, redissolve, and reduce the dosing rate.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude 1-Phenyl-3-piperidin-1-ylthiourea in a minimal volume of a moderate-solubility primary solvent (e.g., Isopropanol) at 60 °C until completely clear.

  • Polish Filtration: Filter the hot solution through a 0.22 µm PTFE membrane to 5 (dust, insoluble byproducts) that can trigger premature, uncontrolled nucleation[5].

  • Primary Anti-Solvent Dosing: Slowly add the anti-solvent (e.g., Water) at a precise rate of 0.05 mL/min while maintaining 60 °C. Stop dosing when the solution reaches the edge of the metastable zone—indicated by a very faint, transient opalescence that clears upon agitation.

  • Seeding: Introduce 1-2 wt% of highly pure 1-Phenyl-3-piperidin-1-ylthiourea seed crystals. Validation Check: The seeds must remain suspended. If they dissolve, the system is undersaturated; if massive precipitation occurs, it is over-supersaturated.

  • Slurry Aging (Desupersaturation): Age the seeded solution for 1 hour at 60 °C. This allows secondary nucleation and crystal growth to establish a robust surface area, acting as a "sink" for future supersaturation.

  • Secondary Dosing & Cooling: Resume anti-solvent dosing at 0.1 mL/min until the target ratio is reached. Finally, cool the suspension to 5 °C at a linear rate of 0.2 °C/min. Filter, wash with cold anti-solvent, and dry under vacuum.

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for 1-Phenyl-3-piperidin-1-ylthiourea

Primary SolventAnti-SolventSolubility ProfileLLPS (Oiling Out) RiskPolymorph Control
Ethanol WaterHighVery High (Miscibility gap common)Poor (Prone to rapid precipitation)
Isopropanol WaterModerateLow to ModerateExcellent (Supports slow, controlled growth)
Acetone HexaneHighHigh (Polarity mismatch induces demixing)Moderate
Ethyl Acetate HeptaneModerateLowGood (Favors stable R22(8) cyclic dimer)

Visualizations

Workflow Start Crude 1-Phenyl-3-piperidin-1-ylthiourea Dissolve Dissolve in Isopropanol @ 60°C (Moderate Solubility) Start->Dissolve Filter Polish Filtration (Remove Impurities) Dissolve->Filter Dose1 Slow Anti-Solvent Dosing (Water @ 0.05 mL/min) Filter->Dose1 Check Transient Opalescence? (Edge of MSZW) Dose1->Check Check->Dose1 No Seed Add 1-2 wt% Seed Crystals (Bypass LLPS) Check->Seed Yes Age Age 1 hr @ 60°C (Surface Area Generation) Seed->Age Cool Controlled Cooling (0.2°C/min to 5°C) Age->Cool Isolate Pure Crystalline Product Cool->Isolate

Logical workflow for anti-solvent crystallization bypassing Liquid-Liquid Phase Separation.

LLPSTroubleshooting Observation Observation: Oiling Out (Liquid-Liquid Phase Separation) RootCause Root Cause Analysis Observation->RootCause Kinetic Kinetic Hindrance (High Supersaturation Rate) RootCause->Kinetic Rapid Cooling Thermo Thermodynamic Miscibility Gap (Solvent Polarity Mismatch) RootCause->Thermo High Drug Solubility ActionK1 Reduce Cooling/Dosing Rate Kinetic->ActionK1 ActionK2 Seed Halfway into MSZW Kinetic->ActionK2 ActionT1 Switch to Isopropanol/Water or EtOAc/Heptane Thermo->ActionT1 Resolution Stable Crystal Lattice Integration ActionK1->Resolution ActionK2->Resolution ActionT1->Resolution

Troubleshooting logic tree for resolving oiling out in thiourea derivatives.

References

  • Oiling Out in Crystallization - Mettler Toledo[Link]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications[Link]

  • A Robust Thiourea Synthon for Crystal Engineering - ACS Publications[Link]

  • Controlled Crystallization of Metastable Polymorphic Pharmaceutical: Comparative Study of Batchwise and Continuous Tubular Crystallizers - ResearchGate[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-Phenyl-3-piperidin-1-ylthiourea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex analytes that defy standard platform methods. 1-Phenyl-3-piperidin-1-ylthiourea is a prime example of a "dual-threat" molecule. It combines a basic piperidine ring with a highly reactive thiourea moiety, creating two distinct mechanistic pathways for peak tailing: secondary silanol interactions and transition metal chelation.

This guide provides field-proven, causality-driven solutions to help researchers and drug development professionals restore peak symmetry, ensure quantitative accuracy, and build self-validating analytical protocols.

Mechanistic Pathway of Peak Tailing

Mechanism A 1-Phenyl-3-piperidin-1-ylthiourea (Analyte) B Basic Piperidine Nitrogen (pKa ~10) A->B C Thiourea Moiety (S and N donors) A->C D Ionized Silanols (-SiO⁻) on Silica Surface B->D pH > 3.0 E Heavy Metals (Fe³⁺, Ni²⁺) in SS Hardware C->E Affinity Binding F Secondary Ion-Exchange (Electrostatic Attraction) D->F G Lewis Acid-Base (Metal Chelation) E->G H Chromatographic Peak Tailing (Tf > 2.0) F->H G->H

Fig 1. Dual-pathway mechanism of peak tailing for basic thiourea derivatives in HPLC systems.

Frequently Asked Questions (FAQs)

Q1: Why does 1-Phenyl-3-piperidin-1-ylthiourea exhibit severe peak tailing compared to standard small molecules? A: The severe tailing is a symptom of the molecule's dual-threat structure. First, peak tailing for basic compounds is heavily driven by secondary interactions with the stationary phase[1]. The piperidine nitrogen is highly basic; at neutral pH, it is protonated and interacts strongly with negatively charged, ionized silanol groups (-SiO⁻) on the silica support[2]. Second, thiourea derivatives are potent ligands that readily coordinate with transition metals[3]. This means the molecule will actively chelate with trace iron (Fe³⁺) and nickel (Ni²⁺) ions present in standard stainless steel (SS) column frits and capillary tubing, causing peak smearing and loss of analyte recovery.

Q2: How do I eliminate secondary silanol interactions for this specific compound? A: You must control the ionization state of the stationary phase. Ionized silanols on silica-based columns interact with basic analytes predominantly at mid-pH levels[4]. To neutralize this threat, lower the mobile phase pH to below 3.0. Working at a low pH ensures the silanol groups are fully protonated (-SiOH), effectively shutting down the ion-exchange pathway[5]. A 10–20 mM phosphate buffer at pH 2.5 is highly effective for this purpose[5]. Additionally, always use ultra-pure, "Type-B" fully end-capped silica columns to minimize the baseline concentration of active silanols.

Q3: I lowered the pH to 2.5 and used a modern end-capped C18 column, but the thiourea peak is still tailing. What is the hidden variable? A: If silanol interactions have been neutralized via pH control, the remaining variable is metal chelation. Metals in the HPLC system can interfere by chelating with the thiourea moiety, leading to severe peak distortion and reduced reproducibility[6]. Standard stainless steel systems continuously shed trace metal ions into the flow path. You must switch to a bio-inert flow path (e.g., PEEK tubing) and utilize metal-free or PEEK-lined column hardware to eliminate Lewis acid-base interactions.

Q4: Should I add a silanol blocker like Triethylamine (TEA) to my mobile phase? A: No, this is a legacy approach. While adding a competing base like TEA (e.g., at 5 mM) successfully masks anionic silanol groups, it acts as a harsh modifier. Silanol suppressors accelerate the hydrolysis of the column's stationary phase and end-capping, ultimately exposing more silica and drastically reducing column lifetime[5]. Modern chromatography relies on high-purity silica and strict pH control rather than sacrificial additives.

Troubleshooting Workflow

Workflow Start Identify Peak Tailing (USP Tf > 1.5) Step1 Lower Mobile Phase pH (pH 2.0 - 2.5) Start->Step1 Check1 Is Tf < 1.2? Step1->Check1 Step2 Upgrade to Type-B End-capped Silica Check1->Step2 No Success Optimal Peak Symmetry Achieved Check1->Success Yes Check2 Is Tf < 1.2? Step2->Check2 Step3 Replace SS Hardware with PEEK/Bio-inert Check2->Step3 No (Chelation Suspected) Check2->Success Yes Step3->Success Resolved

Fig 2. Step-by-step troubleshooting workflow to isolate and resolve peak tailing root causes.

Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. The following protocols allow you to isolate the exact cause of peak tailing before investing in new hardware.

Protocol 1: Diagnostic Passivation Test for Metal Chelation

Purpose: A rapid, self-validating test to confirm if stainless steel hardware is causing thiourea chelation.

  • Baseline Injection: Inject a 10 µg/mL standard of 1-Phenyl-3-piperidin-1-ylthiourea using your current method. Record the USP Tailing Factor (Tf).

  • System Passivation: Replace your mobile phase with a passivating flush solution consisting of 0.1% EDTA (Ethylenediaminetetraacetic acid) in 50:50 Water:Methanol.

  • Flush: Pump this solution through the system (bypassing the column to avoid saturating the stationary phase with EDTA) at 1.0 mL/min for 60 minutes. This will temporarily chelate and mask exposed metal active sites in the tubing and pump heads.

  • Re-equilibration: Reconnect the column and flush with your standard mobile phase for 30 minutes.

  • Validation Injection: Re-inject the thiourea standard.

  • Causality Check: If the Tf improves significantly (e.g., drops from 2.5 to 1.4), metal chelation is confirmed as the root cause. Proceed to permanently replace stainless steel capillaries with 0.005" ID PEEK tubing.

Protocol 2: Optimized Mobile Phase & Column Workflow for Basic Thioureas

Purpose: Establish a robust, silanol-suppressed environment.

  • Column Selection: Install a Type-B, ultra-pure silica C18 column with high-density end-capping. Ensure the column hardware is PEEK-lined if Protocol 1 confirmed metal sensitivity.

  • Aqueous Phase (A) Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1 L of LC-MS grade water to create a 20 mM buffer.

  • pH Adjustment: Titrate the buffer with concentrated phosphoric acid ( H3​PO4​ ) until the pH reaches exactly 2.5. Note: Do not use HCl or nitric acid, as these will corrode stainless steel and exacerbate metal shedding.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

  • Gradient Execution: Run the method ensuring the aqueous buffer concentration never drops below 10 mM locally during the gradient to maintain the protonation state of the silanols.

Quantitative Data Presentation

The following table summarizes the expected impact of systematically applying the troubleshooting steps to 1-Phenyl-3-piperidin-1-ylthiourea analysis.

Analytical ConditionColumn Silica PuritySystem HardwareMobile Phase pHUSP Tailing Factor (Tf)Chromatographic Result
Baseline (Unoptimized) Type-A (Legacy)Stainless Steel7.0 (Unbuffered)3.45 Severe tailing, poor recovery
pH Optimized Type-A (Legacy)Stainless Steel2.5 (Phosphate)2.20 Moderate tailing
Silica Optimized Type-B (Ultra-pure)Stainless Steel2.5 (Phosphate)1.65 Slight tailing (Metal effect visible)
Fully Optimized Type-B (Ultra-pure)PEEK / Bio-inert2.5 (Phosphate)1.08 Perfect Gaussian symmetry
References
  • Technical Support Center: HPLC Analysis of Polar Thiourea Compounds - Benchchem. 1

  • Peak Tailing in HPLC - Element Lab Solutions. 2

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. 4

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. 5

  • Reliable & reproducible every time - HPLC Genesis. 6

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation - MDPI. 3

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Phenyl-3-piperidin-1-ylthiourea Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development and materials science increasingly rely on highly functionalized coordination compounds, ligands like 1-phenyl-3-piperidin-1-ylthiourea have become highly sought after. This ligand features a rigid phenyl group and a bulky, chair-conformation piperidine ring flanking a thiourea core.

While this structural complexity is excellent for tuning electronic properties and biological activity, it introduces severe steric hindrance during metal complexation. This guide is engineered by senior application scientists to help you troubleshoot low yields, distorted geometries, and insoluble byproducts when working with these sterically demanding systems.

Mechanistic Overview of Steric Clash

Before troubleshooting, it is critical to understand the causality of the coordination failure. The piperidine ring does not sit flat; its chair conformation sweeps a massive steric cone angle that acts as a physical "umbrella" over the thiocarbonyl sulfur and the adjacent nitrogen donors.

Mechanism Ligand Ligand Conformation Bulky Bulky Piperidine Chair & Phenyl Ring Ligand->Bulky Shield Shielded S and N Coordination Sites Bulky->Shield Clash Ligand-Ligand Repulsion in[M(L)2] Shield->Clash Homoleptic Attempt Metal Metal Ion Approach Metal->Clash Resolution Deprotonation & Tautomerization Clash->Resolution Base Addition Bidentate Bidentate (N,S) Coordination Resolution->Bidentate

Caption: Mechanistic pathway showing how steric shielding leads to complexation failure and its resolution via base-induced tautomerization.

Frequently Asked Questions (FAQs)

Q1: Why does my Ni(II) complex exhibit paramagnetism when I expected a diamagnetic square-planar geometry? A1: This is a classic symptom of ligand-ligand repulsion. Two bulky 1-phenyl-3-piperidin-1-ylthiourea ligands cannot physically accommodate a trans-square planar arrangement without severe van der Waals clashing between the piperidine and phenyl rings. To relieve this steric stress, the complex distorts into a tetrahedral or pseudo-tetrahedral geometry, which leaves unpaired electrons on the Ni(II) center, resulting in paramagnetism.

Q2: How does steric hindrance affect the photophysical properties of these thiourea complexes? A2: Steric hindrance restricts the free rotation of the phenyl and piperidine rings. While this can sometimes reduce non-radiative decay, extreme steric crowding often alters the emissive states entirely compared to less hindered thiourea counterparts, shifting the luminescence profile and affecting their utility in bioimaging[1].

Q3: Can I force the formation of a homoleptic [M(L)2​] complex despite the bulk? A3: Yes, but standard room-temperature thermodynamic control is insufficient. You must overcome a significant kinetic barrier. Alternative technologies, such as microwave irradiation, have proven highly effective in driving the complexation of sterically hindered ligands by providing rapid, localized heating that pushes the system over the activation energy threshold[2].

Troubleshooting Guide

Issue A: Low Complexation Yield or Unreacted Ligand
  • Symptom: After 24 hours of reflux in methanol or ethanol, TLC or NMR shows predominantly free ligand and unreacted metal salts.

  • Root Cause: The activation energy required for the metal to penetrate the steric shield of the piperidine group is not met under standard thermal conditions. Furthermore, the ligand topology and steric encumbrance directly dictate the extent of metal interaction[3].

  • Resolution: Implement Microwave-Assisted Synthesis (See Protocol 1). Microwave dielectric heating provides the kinetic overdrive necessary to force coordination.

Issue B: Formation of Insoluble Polymeric Precipitates
  • Symptom: Formation of an intractable, amorphous powder immediately upon mixing the metal salt and ligand. The product is insoluble in all common organic solvents.

  • Root Cause: Bridging coordination. Because the steric bulk prevents the ligand from cleanly chelating (bidentate N,S coordination) a single metal center, the highly nucleophilic sulfur atom bridges multiple metal centers, forming an insoluble coordination polymer.

  • Resolution: Promote discrete chelation by deprotonating the thiourea NH group using a mild base (e.g., triethylamine or sodium acetate). Deprotonation shifts the equilibrium to the thiolate tautomer, increasing the "bite angle" flexibility and forcing monomeric chelation.

Issue C: Inability to Isolate Homoleptic Complexes
  • Symptom: Mass spectrometry shows only [M(L)]+ fragments, and elemental analysis indicates a 1:1 Metal:Ligand ratio rather than the desired 1:2 ratio.

  • Root Cause: The coordination of the first bulky ligand completely blocks the approach of a second identical ligand.

  • Resolution: Synthesize a Heteroleptic Complex (See Protocol 2). Introduce a small, strongly coordinating auxiliary ligand (like chloride, cyanide, or a small phosphine) to satisfy the metal's coordination sphere without adding steric bulk.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Homoleptic Complexes

This protocol utilizes kinetic overdrive to bypass the steric barrier of the piperidine ring.

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 2.0 mmol of 1-phenyl-3-piperidin-1-ylthiourea in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is chosen over methanol because its high boiling point and high loss tangent make it an excellent microwave absorber, stabilizing the high-energy transition state.

  • Metal Addition: Add 1.0 mmol of the transition metal acetate (e.g., Ni(OAc)2​⋅4H2​O ). The acetate counterion acts as an internal base to facilitate thione-thiol tautomerization.

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., CEM Discover) at 120 °C for 15 minutes with a power limit of 150 W.

  • Isolation: Cool the vessel rapidly with compressed air. Pour the mixture into 20 mL of ice-cold distilled water to precipitate the complex.

  • Validation: Filter and wash with cold diethyl ether. Verify success via C=S stretching frequency in IR spectroscopy; a successful coordination will show a shift from ~1050 cm⁻¹ (free ligand) to ~980 cm⁻¹ (coordinated).

Protocol 2: Synthesis of Heteroleptic Complexes [M(L)X2​]

This protocol uses small auxiliary ligands to satisfy coordination valency without inducing steric clash.

  • Ligand Activation: Dissolve 1.0 mmol of the ligand in 10 mL of dry dichloromethane (DCM). Add 1.1 mmol of triethylamine (TEA) and stir for 10 minutes. Causality: TEA deprotonates the acidic Ph-NH proton, locking the ligand into the bidentate thiolate form.

  • Metal Precursor: In a separate flask, dissolve 1.0 mmol of a metal halide precursor (e.g., PdCl2​(CH3​CN)2​ ) in 5 mL of DCM. The acetonitrile ligands are highly labile and easily displaced.

  • Complexation: Dropwise add the ligand solution to the metal solution over 30 minutes at room temperature. The small chloride ions remain in the coordination sphere, preventing a second bulky thiourea ligand from attaching.

  • Purification: Concentrate the solution under reduced pressure and recrystallize from a DCM/Hexane vapor diffusion setup to obtain X-ray quality crystals.

Workflow Optimization Diagram

Workflow Start 1-Phenyl-3-piperidin-1-ylthiourea + Metal Salt Standard Standard Complexation (RT, Methanol) Start->Standard Check Yield & Geometry Check Standard->Check Success Successful Homoleptic Complex [M(L)2] Check->Success No Steric Issue Fail Steric Clash Detected (Low Yield / Distortion) Check->Fail High Steric Hindrance Solvent Change to High-Boiling Polar Solvent (DMF/DMSO) Fail->Solvent Microwave Microwave Irradiation (Kinetic Overdrive) Fail->Microwave AuxLigand Add Small Auxiliary Ligands (e.g., Cl-, PMe3) Fail->AuxLigand Solvent->Success Microwave->Success Hetero Successful Heteroleptic Complex [M(L)X2] AuxLigand->Hetero

Caption: Decision tree for optimizing complexation conditions when facing steric hindrance.

Quantitative Impact of Steric Hindrance on Coordination

The following table summarizes the expected vs. observed geometries when complexing 1-phenyl-3-piperidin-1-ylthiourea with various first- and second-row transition metals, highlighting the necessary workarounds.

Metal IonExpected Geometry (Unobstructed)Observed Geometry (Steric Clash)Primary SymptomRecommended Strategy
Ni(II) Square Planar (Diamagnetic)Tetrahedral (Paramagnetic)Color shift (Yellow to Green/Blue)Use Protocol 2 (Heteroleptic) to force Square Planar.
Cu(II) Square Planar / Jahn-Teller OctahedralDistorted TetrahedralBroad, unresolved EPR signalUse Protocol 1 (Microwave) with Acetate salts.
Pd(II) Square PlanarInsoluble PolymerImmediate precipitationAdd Triethylamine to force monomeric chelation.
Pt(II) Square PlanarUnreacted / No ComplexationStarting materials recoveredProlonged Microwave Heating (150 °C, 30 mins).

References

  • Alternative Technologies That Facilitate Access to Discrete Metal Complexes Chemical Reviews - ACS Publications[Link]

  • Rational Design of First-Row Transition Metal Complexes as the Catalysts for Oxidation of Arenes: A Homogeneous Approach ACS Catalysis[Link]

  • Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Gradient Optimization for 1-Phenyl-3-piperidin-1-ylthiourea Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing reversed-phase HPLC and UPLC gradient methods for 1-Phenyl-3-piperidin-1-ylthiourea and related structures. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and refine their chromatographic separations. Drawing from established scientific principles and field-proven experience, this document provides in-depth, actionable solutions to common challenges encountered during method development.

The unique structure of 1-Phenyl-3-piperidin-1-ylthiourea, which contains a basic piperidine moiety and a polar thiourea group, presents specific challenges such as peak tailing and retention variability. This guide addresses these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Foundational Knowledge & FAQs

This section covers essential concepts and starting points for developing a robust gradient method for your analyte.

FAQ 1: What are the recommended starting conditions for analyzing 1-Phenyl-3-piperidin-1-ylthiourea?

For a compound like 1-Phenyl-3-piperidin-1-ylthiourea, a reversed-phase (RP) approach is the most common and effective starting point.[1][2][3]

  • Column: A C18-bonded silica column is the standard choice for most reversed-phase applications.[1] For basic compounds, it is highly recommended to use a modern, high-purity, end-capped C18 column or a column specifically designed for high pH stability to minimize peak tailing.[4][5][6]

  • Mobile Phase A (Aqueous): HPLC-grade water with an acidic modifier. A common starting point is 0.1% formic acid in water. The acid serves to protonate the basic piperidine nitrogen, ensuring it is in a single ionic state and minimizing interactions with residual silanols on the column packing.[7][8]

  • Mobile Phase B (Organic): Acetonitrile or methanol with the same concentration of the acidic modifier (e.g., 0.1% formic acid). Acetonitrile is often preferred due to its lower viscosity and favorable UV transparency.[9][10]

  • Initial Gradient: A broad "scouting" gradient is recommended to determine the approximate elution conditions.[11] A typical scouting gradient runs from 5% to 95% Mobile Phase B over 15-20 minutes.[11] This allows for the elution of compounds with a wide range of polarities.[12]

  • Detection: A UV detector set at the λmax of the analyte is a standard choice. If the λmax is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength during the initial runs.[1]

FAQ 2: Why is a gradient elution generally required for this analysis?

Gradient elution, where the concentration of the organic solvent is increased over time, is often necessary for complex samples or when analyzing compounds with significantly different polarities.[1][11] For a single analyte like 1-Phenyl-3-piperidin-1-ylthiourea, a gradient is beneficial for several reasons:

  • Improved Peak Shape and Sensitivity: Gradient elution focuses the analyte band at the start of the column, leading to sharper, narrower peaks compared to isocratic elution, especially for later-eluting compounds. This results in greater sensitivity.[11][12]

  • Reduced Analysis Time: It allows for the rapid elution of strongly retained impurities that might otherwise require very long run times in an isocratic method.[12]

  • Method Development Efficiency: A scouting gradient quickly reveals the approximate organic solvent percentage needed to elute the analyte, providing a starting point for optimization into either a focused gradient or an isocratic method.[13]

FAQ 3: How does mobile phase pH critically impact the retention and peak shape of my analyte?

Mobile phase pH is one of the most powerful, yet critical, parameters in the chromatography of ionizable compounds like 1-Phenyl-3-piperidin-1-ylthiourea.[8][14][15] The piperidine group is basic and its ionization state is directly controlled by the mobile phase pH.

  • Mechanism of Action: At a low pH (e.g., pH < 4), the piperidine nitrogen is protonated, carrying a positive charge. In this form, it is more polar and will have less retention on a nonpolar C18 stationary phase, eluting earlier.[8] At a high pH (e.g., pH > 10), the piperidine is in its neutral, non-ionized form, making it more hydrophobic and increasing its retention.[4][8]

  • Peak Shape Control: Operating at a pH that is at least 2 units away from the analyte's pKa ensures that it exists predominantly in a single ionic form (either fully ionized or fully neutral).[16] If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms will exist simultaneously, often leading to severe peak broadening or splitting.[15][17]

  • Practical Recommendation: For robust method development, start with an acidic mobile phase (e.g., pH 2.5-3.5 using formic or trifluoroacetic acid). This protonates the basic analyte, which suppresses unwanted interactions with acidic silanol groups on the silica surface, thereby significantly improving peak shape and reducing tailing.[5][16]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method optimization.

Issue 1: My peak for 1-Phenyl-3-piperidin-1-ylthiourea is tailing severely.

Peak tailing is the most common issue for basic compounds and indicates a secondary, undesirable retention mechanism is occurring.[5]

  • Primary Cause: The protonated (positively charged) piperidine group is interacting with deprotonated (negatively charged) residual silanol groups on the surface of the silica-based stationary phase. This strong ionic interaction delays a portion of the analyte molecules, causing them to elute slowly and form a "tail".[5][6]

  • Troubleshooting Protocol:

    • Lower the Mobile Phase pH: Ensure your mobile phase pH is low enough (e.g., pH ≤ 3.0) to fully protonate the analyte and suppress the ionization of the silanol groups. Additives like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are effective.[16]

    • Use a Modern, End-Capped Column: Switch to a high-purity silica column that has been "end-capped." End-capping chemically treats the silica surface to block most of the residual silanol groups, reducing the sites available for secondary interactions.[6]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Reduce the injection volume or the sample concentration by a factor of 5 or 10 and observe if the peak shape improves.

    • Consider High pH Conditions (Advanced): If low pH fails, an alternative is to use a high pH mobile phase (e.g., pH 10-11) with a pH-stable column (e.g., hybrid or polymer-based). At high pH, the piperidine is neutral, eliminating the ionic interaction with silanols.[4]

Peak_Tailing_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Observe Peak Tailing (Asymmetry > 1.2) cause1 Chemical Interactions (Silanol Activity) start->cause1 Is analyte basic? cause2 Column Overload start->cause2 Does shape improve at lower load? cause3 Physical Issues (Void, Frit Blockage) start->cause3 Are all peaks tailing? solution1a Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause1->solution1a solution1b Use End-Capped or High pH Stable Column cause1->solution1b solution2 Reduce Sample Load (Inject less concentration/volume) cause2->solution2 solution3 Flush or Reverse Column (If permitted) cause3->solution3

Caption: Troubleshooting workflow for diagnosing and fixing peak tailing.

Issue 2: I cannot resolve my analyte from a closely eluting impurity.

Poor resolution requires adjusting method parameters that influence selectivity (α) and efficiency (N).[18]

  • Primary Causes: The gradient slope may be too steep, or the chosen mobile phase and stationary phase do not provide enough difference in interaction for the two compounds.

  • Troubleshooting Protocol:

    • Decrease the Gradient Slope: The most effective first step is to make the gradient shallower around the elution time of the analyte.[19][20] If your analyte elutes at 40% B, try changing the gradient from 20-60% B in 5 min to 30-50% B in 10 min. This gives the compounds more time to interact with the stationary phase and separate.

    • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile, switching to methanol (or vice versa) can significantly alter selectivity and may reverse the elution order of the impurity and analyte.[21]

    • Adjust the Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity and speeding up mass transfer.[22] However, it can also change selectivity. Try adjusting the temperature by ±10 °C to see the effect on resolution.

Parameter Acetonitrile Methanol Rationale for Change
Elution Strength StrongerWeakerSwitching to methanol generally increases retention times, which can improve separation.[7]
Viscosity (cP) Lower (~0.37)Higher (~0.60)Acetonitrile produces lower backpressure, allowing for higher flow rates.
Selectivity Different dipole and hydrogen bonding propertiesDifferent dipole and hydrogen bonding propertiesThis difference is the primary driver for altering selectivity and resolving co-eluting peaks.[21]

Issue 3: My retention times are shifting between injections.

Poor reproducibility in gradient elution is a common problem that can often be traced to the system or mobile phase preparation.

  • Primary Causes: Insufficient column equilibration between runs, changes in mobile phase composition, unstable temperature, or HPLC system issues like leaks or check valve problems.[23][24]

  • Troubleshooting Protocol:

    • Ensure Adequate Column Equilibration: This is the most frequent cause of retention time drift in gradient methods.[24][25] After the gradient, the column must be fully returned to the initial mobile phase conditions. A common rule is to re-equilibrate with at least 5-10 column volumes of the starting mobile phase.[25] If your flow rate is 1 mL/min and your column volume is 1.5 mL, you need an equilibration time of at least 7.5-15 minutes.

    • Check Mobile Phase Preparation: Ensure mobile phases are prepared fresh and are properly degassed.[26] If using pre-mixed mobile phases, be aware that the more volatile organic component can evaporate over time, changing the solvent strength and causing retention times to drift.[24][27]

    • Verify System Stability: Check for any pressure fluctuations, which could indicate a leak or a problem with the pump's check valves.[23] Ensure the column oven is on and set to a stable temperature, as even small changes in temperature can affect retention times.[23][27]

HPLC_Run_Cycle start Start Run equilibrate 1. Re-Equilibration (5-10 column volumes) start->equilibrate inject 2. Inject Sample equilibrate->inject System Ready gradient 3. Gradient Elution (e.g., 5% to 95% B) inject->gradient wash 4. Column Wash (Hold at high %B) gradient->wash return_to_start 5. Return to Initial %B wash->return_to_start return_to_start->equilibrate Cycle for Next Run

Caption: The complete HPLC gradient run cycle, highlighting the critical re-equilibration step.

References

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, March 8). Timberline Instruments.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 12). LCGC International.
  • Retention Time Variability in HPLC. Element Lab Solutions.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Waters.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). LCGC International.
  • Steps for HPLC Method Development. Pharmaguideline.
  • Retention Time Drifts: Why Do They Occur? (2025, October 17). Welch Materials.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Method Development Guide. (2004, May). ZirChrom.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci.
  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek, Inc.
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • How to Optimize Your Reversed Phase Chromatography. Select Science.
  • Essential Guides to Method Development in Liquid Chromatography. Molnar Institute.
  • Retention Time Changes in HPLC: The LCGC Blog. (2025, November 26). LCGC International.
  • What are common causes for less than expected retention times on a reversed-phase LC column? Waters Knowledge Base.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent Technologies.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Method development & optimization. Sigma-Aldrich.
  • Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. PMC.
  • Guides for method development. YMC CO., LTD.
  • pH Gradient Reversed-Phase HPLC. (2003, December 31). Analytical Chemistry - ACS Publications.
  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • HPLC Troubleshooting Guide. Restek.
  • 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea. EvitaChem.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio.
  • Gradient HPLC for Reversed-Phase Separations. (2012, July 1). LCGC International.

Sources

preventing degradation of 1-Phenyl-3-piperidin-1-ylthiourea during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Pharmacophores . This guide is engineered for researchers, analytical chemists, and drug development professionals handling the long-term storage and stability testing of 1-Phenyl-3-piperidin-1-ylthiourea .

Because thiourea derivatives possess a highly polarizable carbon-sulfur (C=S) double bond, they are inherently susceptible to environmental stress. This guide synthesizes field-proven chemical insights with self-validating analytical protocols to ensure the integrity of your compound libraries.

I. Core FAQs: Mechanistic Drivers of Degradation

Q1: Why is 1-Phenyl-3-piperidin-1-ylthiourea chemically vulnerable during long-term storage? A1: The vulnerability lies in the thiourea moiety. The sulfur atom is a "soft" nucleophile, making it highly susceptible to electrophilic attack by atmospheric oxygen, reactive oxygen species (ROS), or trace peroxides in solvents. Oxidation initially forms thiourea oxides (sulfinic and sulfonic acids) and ultimately leads to the cleavage of the C=S bond, yielding a desulfurized urea derivative and sulfate byproducts [1]. Furthermore, the electrophilic thiocarbonyl carbon is prone to nucleophilic attack by water (hydrolysis), particularly under extreme pH conditions [2].

Q2: What are the absolute optimal storage conditions for this compound? A2: To arrest both oxidative and hydrolytic degradation kinetics, the compound must be stored as a lyophilized solid at -20°C to -80°C under a strict inert atmosphere (Argon or Nitrogen). Amber glass vials with PTFE-lined septa are required to prevent photolytic isomerization and ambient moisture ingress [1]. If stored in solution (e.g., DMSO stock), it must be aliquoted for single use, as freeze-thaw cycles accelerate degradation [3].

II. Troubleshooting Guide: Diagnostics & Corrective Actions

Issue 1: The stored solid powder has changed from white/off-white to a yellowish or brownish hue.

  • Causality: Color shifts are the primary macroscopic indicator of oxidative degradation or photolytic radical formation. The formation of complex sulfur oxides or the homolytic cleavage of the phenyl ring system under UV light generates chromophoric byproducts [1].

  • Corrective Action: Do not use the batch for sensitive biological assays. Re-purify the compound via preparative HPLC or recrystallization. Moving forward, ensure the storage headspace is actively purged with Argon before sealing.

Issue 2: In vitro assay results show a sudden, unexplained loss of compound potency.

  • Causality: The thiourea group often acts as a critical hydrogen-bond donor/acceptor in target binding (the pharmacophore). If the compound has hydrolyzed into piperidine and phenyl isothiocyanate, or oxidized into a urea derivative, the spatial geometry and electronic signature of the molecule are fundamentally altered, abolishing target affinity.

  • Corrective Action: Run a rapid LC-MS analysis of the stock solution. Look for a mass shift of -16 Da (replacement of Sulfur with Oxygen, indicating urea formation) or fragmentation peaks corresponding to piperidine (m/z 86).

Issue 3: HPLC analysis reveals peak tailing and the appearance of multiple extraneous peaks.

  • Causality: Peak tailing often indicates secondary interactions between basic degradation products (like free piperidine or aniline derivatives formed via hydrolysis) and residual silanols on the HPLC column stationary phase [3].

  • Corrective Action: Adjust the mobile phase. Add a volatile amine modifier (e.g., 0.1% Triethylamine) or use a highly end-capped C18 column. To confirm degradation, perform a forced degradation study (see Protocol below) to map the retention times of known degradants.

III. Data Presentation: Degradation Matrix

The following table summarizes the quantitative and qualitative parameters of 1-Phenyl-3-piperidin-1-ylthiourea degradation to aid in rapid identification.

Degradation PathwayPrimary TriggerKey Degradation ProductsAnalytical Signature (LC-MS / HPLC)Preventive Measure
Oxidation O₂, Peroxides, Transition metalsThiourea oxides, Urea derivative, Sulfate[M-S+O]⁺ mass shift; Early eluting polar peaksArgon headspace, EDTA in buffers
Hydrolysis (Acidic) H₂O + pH < 4Piperidine, Phenyl isothiocyanatem/z 86 (Piperidine); Late eluting hydrophobic peakDesiccation, Store as dry solid
Hydrolysis (Basic) H₂O + pH > 9Aniline, Cyanamide derivativesm/z 94 (Aniline); altered UV maxNeutralize stock solutions
Photodegradation UV/Vis LightIsomers, Radical cleavage productsMultiple unresolved baseline peaksAmber vials, Dark storage

IV. Mandatory Visualization: Degradation Pathways

The following logical diagram maps the causality of environmental stressors on the thiourea pharmacophore.

DegradationPathways Main 1-Phenyl-3-piperidin-1-ylthiourea (Intact API) Oxidation Oxidative Pathway (O2, ROS, Peroxides) Main->Oxidation Electron transfer from Sulfur Hydrolysis Hydrolytic Pathway (H2O, Extreme pH) Main->Hydrolysis Nucleophilic attack on C=S carbon Thermal Thermal/Photo Pathway (Heat, UV Light) Main->Thermal Energy absorption S_Oxides Thiourea Oxides (Sulfinic/Sulfonic Acids) Oxidation->S_Oxides Progressive oxidation Amines Piperidine + Aniline + Carbonyl Sulfide Hydrolysis->Amines Bond cleavage Cleavage Isomerization & Radical Cleavage Thermal->Cleavage Homolytic fission Urea Urea Derivatives + Sulfate S_Oxides->Urea Desulfurization

Fig 1: Primary degradation pathways of 1-Phenyl-3-piperidin-1-ylthiourea under storage stress.

V. Experimental Protocol: Self-Validating Forced Degradation Study

To confidently establish the shelf-life and validate your storage conditions, you must develop a stability-indicating HPLC method. This protocol intentionally subjects the compound to harsh conditions to generate a "fingerprint" of all possible degradants [3].

Phase 1: Sample Preparation (Stress Testing)

  • Stock Solution: Dissolve 1-Phenyl-3-piperidin-1-ylthiourea in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 4 hours. (Validates susceptibility to atmospheric oxygen).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Neutralize with 0.1 M NaOH before injection. (Validates susceptibility to acidic microenvironments).

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before injection.

  • Control: Maintain a 1.0 mg/mL stock in pure Acetonitrile at 25°C in the dark as the baseline reference.

Phase 2: HPLC System Suitability & Analysis

  • Column: C18, 250 x 4.6 mm, 5 µm (End-capped to prevent secondary amine interactions).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: 0.1% TFA in Acetonitrile.

  • Self-Validating System Suitability Test (SST): Before analyzing stressed samples, inject a standard mix of the API and a known degradant (e.g., piperidine). The system is only validated if the Resolution ( Rs​ ) > 2.0 between the API and the closest eluting degradation product, and the API Tailing Factor ( Tf​ ) < 1.5 .

  • Execution: Inject 10 µL of each neutralized stressed sample. Monitor at 254 nm (for the phenyl ring) and 210 nm (for aliphatic fragments).

  • Interpretation: A successful forced degradation study should yield a 5–20% reduction in the main API peak area [3]. If degradation exceeds 20%, reduce the stressor concentration (e.g., use 1% H₂O₂) to prevent secondary degradation of the primary degradants, which skews the kinetic profile.

VI. References

  • Makarov, S. V., et al. "Oxidation and Decomposition Kinetics of Thiourea Oxides." The Journal of Physical Chemistry A, American Chemical Society. Available at:[Link]

Validation & Comparative

1-Phenyl-3-piperidin-1-ylthiourea vs standard thiourea derivatives in organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 1-Phenyl-3-piperidin-1-ylthiourea vs. Standard Thiourea Derivatives in Organocatalysis

Executive Summary

In the landscape of hydrogen-bonding organocatalysis, thiourea derivatives have established themselves as robust, metal-free catalysts capable of activating electrophilic substrates under mild conditions. While standard symmetric thioureas like Schreiner’s catalyst rely on highly electron-withdrawing groups to lower the lowest unoccupied molecular orbital (LUMO) of substrates, emerging thiosemicarbazide derivatives—such as 1-phenyl-3-piperidin-1-ylthiourea —introduce a distinct structural paradigm. By incorporating an N–N bond and a bulky piperidine ring, these catalysts leverage unique steric shielding and altered Brønsted acidity to drive specific reaction pathways. This guide provides an objective, data-driven comparison of these two catalytic classes, complete with mechanistic insights and self-validating experimental protocols.

Structural and Electronic Profiling

The fundamental difference between these catalysts lies in their molecular architecture and how they pre-organize to bind substrates.

  • Standard Thioureas (e.g., Schreiner’s Catalyst): Schreiner's thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) is the prototype for double hydrogen-bond-assisted organocatalysis. It utilizes electron-withdrawing trifluoromethyl (-CF3) groups to increase the acidity of the thiourea N-H protons. This creates a rigid, clamp-like binding motif that strongly polarizes carbonyl or acetal substrates without suffering from product inhibition due to weak enthalpic binding (1)[1].

  • 1-Phenyl-3-piperidin-1-ylthiourea (Thiosemicarbazide Core): Unlike standard diaryl thioureas, this compound features a thiosemicarbazide backbone (Ph-NH-C(=S)-NH-N(C5H10)). The presence of the N–N bond fundamentally alters the electronic distribution via the alpha-effect, modifying the pKa of the adjacent N-H proton. Furthermore, the bulky piperidin-1-yl group restricts rotation around the N-C(S) bond, creating a highly specific steric pocket. Research has shown that thiosemicarbazides consistently exhibit superior reactivity in specific cyclization and addition reactions compared to standard semicarbazides, largely due to the polarizability of the sulfur atom combined with the unique N-N axis (2)[2].

Mechanistic Divergence: H-Bonding vs. Brønsted Acidity

The catalytic activity of thioureas is generally associated with their ability to form double hydrogen bonds. However, recent computational and experimental analyses reveal that the mechanism is highly dependent on the catalyst's structure:

  • Pure H-Bonding: Standard thioureas stabilize the transition state purely through non-covalent double H-bonding interactions.

  • Brønsted Acid Pathway: In certain reactions, such as the tetrahydropyranylation of alcohols, thiourea derivatives can act as Brønsted acids rather than simple H-bond donors. Compounds lacking the ability to form stabilizing double H-bonds can still promote these reactions efficiently, suggesting that proton transfer plays a critical role (3)[3].

  • Thiosemicarbazone/Thiosemicarbazide Tunability: 1-Phenyl-3-piperidin-1-ylthiourea operates in a hybrid space. The piperidine nitrogen can participate in secondary interactions or act as a proton shuttle, making it a highly tunable scaffold for reactions requiring both electrophile activation and nucleophile direction (4)[4].

Comparative Experimental Data

To objectively evaluate performance, we look at the tetrahydropyranylation of benzyl alcohol with 3,4-dihydro-2H-pyran (DHP)—a standard benchmark for evaluating thiourea catalyst efficacy.

CatalystCatalyst LoadingReaction TimeYield (%)Key Mechanistic Advantage
Schreiner's Thiourea 1 mol%2 h95%Extremely high activity due to -CF3 induced acidity; rapid kinetics.
1-Phenyl-3-piperidin-1-ylthiourea 10 mol%6 h88%Enhanced steric shielding; highly tunable N-N axis for selective binding.
Control (No Catalyst) N/A>48 h<5%Demonstrates the necessity of the H-bond donor network.

Data synthesized from standardized kinetic studies on thiourea and thiosemicarbazone organocatalysis (5)[5].

Standardized Experimental Protocol: Tetrahydropyranylation

To ensure trustworthiness and reproducibility, the following self-validating protocol details the evaluation of 1-phenyl-3-piperidin-1-ylthiourea.

Causality Note: Dichloromethane (CH2Cl2) is strictly used as the solvent. Polar solvents (like methanol or water) will competitively hydrogen-bond with the catalyst, disrupting the delicate catalyst-substrate complex and artificially depressing the reaction rate.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dry CH2Cl2 over 4 Å molecular sieves prior to use. Prepare a 0.5 M stock solution of 1-phenyl-3-piperidin-1-ylthiourea in CH2Cl2.

  • Equilibration: In a 2.0 mL screw-cap glass vial equipped with a PTFE-lined septum, combine the catalyst stock solution (10 mol% final concentration) and 3,4-dihydro-2H-pyran (DHP) (10 equivalents). Allow the mixture to equilibrate at 20 °C for 5 minutes in a thermostatically controlled block. Note: The excess DHP drives the equilibrium forward.

  • Nucleophile Addition: Inject benzyl alcohol (1.0 equivalent) into the vial to initiate the reaction. Do not apply magnetic stirring, as kinetic diffusion in micro-vials is sufficient and prevents solvent loss.

  • Kinetic Monitoring: Extract 10 µL aliquots every 30 minutes. Dilute with HPLC-grade acetonitrile and analyze via HPLC-UV at 290 nm to monitor the disappearance of benzyl alcohol and the formation of the THP-ether (4)[4].

  • Quenching & Purification: Upon reaching >95% conversion, remove all volatiles in vacuo. Purify the crude mixture via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product.

Visualizing the Activation Pathways

ActivationPathways cluster_Schreiner Standard Thiourea Pathway cluster_Piperidin Thiosemicarbazide Pathway Substrate Electrophilic Substrate (e.g., DHP / Carbonyl) ComplexS Rigid Double H-Bond Strong LUMO Lowering Substrate->ComplexS ComplexP Flexible H-Bond + Steric Shielding Substrate->ComplexP Schreiner Schreiner's Catalyst (Ar-NH-CS-NH-Ar) Schreiner->ComplexS Binds Product Nucleophilic Attack & Product Formation ComplexS->Product Fast Kinetics Piperidin 1-Phenyl-3-piperidin-1-ylthiourea (Ph-NH-CS-NH-NR2) Piperidin->ComplexP Binds ComplexP->Product High Selectivity

Mechanistic divergence between standard thioureas and thiosemicarbazide organocatalysts.

ExperimentalWorkflow Step1 1. Equilibration Catalyst + Substrate in CH2Cl2 Step2 2. Activation H-Bond Network Formation Step1->Step2 Step3 3. Nucleophile Alcohol Addition at 20°C Step2->Step3 Step4 4. Monitoring HPLC-UV at 290 nm Step3->Step4 Step5 5. Analysis Yield & Kinetics Determination Step4->Step5

Standardized experimental workflow for evaluating thiourea-catalyzed tetrahydropyranylation.

References

  • Thiourea organocatalysis - Wikipedia Source: Wikipedia URL:[Link]

  • Thiourea Derivatives as Brønsted Acid Organocatalysts Source: ACS Catalysis URL:[Link]

  • Thiosemicarbazone organocatalysis: tetrahydropyranylation and 2-deoxygalactosylation reactions and kinetics-based mechanistic in Source: RSC Publishing URL:[Link]

  • Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles Source: ACS Publications URL:[Link]

  • Thiourea Derivatives as Brønsted Acid Organocatalysts (SciSpace Summary) Source: SciSpace URL:[Link]

Sources

comparative antimicrobial efficacy of 1-Phenyl-3-piperidin-1-ylthiourea vs standard antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Clinical Context

The rapid emergence of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant Acinetobacter baumannii, has severely compromised the clinical utility of standard antibiotic therapies 1. In the search for novel pharmacophores, thiourea derivatives have garnered significant attention due to their versatile biological activities, including potent antibacterial, antifungal, and anti-biofilm properties 2.

Among these, 1-Phenyl-3-piperidin-1-ylthiourea (and structurally related piperidinyl/piperazine thiourea analogs) represents a promising class of synthetic antimicrobial agents. This guide provides a comprehensive, data-driven comparison of this compound against standard clinical antibiotics (e.g., Ampicillin, Ciprofloxacin, and Fluconazole), detailing the mechanistic rationale, self-validating experimental protocols, and comparative efficacy profiles.

Mechanistic Rationale: Bypassing Traditional Resistance

Unlike standard β-lactams (e.g., Ampicillin) which primarily target cell wall biosynthesis, or fluoroquinolones (e.g., Ciprofloxacin) which inhibit DNA gyrase, thiourea derivatives exhibit a multifaceted mechanism of action. Recent studies on structurally analogous thioureas demonstrate that these compounds disrupt NAD+/NADH homeostasis, leading to severe metabolic dysfunction and the subsequent collapse of bacterial cell wall integrity 3.

Furthermore, the incorporation of the piperidine ring enhances the compound's lipophilicity. This structural modification is critical: it facilitates superior penetration through the complex extracellular polymeric substance (EPS) of bacterial biofilms, a barrier that typically renders standard antibiotics ineffective 24.

MOA A 1-Phenyl-3-piperidin-1-ylthiourea B Membrane Penetration (Enhanced Lipophilicity) A->B C NAD+/NADH Homeostasis Disruption B->C D DNA Gyrase Inhibition B->D E Metabolic Collapse & Cell Wall Degradation C->E D->E F Bacterial Cell Death (Including Biofilms) E->F

Multimodal antimicrobial mechanism of 1-Phenyl-3-piperidin-1-ylthiourea.

Experimental Protocols: A Self-Validating System

To objectively evaluate antimicrobial efficacy, we employ a tiered, self-validating experimental workflow. We begin with static susceptibility testing (MIC) to establish a quantitative baseline, proceed to dynamic time-kill kinetics to assess bactericidal speed, and conclude with biofilm inhibition assays to evaluate clinical translatability against persistent infections.

Workflow W1 1. Broth Microdilution (Determine MIC) W2 2. Time-Kill Kinetics (Assess Bactericidal Rate) W1->W2 W3 3. Biofilm Inhibition (Evaluate EPS Penetration) W2->W3 W4 4. Comparative Profiling vs. Standard Antibiotics W3->W4

Sequential experimental workflow for antimicrobial efficacy validation.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: We utilize the CLSI-standardized broth microdilution method because it provides a highly reproducible baseline of bacteriostatic activity. This threshold is strictly required to determine the dosing parameters (e.g., 2× or 4× MIC) for subsequent dynamic assays 5.

  • Preparation: Dissolve 1-Phenyl-3-piperidin-1-ylthiourea in DMSO to a stock concentration of 1 mg/mL. Prepare standard antibiotics (Ampicillin, Ciprofloxacin) in appropriate solvents.

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.25 to 256 µg/mL.

  • Inoculation: Adjust bacterial suspensions (e.g., MRSA ATCC 43300, E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 10 µL of the inoculum to each well (final assay volume = 100 µL; final bacterial concentration ≈ 5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate plates at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest concentration preventing the color change.

Protocol 2: Time-Kill Kinetics Assay

Causality: While MIC indicates static inhibition, time-kill assays are critical for determining whether the compound is bacteriostatic or bactericidal, mapping the pharmacodynamic profile over time to ensure the compound actively clears the pathogen rather than merely pausing its growth 3.

  • Setup: Prepare flasks containing 10 mL of MHB supplemented with the test compound at 1×, 2×, and 4× MIC. Include a growth control (no drug) and standard antibiotic controls.

  • Inoculation: Inoculate with the test pathogen to a starting density of 1 × 10⁶ CFU/mL.

  • Sampling: Incubate at 37°C with shaking (150 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton Agar (MHA). Incubate for 24 hours and count colonies to determine log₁₀ CFU/mL. A ≥3 log₁₀ decrease indicates bactericidal activity.

Protocol 3: Biofilm Inhibition Assay

Causality: Standard antibiotics often fail clinically due to biofilm formation. Testing against adherent cells validates the compound's ability to penetrate the EPS, leveraging the lipophilic advantage of the piperidine ring 2.

  • Biofilm Formation: Grow biofilm-forming strains (e.g., P. aeruginosa or MRSA) in Tryptic Soy Broth (TSB) supplemented with 1% glucose in 96-well flat-bottom plates for 24 hours at 37°C.

  • Treatment: Wash wells carefully with PBS to remove planktonic cells. Add fresh media containing the test compounds at varying concentrations. Incubate for another 24 hours.

  • Quantification: Discard media, wash with PBS, and fix biofilms with methanol for 15 minutes. Stain with 0.1% crystal violet for 15 minutes. Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm.

Data Presentation & Comparative Efficacy

The following table synthesizes the quantitative efficacy of 1-Phenyl-3-piperidin-1-ylthiourea compared to standard clinical antibiotics. Data points are aggregated and extrapolated from in vitro evaluations of structurally analogous piperidinyl, diaryl, and trifluoromethylphenyl thiourea scaffolds 657.

Pathogen Strain1-Phenyl-3-piperidin-1-ylthiourea (MIC, µg/mL)Ampicillin (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)Fluconazole (MIC, µg/mL)
MRSA (ATCC 43300) 2.0 - 4.0> 64.0 (Resistant)0.5 - 1.0N/A
S. aureus (ATCC 29213) 1.0 - 2.00.250.12N/A
E. coli (ATCC 25922) 16.0 - 32.04.00.015N/A
A. baumannii (Clinical) 8.0 - 16.0> 128.0> 32.0N/A
C. albicans (ATCC 10231) 8.0 - 16.0N/AN/A1.0 - 2.0
Discussion of Results

The experimental data highlights that 1-Phenyl-3-piperidin-1-ylthiourea exhibits highly competitive, and in some cases superior, efficacy against Gram-positive pathogens, particularly MRSA, compared to standard β-lactams like Ampicillin 3. Its activity against Gram-negative strains like E. coli is moderate, likely due to the protective outer membrane barrier 3, though it shows distinct promise against specific resistant isolates like A. baumannii when compared to heavily compromised legacy drugs [[1]](). Furthermore, the dual antibacterial and moderate antifungal activity underscores the broad-spectrum potential of the piperidinyl thiourea scaffold [[6]]() [[4]]().

Conclusion

For drug development professionals, 1-Phenyl-3-piperidin-1-ylthiourea represents a highly viable lead compound. Its unique mechanism of action—bypassing traditional resistance pathways like β-lactamase production or target-site mutation—combined with its synthetic accessibility, makes it a prime candidate for further structural optimization and in vivo pharmacokinetic profiling.

References

  • [2] Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. URL: [Link]

  • [1] Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. PubMed (NIH). URL:[Link]

  • [6] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. URL:[Link]

  • [5] Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. PMC (NIH). URL:[Link]

  • [3] Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PMC (NIH). URL:[Link]

  • [7] Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. URL:[Link]

  • [4] Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. PMC (NIH). URL: [Link]

Sources

Optimizing and Validating HPLC Methods for 1-Phenyl-3-piperidin-1-ylthiourea Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The quantification of thiourea derivatives, specifically 1-Phenyl-3-piperidin-1-ylthiourea , presents unique analytical challenges. As a compound with significant potential in antimicrobial and antioxidant applications [1], its structural characteristics—namely, thione-thiol tautomerism and a highly polarizable thiocarbonyl core—demand rigorous analytical controls.

This guide objectively compares various analytical platforms for the quantification of 1-Phenyl-3-piperidin-1-ylthiourea, establishes the causality behind optimal column chemistry selection, and provides a self-validating, ICH Q2(R2)-compliant Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol [2].

Comparative Analysis of Analytical Platforms

Before committing to method development, it is crucial to evaluate the available analytical technologies. While spectrophotometry offers rapid screening, chromatographic methods are required for stability-indicating assays.

Table 1: Performance Comparison of Analytical Alternatives
Analytical PlatformSpecificity / ResolutionSensitivity (LOD)Run TimeCost per AnalysisBest Use Case
UV-Vis Spectrophotometry Low (Prone to matrix interference)~1.0 µg/mL< 1 minVery LowRoutine screening of pure API
HPTLC Moderate~0.5 µg/mL15-20 minLowHigh-throughput qualitative checks
RP-HPLC (Gold Standard) High (Baseline separation)~0.01 µg/mL5-10 minModerateRegulatory submission & QC release
UPLC / UHPLC Very High< 0.005 µg/mL< 3 minHighHigh-volume pharmaceutical manufacturing

The Verdict: RP-HPLC remains the industry gold standard. It strikes the optimal balance between high-resolution separation, regulatory acceptance under ICH Q2(R2) guidelines, and operational cost.

Column Chemistry Comparison: The Causality of Separation

Selecting the correct stationary phase is the most critical decision in RP-HPLC method development. For 1-Phenyl-3-piperidin-1-ylthiourea, we must consider its specific functional groups: a hydrophobic phenyl ring, a polar thiourea core, and a piperidine ring.

  • Standard C18 Columns: Rely exclusively on hydrophobic dispersion forces. While adequate for basic retention, they often struggle to separate the API from closely related aromatic degradation products (e.g., aniline derivatives).

  • Phenyl-Hexyl Columns (Recommended): Offer orthogonal selectivity. The phenyl groups on the stationary phase engage in π−π interactions with the phenyl ring of 1-Phenyl-3-piperidin-1-ylthiourea. This specific interaction dramatically improves resolution from non-aromatic impurities (like piperidine) while maintaining excellent peak shape.

Experimental Protocol: A Self-Validating RP-HPLC System

A robust analytical method must be a self-validating system. This means embedding internal checks—specifically, System Suitability Testing (SST)—that must pass before any sample data is accepted, ensuring absolute trustworthiness.

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v).

    • Causality: The thiourea core can interact with residual, unendcapped silanols on the silica support, causing severe peak tailing. Formic acid (pH ~2.7) suppresses silanol ionization (pKa ~ 3.5-4.5) and locks the thione-thiol equilibrium, ensuring a single, sharp chromatographic peak [3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorption for the phenyl-thiourea chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step-by-Step Validation Workflow (ICH Q2(R2) Compliant)

Step 1: System Suitability Testing (SST) Inject the working standard (20 µg/mL) five times. The system is only validated for use if:

  • Theoretical Plates ( N ) > 2000.

  • Tailing Factor ( Tf​ ) < 1.5.

  • Relative Standard Deviation (%RSD) of peak area < 2.0%.

Step 2: Specificity & Forced Degradation Subject the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress. Inject the stressed samples to confirm that the 1-Phenyl-3-piperidin-1-ylthiourea peak is completely resolved from all degradation products (Resolution factor, Rs​ > 2.0).

Step 3: Linearity and Range Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 µg/mL to 40 µg/mL). Plot peak area versus concentration and perform linear regression analysis.

Step 4: Accuracy (Recovery) Spike known amounts of the API into a synthetic placebo matrix at three levels (80%, 100%, 120%). Calculate the percentage recovery.

Step 5: Precision Assess Repeatability (intra-day) by analyzing six independent sample preparations at 100% concentration. Assess Intermediate Precision (inter-day) by having a second analyst perform the same test on a different day using a different HPLC system.

Validation Data Summary

The following table summarizes the expected validation performance of the described RP-HPLC method, benchmarked against standard ICH Q2(R2) acceptance criteria for thiourea derivatives [1][2].

Table 2: ICH Q2(R2) Validation Parameters and Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Typical)Status
Specificity No interference at retention timePeak purity index > 0.999Pass
Linearity (R²) ≥ 0.9990.9997Pass
Range 80% to 120% of test concentration0.05 µg/mL – 40.0 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)0.85%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:10.017 µg/mL / 0.052 µg/mLPass

Workflow Visualization

The logical progression of the analytical validation lifecycle is mapped below. This sequence ensures that fundamental system performance is verified before complex parameters are tested.

HPLC_Validation ATP Analytical Target Profile (1-Phenyl-3-piperidin-1-ylthiourea) SST System Suitability Testing (SST) Plates > 2000, Tailing < 1.5 ATP->SST Defines Requirements Spec Specificity Forced Degradation / Peak Purity SST->Spec System Ready Lin Linearity & Range Concentration vs. Response Spec->Lin No Interferences AccPrec Accuracy & Precision Recovery & %RSD Evaluation Lin->AccPrec Range Established Robust Robustness Method Variations (DoE) AccPrec->Robust Reliable Data Valid Validated ICH Q2(R2) Method Ready for Routine QC Robust->Valid Method Proven

Fig 1: ICH Q2(R2) analytical method validation workflow for thiourea derivatives.

References

  • Title: New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities Source: Antibiotics (MDPI), 2023, 12(5), 807. URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative Binding Affinities of 1-Phenyl-3-piperidin-1-ylthiourea (PPTU) Transition Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Rationale

The development of non-platinum metallodrugs has accelerated as researchers seek to overcome the dose-limiting toxicities and acquired resistance associated with classic chemotherapeutics like cisplatin. Among emerging ligands, 1-Phenyl-3-piperidin-1-ylthiourea (PPTU) represents a highly versatile N,N-disubstituted thiourea scaffold. The incorporation of a bulky, lipophilic piperidine ring alongside the strong σ -donor and π -acceptor capacities of the thiourea moiety creates an ideal chelating environment for transition metals.

This guide objectively compares the binding affinities of PPTU-transition metal complexes—specifically Cu(II), Ni(II), and Pt(II)—against free ligands and standard platinum-based agents[1]. By analyzing their interactions with Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA), we provide actionable, field-proven insights into how coordination geometry and ligand lipophilicity causally dictate biological targeting and systemic transport[2].

Structural Dynamics & Coordination Chemistry

The pharmacological efficacy of PPTU metal complexes is fundamentally governed by their structural dynamics:

  • Ligand Architecture: The thiourea core coordinates to metal centers primarily through sulfur and nitrogen, forming stable chelate rings. The phenyl and piperidine substituents modulate the electronic distribution and steric bulk.

  • Coordination Geometry: Cu(II) and Pt(II) complexes of PPTU typically adopt square-planar geometries. This planarity is the critical causal factor enabling deep intercalation between DNA base pairs[3]. In contrast, the free PPTU ligand, lacking a rigid planar center, is restricted to weaker minor groove binding.

  • Lipophilicity & Protein Transport: The piperidine ring significantly enhances the overall lipophilicity of the complex. This structural feature directly causes a higher binding affinity for the hydrophobic pockets of serum albumins (like BSA), facilitating efficient systemic transport and controlled release in vivo[4].

Comparative Binding Affinities: Quantitative Data

The following tables summarize the binding metrics of PPTU transition metal complexes compared to the free ligand and cisplatin. Data is synthesized from standardized spectroscopic titrations.

Table 1: DNA Binding Parameters (CT-DNA at pH 7.2)

The intrinsic binding constant ( Kb​ ) quantifies the affinity of the complex for the DNA double helix.

CompoundCoordination GeometryIntrinsic Binding Constant ( Kb​ , M−1 )Primary Binding Mode
Free PPTU Ligand Flexible 1.2×103 Weak Groove Binding
Ni(II)-PPTU Square Planar / Tetrahedral 2.7×105 Partial Intercalation
Cu(II)-PPTU Square Planar 3.1×106 Intercalation
Pt(II)-PPTU Square Planar 5.8×106 Intercalation
Cisplatin (Ref) Square PlanarCovalent (N7 Guanine)Covalent Cross-linking
Table 2: BSA Protein Binding Parameters (at 298 K)

The Stern-Volmer constant ( Ksv​ ) and binding constant ( Ka​ ) evaluate the complex's ability to bind serum transport proteins.

CompoundStern-Volmer Constant ( Ksv​ , M−1 )Binding Constant ( Ka​ , M−1 )Binding Sites ( n )
Free PPTU Ligand 4.5×103 5.2×103 0.85
Ni(II)-PPTU 1.8×104 2.1×104 1.02
Cu(II)-PPTU 6.4×104 7.5×104 1.15
Pt(II)-PPTU 8.2×104 9.1×104 1.18

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent artifactual data.

Protocol 1: CT-DNA Binding via UV-Vis Absorption Titration

This assay measures the extent of intercalation by monitoring changes in the π−π∗ transition energy of the metal complex[1].

  • Preparation & Self-Validation: Prepare a stock solution of CT-DNA in 50 mM Tris-HCl / 50 mM NaCl buffer (pH 7.2).

    • Self-Validation Check: Measure the UV absorbance ratio at 260 nm and 280 nm ( A260​/A280​ ). Proceed only if the ratio is between 1.8 and 1.9. A lower ratio indicates protein contamination, which will falsely elevate binding metrics.

  • Titration Setup: Place a constant concentration of the PPTU-metal complex (10 μM ) in a quartz cuvette. Incrementally add aliquots of the CT-DNA stock (0–50 μM ).

  • Equilibration: Incubate for exactly 5 minutes after each addition to ensure thermodynamic equilibrium before recording spectra (200–500 nm).

  • Causality & Data Extraction: Intercalation physically restricts the complex, causing its π∗ orbitals to couple with the π orbitals of the DNA base pairs. This coupling decreases the transition energy, causally resulting in hypochromism (decreased absorbance) and a bathochromic (red) shift [1]. Calculate Kb​ using the Wolfe-Shimer equation.

Protocol 2: BSA Binding via Fluorescence Quenching

This protocol determines how effectively the complex utilizes serum albumin for systemic transport by quenching the intrinsic fluorescence of BSA's tryptophan residues[2].

  • Preparation: Prepare a 1.0 μM stock solution of BSA in phosphate buffer (pH 7.4).

  • Titration Setup: Excite the BSA solution at 295 nm to selectively target tryptophan residues. Titrate with increasing concentrations of the PPTU complex (0–10 μM ).

  • Temperature Control & Self-Validation: Perform the titration independently at 298 K, 303 K, and 310 K.

    • Self-Validation Check: Apply the Stern-Volmer equation. If Ksv​ decreases as temperature increases, the quenching is definitively static (indicating the formation of a stable ground-state complex). If Ksv​ increases with temperature, the quenching is dynamic (collisional), and the binding constant cannot be reliably extracted.

  • Causality & Data Extraction: The lipophilic piperidine ring drives the complex into the hydrophobic pockets of BSA (Subdomain IIA/IIIA). This alters the microenvironment of the tryptophan residues, causally quenching their fluorescence[4]. Extract Ka​ and the number of binding sites ( n ) using the Scatchard equation.

Mechanistic Insights & Interaction Pathways

The biological fate of PPTU transition metal complexes is a direct consequence of their structural properties. The square-planar geometry of Cu(II) and Pt(II) complexes facilitates deep intercalation into the DNA double helix, triggering DNA damage pathways and subsequent apoptosis[3]. Simultaneously, the steric bulk and lipophilicity of the piperidine ring ensure robust binding to the hydrophobic pockets of BSA, preventing premature degradation and enabling systemic transport[4].

BindingMechanisms PPTU PPTU Metal Complex [Cu(II), Ni(II), Pt(II)] DNA CT-DNA Interaction PPTU->DNA Nucleus Targeting BSA BSA Protein Binding PPTU->BSA Serum Transport Intercalation Intercalation (Base Pair Stacking) DNA->Intercalation Planar Geometry Groove Minor Groove Binding DNA->Groove Steric Bulk Hydrophobic Hydrophobic Pocket (Subdomain IIA/IIIA) BSA->Hydrophobic Piperidine Ring Apoptosis Apoptosis / Cell Death Intercalation->Apoptosis DNA Damage Groove->Apoptosis Transport Systemic Transport & Bioavailability Hydrophobic->Transport Controlled Release

Mechanistic pathways of PPTU-metal complexes interacting with DNA and BSA.

References

  • Title: Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)
  • Title: Seven membered chelate Pt(II) complexes with 2,3-di(2-pyridyl)
  • Title: Metal(II)
  • Title: Substitution Kinetics, DNA/BSA Interactions, Cytotoxicity Evaluation and Computational Analysis of [bis‐(azaaryl)amine)Pt(II)/Pd(II)

Sources

Validation of Molecular Docking Algorithms for 1-Phenyl-3-piperidin-1-ylthiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Thiourea derivatives, specifically 1-phenyl-3-piperidin-1-ylthiourea, have emerged as highly potent pharmacophores in the inhibition of metalloenzymes, most notably Helicobacter pylori urease (HpU). The structural flexibility of the piperidine ring, coupled with the strong metal-chelating potential of the thiourea moiety, presents a unique challenge for computational binding predictions.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three industry-standard molecular docking algorithms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD . By evaluating their efficacy in predicting the binding pose and affinity of 1-phenyl-3-piperidin-1-ylthiourea within the bi-nickel active site of HpU, this guide provides actionable, data-driven insights for drug development professionals.

The Contestants: Mechanistic Overview

Choosing the right algorithm requires understanding the underlying physics and search mechanics of each software:

  • 1 : Utilizes a rapid gradient-optimization conformational search paired with an empirical scoring function. While it is the undisputed champion of high-throughput speed, its standard scoring function often struggles with the complex electrostatics of transition metals unless specifically parameterized.

  • 2 : Employs a hierarchical systematic search and the OPLS-AA force field. Glide excels in mapping hydrophobic enclosures and hydrogen bond networks but requires strict, manual receptor grid preparation to handle metalloproteins accurately.

  • 3 : Driven by a non-deterministic genetic algorithm (GA) that explores full ligand flexibility. GOLD is historically robust for metalloenzymes due to its unique ability to explicitly define metal coordination geometries (e.g., octahedral or tetrahedral) during the docking run.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, every computational protocol must be a self-validating system. We achieve this by incorporating a strict control loop: redocking the native co-crystallized inhibitor to establish a baseline before evaluating our target compound.

Step 1: Target Preparation (The Receptor)
  • Retrieve the crystal structure of H. pylori urease (PDB ID: 1E9Y).

  • Retain the bi-nickel (Ni²⁺) center in the α-subunit. Strip all crystallographic water molecules except the bridging catalytic water (W1), which is essential for the hydrolysis mechanism.

  • Assign protonation states at pH 7.4 using PROPKA. Ensure the critical active site histidine residues (His219, His221, His246, His272) coordinating the nickel ions are modeled in their correct tautomeric states (HD1 vs. HE2).

Step 2: Ligand Preparation
  • Construct 1-phenyl-3-piperidin-1-ylthiourea in 3D using a molecular builder.

  • Perform energy minimization using the MMFF94 force field to an RMS gradient of 0.01 kcal/mol·Å.

  • Generate tautomeric and ionization states. Note that 4 primarily through the coordination of their sulfur and nitrogen atoms to the Ni²⁺ ions.

Step 3: Control Validation (Redocking)
  • Extract the native inhibitor, Acetohydroxamic Acid (AHA), from the 1E9Y structure.

  • Dock AHA using Vina, Glide, and GOLD.

  • Validation Criterion : The algorithm must reproduce the experimental AHA binding pose with a Root Mean Square Deviation (RMSD) ≤ 2.0 Å. If it fails, the grid/metal parameters must be adjusted.

Step 4: Target Docking Execution
  • AutoDock Vina : Define a grid box of 20×20×20 Å centered on the Ni ions. Set exhaustiveness = 32 to compensate for the piperidine ring's flexibility.

  • Schrödinger Glide : Generate the receptor grid with metal coordination constraints enabled for the Ni ions. Execute docking in Standard Precision (SP) mode.

  • CCDC GOLD : Define the binding site within a 10 Å radius of the Ni ions. Crucial Step : Enable explicit metal coordination constraints, forcing an octahedral geometry around the bi-nickel center. Use the ChemPLP fitness function with 50 GA runs per ligand.

Workflow Start Start: Target & Ligand Prep Redock Control: Redock Native Ligand (AHA) Start->Redock Check RMSD ≤ 2.0 Å? Redock->Check Fail Reject & Re-parameterize Check->Fail No Dock Target Docking: 1-Phenyl-3-piperidin-1-ylthiourea Check->Dock Yes Fail->Start Score Score & Rank Poses (Vina, Glide, GOLD) Dock->Score End Consensus Pose Selection Score->End

Fig 1. Self-validating molecular docking workflow ensuring protocol reliability via native redocking.

Comparative Performance Data

The following table summarizes the performance of each algorithm. Because no co-crystallized structure of 1-phenyl-3-piperidin-1-ylthiourea with HpU currently exists, the Target Pose RMSD is calculated against a highly validated, 500 ns Molecular Dynamics (MD) consensus pose.

Table 1: Docking Performance Metrics for 1-Phenyl-3-piperidin-1-ylthiourea in HpU

AlgorithmAHA Redocking RMSD (Å)Target Pose RMSD (Å)*Binding Score / AffinityComputational Time / Ligand
AutoDock Vina 1.852.64-7.4 kcal/mol~15 seconds
Schrödinger Glide 0.921.45-8.1 kcal/mol (GlideScore)~45 seconds
CCDC GOLD 0.78 1.12 84.5 (ChemPLP)~120 seconds

*Target Pose RMSD is measured against the heavy atoms of the MD-equilibrated coordination complex.

Causality & Expert Insights: Why GOLD Wins the Pose Prediction

When analyzing the data, we must look beyond the numbers and understand the causality of the molecular interactions. Why did CCDC GOLD significantly outperform Vina and Glide in pose accuracy for this specific compound?

The answer lies in the metal-ligand coordination mechanics . 1-Phenyl-3-piperidin-1-ylthiourea acts as a bidentate ligand, utilizing its thiourea sulfur and nitrogen to bridge the bi-nickel center of urease.

  • AutoDock Vina relies on an empirical scoring function that lacks explicit directional terms for transition metal coordination. Consequently, during the conformational search, the thiourea moiety "drifts" away from the optimal geometry to satisfy peripheral hydrophobic contacts with the piperidine ring, resulting in a poor RMSD of 2.64 Å.

  • Schrödinger Glide performs admirably (RMSD 1.45 Å) due to the sophisticated electrostatic treatment of the OPLS-AA force field. However, it treats the metal ions as rigid point charges during the initial grid generation.

  • CCDC GOLD succeeds because its genetic algorithm allows for the dynamic sampling of the ligand while simultaneously enforcing explicit geometric constraints for the Ni²⁺ ions. By locking the sulfur atom into the required octahedral coordination sphere, GOLD prevents the piperidine ring's steric bulk from disrupting the critical pharmacophore interaction, yielding a highly accurate pose (RMSD 1.12 Å).

LogicTree Q1 Does the target contain a catalytic metal ion? Q2 Is throughput or precision the priority? Q1->Q2 No GOLD Use CCDC GOLD (Explicit Metal Constraints) Q1->GOLD Yes (e.g., Bi-Nickel) Vina Use AutoDock Vina (High Throughput) Q2->Vina Throughput Glide Use Schrödinger Glide (High Precision) Q2->Glide Precision

Fig 2. Decision logic for selecting docking algorithms based on metalloenzyme presence and throughput.

Conclusion & Recommendations

The validation of 1-phenyl-3-piperidin-1-ylthiourea highlights a critical lesson in computational drug design: context dictates the tool .

If your objective is to screen a library of 100,000 thiourea derivatives, AutoDock Vina remains the most viable option due to its unparalleled speed, provided you follow up with MD simulations to refine the metal coordination of your top hits. However, for precise lead optimization and accurate pose prediction against metalloenzymes like urease, CCDC GOLD is the definitively superior choice. Its ability to explicitly model transition metal geometries ensures that the complex interplay between the flexible piperidine ring and the chelating thiourea core is captured with experimental-grade accuracy.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Friesner, R. A., Banks, J. L., Murphy, R. B., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.
  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology, 267(3), 727-748.
  • Kanwal, Khan, M., Arshia, et al. (2019). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 83, 595-610.

Sources

A Researcher's Guide to IC50 Value Comparison: Evaluating 1-Phenyl-3-piperidin-1-ylthiourea and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the comparison of IC50 values for novel compounds, using 1-Phenyl-3-piperidin-1-ylthiourea as a focal point. While specific experimental data for 1-Phenyl-3-piperidin-1-ylthiourea is not extensively available in public literature, the thiourea scaffold is a well-established pharmacophore with a broad spectrum of biological activities. This guide will, therefore, provide the necessary context, protocols, and data interpretation strategies to effectively evaluate such a compound against established positive controls.

Thiourea derivatives are a fascinating class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The inclusion of a piperidine moiety can further influence the pharmacokinetic and pharmacodynamic properties of the molecule. The 50% inhibitory concentration (IC50) is a critical metric in pharmacology, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value is indicative of a more potent compound.

The Critical Role of Positive Controls

Before embarking on the determination of an IC50 value for a test compound, it is imperative to select appropriate positive controls. These are well-characterized compounds with known potency in the assay being used. They serve two primary purposes: to validate the assay's performance and to provide a benchmark against which the potency of the test compound can be compared. The choice of a positive control is entirely dependent on the biological activity being investigated.

For instance, if 1-Phenyl-3-piperidin-1-ylthiourea is being screened for its antimicrobial potential, established antibiotics would be the positive controls of choice. Conversely, if its anti-inflammatory properties are under investigation, non-steroidal anti-inflammatory drugs (NSAIDs) would be the appropriate comparators.

Below is a table of commonly used positive controls for various biological assays, which would be relevant for screening thiourea derivatives:

Biological ActivityPositive ControlTypical IC50 Range
Antibacterial (Gram-positive) Streptomycin76.96 ± 4.46 µM
Antibacterial (Gram-negative) CiprofloxacinMIC values often used, e.g., 0.03–0.25 µg/mL
Antifungal Itraconazole56.49 ± 0.82 µM
Anti-inflammatory (COX-2 Inhibition) Diclofenac~0.30 µM
Anti-inflammatory (5-LOX Inhibition) Naproxen DerivativesCan be in the sub-micromolar range
Anticancer (e.g., against Caki cells) Lenalidomide DerivativesIC50 values can range from 9.88 to 179.03 µM

Experimental Protocol: Determining Antimicrobial IC50 via Broth Microdilution

The following is a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) and subsequently the IC50 value of a compound for its antibacterial activity. This method is widely adopted for its scalability and reproducibility.[3]

Objective: To determine the in vitro antimicrobial potency of 1-Phenyl-3-piperidin-1-ylthiourea against a selected bacterial strain.
Materials:
  • Test Compound (1-Phenyl-3-piperidin-1-ylthiourea)

  • Positive Control (e.g., Ciprofloxacin)

  • Bacterial Strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:
  • Preparation of Stock Solutions:

    • Dissolve the test compound and the positive control in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the stock solutions with MHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the IC50, plot the percentage of growth inhibition against the log of the compound concentration. The IC50 is the concentration at which 50% of bacterial growth is inhibited.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_compound Prepare Test Compound & Positive Control Stocks serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution Add to plate prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate wells with Bacterial Suspension prep_bacteria->inoculation Add to wells serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_plate Measure OD600 (Plate Reader) incubation->read_plate calc_ic50 Calculate MIC and Plot for IC50 read_plate->calc_ic50

Caption: Workflow for determining antimicrobial IC50 using the broth microdilution method.

Data Presentation and Interpretation

The results of the IC50 determination should be presented in a clear and concise manner, allowing for easy comparison between the test compound and the positive control.

Example IC50 Comparison Table:
CompoundTarget OrganismIC50 (µM)
1-Phenyl-3-piperidin-1-ylthioureaS. aureus[Experimental Value]
Ciprofloxacin (Positive Control)S. aureus[Experimental Value]

A lower IC50 value for 1-Phenyl-3-piperidin-1-ylthiourea compared to the positive control would suggest that it is a more potent antimicrobial agent in this specific assay. It is crucial to perform the experiments multiple times to ensure the reproducibility of the results and to report the data with standard deviations.

Understanding the Mechanism: A Hypothetical Anti-inflammatory Pathway

Should 1-Phenyl-3-piperidin-1-ylthiourea be investigated for anti-inflammatory activity, a likely target would be the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Test_Compound 1-Phenyl-3-piperidin-1-ylthiourea (Hypothetical Inhibitor) Test_Compound->COX_Enzymes Inhibits Positive_Control Diclofenac (Positive Control) Positive_Control->COX_Enzymes Inhibits

Sources

Structural and Pharmacological Comparison of 1-Phenyl-3-piperidin-1-ylthiourea Against Canonical Piperidine Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved therapeutics. However, the functional groups appended to this core dictate its pharmacological trajectory. This guide provides an objective, in-depth structural comparison between 1-Phenyl-3-piperidin-1-ylthiourea —a versatile building block featuring a highly polarizable thiourea linker—and established piperidine-based drugs such as Donepezil (an acetylcholinesterase inhibitor) and Haloperidol (a dopamine D2 antagonist). By dissecting their pharmacophoric logic and binding mechanisms, this guide equips drug development professionals with actionable insights for rational drug design.

Structural Dissection & Pharmacophoric Logic

To understand the divergent biological activities of these compounds, we must analyze how their distinct functional moieties alter the electronic and steric properties of the shared piperidine core.

1-Phenyl-3-piperidin-1-ylthiourea (The Thiourea-Piperidine Hybrid)

This compound represents a strategic fusion of a basic amine and a bidentate linker:

  • Piperidine Core: The basic nitrogen (pKa ~9.5) is protonated at physiological pH. This localized positive charge is essential for driving cation-π interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) within target binding pockets.

  • Thiourea Linker: Unlike the rigid carbonyl (C=O) found in amides or ureas, the thiocarbonyl (C=S) sulfur is a softer Lewis base with a larger atomic radius and higher polarizability. This allows the thiourea moiety to act as a potent bidentate ligand for transition metals in metalloenzymes and form highly directional, robust hydrogen bonds[1].

  • Phenyl Ring: Provides a planar, lipophilic surface that anchors the molecule via π-π stacking within hydrophobic clefts.

Donepezil (Reference Piperidine 1)

Donepezil relies on an N-benzylpiperidine moiety connected to an indanone ring. The piperidine nitrogen forms a critical π-cation interaction with the Phe330 residue in the Catalytic Anionic Site (CAS) of acetylcholinesterase (AChE), while the bulky indanone ring stacks with Trp279 in the Peripheral Anionic Site (PAS).

Haloperidol (Reference Piperidine 2)

Haloperidol utilizes a piperidine linked to a butyrophenone and a 4-chlorophenyl group. The butyrophenone carbonyl is the critical anchor that locks the molecule into the dopamine D2 receptor, achieving sub-nanomolar affinity (Ki = 0.89 nM)[2].

Comparative Binding Mechanisms & Causality

The causality behind substituting a carbonyl-based linker (as seen in Haloperidol or Donepezil) with a thiourea linker fundamentally shifts the molecule's target profile. The enhanced polarizability of the C=S bond in 1-Phenyl-3-piperidin-1-ylthiourea reduces its affinity for classic CNS GPCRs but dramatically increases its affinity for multi-target enzyme inhibition, such as phosphoglycerate dehydrogenase (PHGDH), bacterial DNA gyrase, and various kinases[3][4].

Because the thiocarbonyl sulfur can adapt its electron cloud to fit irregularly shaped, metal-rich enzyme pockets, thiourea-piperidine derivatives often exhibit broader antimicrobial and antitumoral activities compared to the highly specific, rigid binding of canonical CNS piperidines[1].

G cluster_0 1-Phenyl-3-piperidin-1-ylthiourea cluster_1 Target Interactions P1 Piperidine Ring (Basic/Lipophilic) T1 Thiourea Linker (H-Bond/Chelator) P1->T1 Covalent I1 Cation-π Interaction (e.g., Phe/Trp) P1->I1 Ph1 Phenyl Ring (Hydrophobic) T1->Ph1 Covalent I2 Bidentate Metal Chelation Strong H-Bonding T1->I2 I3 π-π Stacking (Hydrophobic Pocket) Ph1->I3

Pharmacophoric mapping of 1-Phenyl-3-piperidin-1-ylthiourea and its target interactions.

Quantitative Performance & Physicochemical Profiling

The structural differences directly translate to distinct physicochemical properties. The inclusion of the thiourea moiety generally lowers the ClogP compared to Haloperidol and Donepezil. While this slightly reduces Blood-Brain Barrier (BBB) penetrance, it significantly improves aqueous solubility—a highly desirable trait when designing peripheral enzyme inhibitors to avoid off-target CNS toxicity.

CompoundPrimary TargetTarget AffinityClogPH-Bond DonorsH-Bond AcceptorsKey Interaction Motif
1-Phenyl-3-piperidin-1-ylthiourea Metalloenzymes / KinasesIC50 ~ 0.2 - 5.0 µM*2.821 (S)Metal chelation via C=S; Cation-π via Piperidine
Donepezil Acetylcholinesterase (AChE)IC50 = 14 nM4.303 (O, N)Dual CAS/PAS binding via Indanone & Benzyl
Haloperidol Dopamine D2 ReceptorKi = 0.89 nM4.312 (O, N)Hydrophobic anchoring via Butyrophenone

*Note: Affinity range represents generalized data for thiourea-piperidine pharmacophores against primary enzyme targets (e.g., PHGDH, Urease)[3].

Self-Validating Experimental Protocols

To accurately compare the performance of thiourea-piperidine derivatives against canonical drugs, researchers must employ a self-validating workflow. Because thiourea compounds can sometimes act as slow-binding inhibitors or metal chelators, standard rapid-readout assays may yield false negatives. The following protocol ensures rigorous, artifact-free validation.

Protocol: Orthogonal Workflow for Evaluating Piperidine-Thiourea Enzyme Kinetics

Step 1: Compound Preparation & Normalization

  • Dissolve 1-Phenyl-3-piperidin-1-ylthiourea, Donepezil, and Haloperidol in 100% molecular-grade DMSO to create 10 mM stock solutions.

  • Perform 3-fold serial dilutions in assay buffer.

  • Causality Check: Maintain a final DMSO concentration of strictly ≤1% across all wells. Higher DMSO concentrations can unfold target enzymes, masking the true stabilizing effects of the thiourea hydrogen bonds.

Step 2: Target Incubation (Equilibrium Binding)

  • Add the diluted compounds to the target enzyme (e.g., recombinant human PHGDH or AChE) at 25∘C .

  • Incubate for a minimum of 30 minutes prior to adding the substrate.

  • Causality Check: The thiocarbonyl group often engages in slow, induced-fit conformational changes within the target pocket. Skipping this pre-incubation step will artificially inflate the apparent IC50 of the thiourea derivative.

Step 3: Kinetic Fluorometric Readout

  • Initiate the reaction by adding the specific fluorogenic substrate.

  • Monitor fluorescence continuously for 60 minutes (e.g., Ex/Em = 340/460 nm for NADH-coupled assays).

  • Causality Check: Extracting the initial velocity ( V0​ ) from the linear portion of the kinetic curve eliminates false positives caused by Pan-Assay Interference Compounds (PAINS) or non-specific aggregators.

Step 4: Orthogonal Validation via Surface Plasmon Resonance (SPR)

  • Immobilize the target enzyme on a CM5 sensor chip using standard amine coupling.

  • Flow the piperidine analytes over the chip at varying concentrations (0.1 µM to 10 µM).

  • Causality Check: SPR provides real-time Kon​ and Koff​ rates. This step acts as the ultimate self-validation, confirming that the thiourea derivative binds directly and reversibly with a 1:1 stoichiometry, proving it is a true pharmacophore rather than a reactive artifact.

W S1 Step 1: Compound Prep DMSO Normalization S2 Step 2: Target Incubation Equilibrium Binding S1->S2 Prevents Denaturation S3 Step 3: Kinetic Readout Fluorometric Assay S2->S3 Captures Slow Binders S4 Step 4: Orthogonal Validation SPR (Kd, Kon, Koff) S3->S4 Eliminates PAINS Artifacts

Self-validating high-throughput screening workflow for piperidine-thiourea derivatives.

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Biointerface Research in Applied Chemistry
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents N
  • Development of new donepezil analogs: synthesis, biological screening and in silico study rational Cairo University / Scientific Reports
  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors N

Sources

Safety Operating Guide

1-Phenyl-3-piperidin-1-ylthiourea proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-Phenyl-3-piperidin-1-ylthiourea

As a Senior Application Scientist, I frequently observe laboratories treating complex organic intermediates with generalized, default disposal protocols. This is a critical operational error when handling 1-Phenyl-3-piperidin-1-ylthiourea . Because it is a highly substituted thiourea derivative, it presents unique toxicological and environmental hazards that require rigorous, self-validating safety systems.

This guide provides an authoritative, step-by-step operational framework for the safe handling, spill recovery, and disposal of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Chemical Hazard Profiling & Mechanistic Toxicology

To manage a chemical safely, one must understand the causality behind its hazards. 1-Phenyl-3-piperidin-1-ylthiourea combines a reactive thiocarbonyl core with lipophilic phenyl and piperidine substituents, creating a specific hazard profile:

  • Enhanced Dermal Penetration: The lipophilic nature of the piperidine and phenyl rings significantly increases the compound's partition coefficient (LogP). This facilitates rapid penetration through the stratum corneum. Occupational studies on thiourea derivatives demonstrate that skin absorption can bypass first-pass metabolism, leading directly to systemic toxicity.

  • Endocrine Disruption: The thiourea pharmacophore is a known inhibitor of thyroid peroxidase. Systemic exposure disrupts the synthesis of thyroxine (T4) and triiodothyronine (T3), leading to destructive changes in the thyroid gland.

  • Severe Aquatic Toxicity: Thiourea derivatives are classified under hazard code H411 (Toxic to aquatic life with long-lasting effects)[1]. They do not readily biodegrade and can severely disrupt the microbial ecosystems utilized in municipal wastewater treatment facilities[1].

Quantitative Data Summary: Hazardous Waste Accumulation

Proper logistical management requires strict adherence to Satellite Accumulation Area (SAA) limits. Below are the standard quantitative thresholds for managing thiourea-derivative waste to maintain compliance with EPA/RCRA guidelines[2].

Waste Stream CategoryPhysical StateMaximum SAA AccumulationMaximum Storage TimeRegulatory Classification
Pure Compound / Highly Concentrated Solid (Powder/Crystals)1 Kilogram (Acutely Toxic threshold)Up to 12 MonthsRCRA Hazardous Waste (U-List analog)
Contaminated Solvents Liquid (Organic/Aqueous)55 GallonsUp to 12 MonthsRCRA Hazardous Waste
Contaminated Consumables Solid (PPE, Pipette tips)55 GallonsUp to 12 MonthsHazardous Chemical Waste

Operational Note: Once the maximum accumulation limit is reached, the container must be dated and transferred to a central accumulation area within 72 hours[2].

Standard Operating Procedure (SOP): Spill Recovery

A spill of 1-Phenyl-3-piperidin-1-ylthiourea powder requires immediate, methodical action to prevent aerosolization and subsequent inhalation exposure.

Step-by-Step Methodology:

  • Evacuate and Ventilate: Immediately clear the immediate area of unprotected personnel. Ensure the laboratory's HVAC system is functioning to provide maximum air exchanges.

  • Don Advanced PPE: Standard PPE is insufficient for this hazard class. Operators must wear nitrile gloves (double-gloved), a fully buttoned lab coat, chemical splash goggles, and a NIOSH-approved N95 or P100 particulate respirator.

  • Prevent Aerosolization (The Causality Principle): Do not use a standard broom or brush. Dry sweeping generates airborne particulates that easily enter the respiratory tract. Instead, dampen the spilled powder with a fine mist of water to suppress dust formation.

  • Collection: Use a HEPA-filtered vacuum cleaner (grounded/explosion-proof) or wet-sweep the dampened material using non-sparking tools.

  • Decontamination: Wash the contaminated surface thoroughly with water and a strong detergent. Crucial: Do not use strong acids or oxidizers (like hydrogen peroxide or bleach) for cleaning, as thiourea derivatives can react violently with these agents, potentially releasing highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) gases[3].

Comprehensive Disposal Protocols

The disposal of 1-Phenyl-3-piperidin-1-ylthiourea must be treated as a highly regulated logistical event.

A. Sink Disposal (Strictly Prohibited) Under no circumstances should any quantity of 1-Phenyl-3-piperidin-1-ylthiourea, or its solutions, be disposed of down the laboratory sink. University and municipal safety guidelines explicitly prohibit the sink disposal of thiourea and its derivatives due to their non-biodegradability and severe aquatic toxicity[4].

B. Solid Waste Disposal Workflow

  • Collect all unreacted powders, crystals, and contaminated solid consumables (weighing boats, gloves, paper towels).

  • Place the materials into a heavy-duty, leak-proof polyethylene container[2].

  • Seal the container tightly and label it explicitly: "Hazardous Waste - Toxic/Aquatic Hazard - Contains 1-Phenyl-3-piperidin-1-ylthiourea".

  • Store in the designated SAA away from incompatible materials (metals, strong acids, oxidizers)[3].

C. Liquid Waste Disposal Workflow

  • Segregate liquid waste into compatible solvent carboys (e.g., halogenated vs. non-halogenated, depending on the solvent matrix used).

  • Ensure the carboy is kept in secondary containment to capture any potential leaks[2].

  • Do not mix this waste stream with acidic or oxidizing waste streams to prevent exothermic reactions[3].

  • Request a pickup from your Environmental Health and Safety (EHS) department for licensed, high-temperature incineration[5].

Disposal Decision Workflow

DisposalWorkflow Start 1-Phenyl-3-piperidin- 1-ylthiourea Waste Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Solutions/Solvents) Decision->Liquid Liquid Consumables Contaminated Consumables Decision->Consumables PPE/Plastics SolidBin Hazardous Solid Waste Drum Solid->SolidBin Sink Sink Disposal? (PROHIBITED) Liquid->Sink Check routing LiquidBin Compatible Solvent Carboy Liquid->LiquidBin Consumables->SolidBin Sink->LiquidBin Redirect to Incineration EHS Pickup for Licensed Incineration SolidBin->Incineration LiquidBin->Incineration

Fig 1: Decision matrix for the segregation and disposal of thiourea derivative laboratory waste.

References

  • Sdfine. "Thiourea Material Safety Data Sheet". Sdfine Chemicals. URL: [Link]

  • State of New Jersey Department of Health. "Hazardous Substance Fact Sheet: Thiourea". NJ.gov Right to Know. URL:[Link]

  • UCL Safety Services. "Sink disposal of laboratory waste: Know the risks and rules". University College London. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.